Technical Documentation Center

5-Oxa-2-azaspiro[3.4]octan-7-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxa-2-azaspiro[3.4]octan-7-ol
  • CAS: 1613363-18-0

Core Science & Biosynthesis

Foundational

The Ascendancy of Azaspiro[3.4]octanes: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemistry has witnessed a paradigm shift towards molecules with greater three-dimensionality. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemistry has witnessed a paradigm shift towards molecules with greater three-dimensionality. This guide provides an in-depth exploration of the discovery and significance of novel azaspiro[3.4]octane scaffolds, a class of compounds that has emerged as a privileged motif in contemporary drug design. We will navigate the synthetic intricacies of these unique structures, from foundational strategies to the latest innovations, and delve into their profound impact on biological activity across a spectrum of therapeutic areas. This technical guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable insights into the exploitation of this remarkable scaffold.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the limitations of "flatland" chemistry, such as poor solubility and off-target effects, have become increasingly apparent. The introduction of spirocyclic scaffolds, characterized by two rings sharing a single atom, has provided a powerful strategy to overcome these challenges. The rigid, three-dimensional nature of spirocycles allows for a more precise presentation of pharmacophoric elements in space, leading to enhanced potency and selectivity.[1][2]

The azaspiro[3.4]octane core, a bicyclic system comprising a four-membered azetidine ring and a five-membered ring fused at a quaternary carbon, has garnered significant attention for its unique combination of structural rigidity and synthetic accessibility.[3][4] This scaffold imparts favorable physicochemical properties to drug candidates, including increased sp³ character, which has been correlated with higher clinical success rates.[1]

Navigating the Synthetic Landscape: Construction of the Azaspiro[3.4]octane Core

The successful application of the azaspiro[3.4]octane scaffold in drug discovery is contingent upon robust and versatile synthetic methodologies. Several strategies have been developed to access this core structure, each with its own advantages and considerations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and scalability.

Foundational Strategies: Building the Bicyclic Framework

Early approaches to the synthesis of azaspiro[3.4]octanes often involved multi-step sequences starting from readily available cyclic ketones or amino acids. A common strategy for the synthesis of the 2-azaspiro[3.4]octane core involves the annulation of a cyclopentane ring onto a pre-formed four-membered ring, or vice versa.[5] These methods, while effective, can sometimes be lengthy and may lack the efficiency required for large-scale production.

A generalized workflow for the synthesis of a 1,6-diazaspiro[3.4]octane core often involves the construction of an azetidinone ring followed by the formation of the second nitrogen-containing ring.[4]

G start Commercially Available Starting Materials step1 Formation of Protected Azetidin-2-one start->step1 step2 Enolate Formation and Acylation step1->step2 step3 Reduction and Intramolecular Cyclization step2->step3 step4 Protection/Deprotection and Derivatization step3->step4 end Functionalized 1,6-Diazaspiro[3.4]octane step4->end

Caption: Generalized Synthetic Workflow for 1,6-Diazaspiro[3.4]octane Derivatives.

Modern Innovations: Efficiency and Diversity in Synthesis

More recent synthetic innovations have focused on developing more step-economic and scalable routes to a variety of azaspiro[3.4]octane scaffolds. These include the synthesis of novel thia- and oxa-azaspiro[3.4]octanes, which serve as multifunctional modules for drug discovery.[6]

A notable advancement is the use of strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs) to access previously inaccessible 6,7-diazaspiro[3.4]octanes.[7] This method leverages the inherent ring strain of BCBs to drive the formation of the spirocyclic core in a scandium-catalyzed reaction with azomethine imines.[7]

Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane

A facile synthesis of 2-azaspiro[3.4]octane has been reported involving three distinct and successful routes.[5] One approach involves the annulation of the cyclopentane ring, while the other two focus on the annulation of the four-membered ring.[5] All three methods utilize readily available starting materials and conventional chemical transformations, with minimal need for chromatographic purification.[5]

Route 1: Annulation of the Cyclopentane Ring

This approach is one of the three successful routes developed for the synthesis of 2-azaspiro[3.4]octane.[5]

The Biological Significance: Azaspiro[3.4]octanes as Potent Modulators of Biological Function

The true value of the azaspiro[3.4]octane scaffold lies in its ability to serve as a template for the design of potent and selective modulators of a wide range of biological targets. The rigid, three-dimensional structure of this core allows for the precise positioning of substituents to optimize interactions with protein binding pockets.

A Broad Spectrum of Therapeutic Potential

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, including potent antitubercular and antimalarial effects.[3] Nitrofuran carboxamide derivatives, in particular, have shown exceptional activity against Mycobacterium tuberculosis.[3][8]

Compound Class Target Organism/Pathway Activity Metric Value Reference
Nitrofuran carboxamide derivativeMycobacterium tuberculosis H37RvMIC0.016 µg/mL[3][8]
Diazaspiro[3.4]octane seriesPlasmodium falciparum (asexual blood stage)IC₅₀<50 nM[9]
Delgocitinib (1,6-diazaspiro[3.4]octane derivative)Pan-Janus Kinase (JAK) inhibitorIC₅₀ (JAK1)2.8 nM
Delgocitinib (1,6-diazaspiro[3.4]octane derivative)Pan-Janus Kinase (JAK) inhibitorIC₅₀ (JAK2)2.6 nM
Delgocitinib (1,6-diazaspiro[3.4]octane derivative)Pan-Janus Kinase (JAK) inhibitorIC₅₀ (JAK3)9.0 nM
Delgocitinib (1,6-diazaspiro[3.4]octane derivative)Pan-Janus Kinase (JAK) inhibitorIC₅₀ (TYK2)48 nM
Azaspiro hydantoin derivative (ASHD)Human Leukemia Cells (Reh, K562)Cytotoxicity~3-fold more potent than parent compounds[10]
Case Study: Delgocitinib and the Inhibition of the JAK-STAT Signaling Pathway

A prominent example of a clinically successful drug featuring an azaspiro[3.4]octane scaffold is Delgocitinib, a pan-Janus kinase (JAK) inhibitor.[11] Delgocitinib is approved for the treatment of atopic dermatitis and works by inhibiting the JAK-STAT signaling pathway, a crucial pathway in the inflammatory response.[9][11][12][13][14]

The mechanism of action involves the binding of Delgocitinib to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9][14] This, in turn, blocks the transcription of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization GeneTranscription Gene Transcription (Pro-inflammatory genes) STAT_active->GeneTranscription 5. Nuclear Translocation and DNA Binding Delgocitinib Delgocitinib Delgocitinib->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: The JAK-STAT Signaling Pathway and its Inhibition by Delgocitinib.

Experimental Protocol: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

The REMA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Materials: M. tuberculosis H37Rv, Middlebrook 7H9 broth, OADC supplement, resazurin sodium salt solution, 96-well plates, and test compounds.

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity.

    • Serially dilute the test compounds in the 96-well plates.

    • Inoculate the wells with the bacterial suspension.

    • Incubate the plates at 37°C for 7 days.

    • Add resazurin solution to each well and re-incubate overnight.

    • A color change from blue to pink indicates bacterial growth, allowing for the determination of the MIC.

Conclusion: The Future is Three-Dimensional

The azaspiro[3.4]octane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, coupled with increasingly efficient and versatile synthetic routes, provides a powerful platform for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. From combating infectious diseases to modulating key signaling pathways in cancer and inflammation, the applications of this privileged scaffold are vast and continue to expand. As drug discovery continues its trajectory away from "flatland," the ascendancy of the azaspiro[3.4]octane core is poised to continue, promising a new generation of innovative medicines.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 11(48), 8419–8422. [Link]

  • Yang, D., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 16(1), 1-7. [Link]

  • Patsnap. (2024). What is the mechanism of Delgocitinib? Synapse. [Link]

  • Ravichandran, S., et al. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLoS ONE, 8(7), e69103. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • Zheng, Z., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery, 11(1), 29-43.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136.
  • Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare. [Link]

  • Lamba, R., & Paul, D. (2025). Delgocitinib: A newer Janus kinase inhibitor for dermatologists. CosmoDerma, 5, 67. [Link]

  • MedPath. (2025). Delgocitinib | Advanced Drug Monograph. [Link]

  • Shcherbakov, S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • YouTube. (2023). Delgocitinib – Mechanism of Action and Synthesis. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136.

Sources

Exploratory

The Ascendancy of the 5-Oxa-2-azaspiro[3.4]octane Motif: A Technical Guide to its Application in Modern Medicinal Chemistry

Abstract The relentless pursuit of novel chemical matter in drug discovery has led to a strategic pivot from planar, aromatic systems towards three-dimensional, sp3-rich scaffolds. This shift is driven by the need for co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel chemical matter in drug discovery has led to a strategic pivot from planar, aromatic systems towards three-dimensional, sp3-rich scaffolds. This shift is driven by the need for compounds with improved physicochemical properties, metabolic stability, and the ability to engage with complex biological targets. Among the scaffolds that have emerged as particularly valuable are spirocyclic systems, which offer a rigid conformational framework. This guide provides an in-depth technical exploration of the 5-oxa-2-azaspiro[3.4]octane core, with a specific focus on the versatile intermediate, 5-Oxa-2-azaspiro[3.4]octan-7-ol . We will dissect its synthetic accessibility, explore its role as a cornerstone for developing potent and selective modulators of challenging drug targets, and provide detailed, field-proven protocols for its synthesis and biological evaluation.

The Strategic Value of the 5-Oxa-2-azaspiro[3.4]octane Scaffold

In an era of drug discovery often described as "escaping flatland," the 5-oxa-2-azaspiro[3.4]octane scaffold has garnered significant attention.[1] Its inherent three-dimensionality and conformational rigidity are highly desirable attributes. Unlike flexible aliphatic chains or planar aromatic rings, this spirocyclic system pre-organizes appended pharmacophoric groups in a defined spatial orientation. This structural constraint can lead to a significant enhancement in binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

The fusion of an azetidine ring with a tetrahydrofuran ring at a quaternary carbon center creates a unique chemical entity. The azetidine provides a key vector for chemical modification via its secondary amine, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The tetrahydrofuran ring, containing an oxygen atom, can participate in hydrogen bonding interactions within a protein binding pocket and influences the overall polarity and solubility of the molecule. This combination of features makes the 5-oxa-2-azaspiro[3.4]octane framework a "multifunctional module" for drug discovery.[2]

Logical Framework: Scaffold to Candidate

The progression from a novel scaffold to a drug candidate is a multi-step process rooted in chemical and biological validation. The 5-oxa-2-azaspiro[3.4]octane system serves as an exemplary case.

G cluster_0 Scaffold Design & Synthesis cluster_1 Medicinal Chemistry & SAR cluster_2 Lead Optimization Scaffold_ID Identification of 5-Oxa-2-azaspiro[3.4]octane (3D, sp3-rich) Synthesis Development of Robust Synthetic Routes Scaffold_ID->Synthesis Intermediate Preparation of Key Intermediate: 5-Oxa-2-azaspiro[3.4]octan-7-ol Synthesis->Intermediate Derivatization Derivatization at N-2 and C-7 Positions Intermediate->Derivatization Entry into MedChem Programs Target_Screening Screening against Disease-Relevant Targets (e.g., GPCRs) Derivatization->Target_Screening SAR_Elucidation Structure-Activity Relationship (SAR) Elucidation Target_Screening->SAR_Elucidation Lead_Opt Optimization of Potency, Selectivity, and ADME Properties SAR_Elucidation->Lead_Opt Iterative Design Cycles Candidate Selection of Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow from scaffold conception to preclinical candidate selection.

Synthesis of the Core Intermediate: 5-Oxa-2-azaspiro[3.4]octan-7-ol

The utility of any chemical scaffold is directly proportional to its synthetic accessibility. While various strategies exist for constructing azaspirocycles,[3] a practical and scalable synthesis of the key alcohol intermediate can be proposed based on established chemical transformations and the availability of the corresponding ketone, 5-Oxa-2-azaspiro[3.4]octan-7-one, which is commercially available.[4][5]

The most direct and reliable method for the preparation of 5-Oxa-2-azaspiro[3.4]octan-7-ol is the reduction of the ketone precursor. This transformation requires a careful choice of reagents to ensure chemoselectivity, particularly if the azetidine nitrogen is unprotected.

Protocol 1: Synthesis of 5-Oxa-2-azaspiro[3..4]octan-7-ol

Causality: This protocol employs a standard sodium borohydride reduction. This reagent is chosen for its mildness, excellent functional group tolerance (it will not reduce the ether or amine functionalities under these conditions), and operational simplicity. The use of an N-Boc protecting group is highly recommended to prevent potential side reactions and to improve the solubility of the starting material in common organic solvents. The subsequent deprotection under acidic conditions is a clean and high-yielding transformation.

Step 1: N-Protection of the Ketone Precursor

  • To a solution of 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (2:1), add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Step 2: Reduction to the Alcohol

  • Dissolve the N-Boc protected ketone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water, followed by acetone.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Step 3: N-Deprotection

  • Dissolve the N-Boc protected alcohol (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and filter to collect the product, 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride, as a white solid.

Applications in Medicinal Chemistry: Case Studies

The 5-oxa-2-azaspiro[3.4]octane scaffold has proven to be a fertile ground for the discovery of novel therapeutics. Its derivatives have shown significant promise in modulating the activity of G-protein coupled receptors (GPCRs), a class of proteins implicated in a vast number of human diseases.

Muscarinic M4 Receptor Agonists for Neurological Disorders

The muscarinic acetylcholine M4 receptor, a Gi/o-coupled GPCR, is a key regulator of dopaminergic signaling in the striatum.[6] Selective activation of the M4 receptor is a promising therapeutic strategy for treating the positive and cognitive symptoms of schizophrenia, with a potentially lower side-effect profile compared to non-selective muscarinic agents.[6]

Derivatives of 2-azaspiro[3.4]octane have been disclosed as potent M4 receptor agonists.[7] The spirocyclic core serves to orient a substituted aromatic or heteroaromatic moiety, which engages with the orthosteric binding site of the receptor. The alcohol at the C-7 position of 5-Oxa-2-azaspiro[3.4]octan-7-ol provides a handle for further derivatization, such as etherification or esterification, to fine-tune potency, selectivity, and pharmacokinetic properties.

M4_Agonism M4_Agonist 5-Oxa-2-azaspiro[3.4]octane Derivative (Agonist) M4_Receptor Muscarinic M4 Receptor M4_Agonist->M4_Receptor Binds & Activates G_Protein Gi/o Protein M4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Response Neuronal Inhibition (Reduced Dopamine Release) G_Protein->Response Downstream Effect cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->Response Leads to

Caption: Signaling pathway for a 5-Oxa-2-azaspiro[3.4]octane-based M4 agonist.

Somatostatin Receptor Subtype 5 (SSTR5) Antagonists for Type 2 Diabetes

The somatostatin receptor subtype 5 (SSTR5), another Gi/o-coupled GPCR, is highly expressed in pancreatic islet cells and enteroendocrine cells.[7] Endogenous somatostatin, acting through SSTR5, inhibits the secretion of insulin and glucagon-like peptide-1 (GLP-1). Therefore, an SSTR5 antagonist is hypothesized to enhance glucose-dependent insulin and GLP-1 secretion, making it an attractive therapeutic target for type 2 diabetes mellitus.[8]

Research has identified potent and selective SSTR5 antagonists based on a closely related 5-oxa-2,6-diazaspiro[3.4]octene scaffold.[2][8] In these series, the spirocyclic core acts as a central scaffold, connecting a biphenyl "tail" group with a "head" group, often a substituted piperidine carboxylic acid. The SAR studies revealed that subtle modifications to the scaffold and its substituents were critical for achieving high potency while mitigating off-target effects, such as inhibition of the hERG potassium channel.[8] For example, replacing a terminal benzoic acid with an isonipecotic acid moiety dramatically reduced hERG liability.[2]

Compound IDCore ScaffoldR Group (Head)hSSTR5 IC50 (nM)hERG Inhibition (% @ 30 µM)Reference
10c 5-oxa-2,6-diazaspiro[3.4]octene4-Carboxybenzyl~15Moderate[8]
25a 5-oxa-2,6-diazaspiro[3.4]octenePiperidin-4-carboxylic acid9.65.6[2]

This highlights the critical role of the scaffold in positioning functional groups to optimize the overall pharmacological profile of a drug candidate.

Experimental Protocols for Biological Characterization

Validating the biological activity of novel compounds is a cornerstone of drug discovery. The following are representative, self-validating protocols for assessing the activity of compounds targeting the M4 and SSTR5 receptors.

Protocol 2: M4 Muscarinic Receptor Agonist [³⁵S]GTPγS Binding Assay

Causality: This functional assay measures the direct consequence of receptor activation: the binding of GTP to the associated G-protein. It is a highly sensitive method to determine agonist potency (EC50) and efficacy. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and detection of the activated state.

  • Membrane Preparation: Use membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic M4 receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer containing various concentrations of the test compound (e.g., a 5-Oxa-2-azaspiro[3.4]octane derivative).

    • 20 µL of assay buffer containing GDP (e.g., 30 µM final concentration).

    • 20 µL of cell membranes (5-10 µg protein per well).

    • 10 µL of [³⁵S]GTPγS (e.g., 0.3 nM final concentration).

  • Controls:

    • Basal Binding: Test compound is replaced with assay buffer.

    • Non-specific Binding: Add a high concentration of unlabeled GTPγS (e.g., 10 µM) in addition to the assay components.

    • Reference Agonist: Include a known M4 agonist (e.g., McN-A-343) as a positive control.

  • Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[9]

Protocol 3: SSTR5 Antagonist Competitive Radioligand Binding Assay

Causality: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for the receptor. It is a direct measure of target engagement.

  • Membrane Preparation: Utilize membranes from cell lines (e.g., CHO-K1) stably expressing the human SSTR5.

  • Radioligand: Use a suitable radiolabeled somatostatin analog, such as [125I]SST-28.

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail.

  • Reaction Setup: In a 96-well plate, add:

    • 25 µL of assay buffer containing a range of concentrations of the test compound.

    • 25 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the SSTR5-expressing cell membranes (20-40 µg of protein).

  • Controls:

    • Total Binding: Test compound is replaced with assay buffer.

    • Non-specific Binding: Add a high concentration of unlabeled somatostatin (e.g., 1 µM).

  • Incubation: Incubate at 25 °C for 90 minutes.

  • Termination & Filtration: Terminate and filter the reaction as described in Protocol 2.

  • Detection: Measure the bound radioactivity using a gamma counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation.[7][10]

Conclusion and Future Outlook

The 5-Oxa-2-azaspiro[3.4]octan-7-ol moiety and its parent scaffold represent a significant advancement in the medicinal chemist's toolkit. The strategic incorporation of this rigid, three-dimensional, and synthetically tractable core has enabled the development of highly potent and selective modulators for challenging GPCR targets like the M4 muscarinic and SSTR5 receptors. The ability to finely tune the properties of drug candidates by modifying the scaffold's exit vectors underscores the power of scaffold-based drug design. As the industry continues to move beyond "flatland," we can anticipate that the 5-oxa-2-azaspiro[3.4]octane system and its analogs will continue to feature prominently in the discovery of next-generation therapeutics for a wide range of human diseases.

References

  • Eurofins Discovery. (n.d.). M4 Human Acetylcholine (Muscarinic) GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay - TW. Retrieved from [Link]

  • He, H., et al. (2018). Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Medicinal Chemistry Letters, 9(10), 1032-1037. Available at: [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. Available at: [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. Retrieved from [Link]

  • GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line Cat. No. M00238. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • Wood, M. R., et al. (2018). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 9(12), 1251–1256. Available at: [Link]

  • University of Glasgow. (n.d.). Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2. Retrieved from [Link]

  • Kiddle, J. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 2135-2136. Available at: [Link]

  • Gregory, K. J., et al. (2013). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. Journal of Pharmacology and Experimental Therapeutics, 347(2), 439-453. Available at: [Link]

  • PURE.EUR.NL. (2025). Digital quantification of somatostatin receptor subtypes 2 and 5 in growth hormone–secreting pituitary tumors. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. Retrieved from [Link]

  • He, H., et al. (2018). Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(38), 8683-8687. Available at: [Link]

  • Google Patents. (n.d.). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Wang, Y., et al. (2023). Structural insights into nonpeptide antagonist inhibition of somatostatin receptor subtype 5. Proceedings of the National Academy of Sciences, 120(52), e2314545120. Available at: [Link]

  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]

  • Yamasaki, T., et al. (2017). Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition. Bioorganic & Medicinal Chemistry, 25(15), 4164-4174. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

Sources

Foundational

Escaping Flatland: The Strategic Integration of Spirocyclic Compounds in Modern Drug Discovery

Introduction: The Paradigm Shift Toward 3D Molecular Architectures For decades, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic scaffolds. While synthetically accessible, these "flat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift Toward 3D Molecular Architectures

For decades, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. As an Application Scientist overseeing hit-to-lead campaigns, I have observed firsthand the necessity of transitioning toward three-dimensional molecular architectures—a strategy colloquially known as "escaping flatland."

The structural complexity of a drug candidate is often quantified by its Fsp³ value (the fraction of sp³-hybridized carbons). Statistical analyses of clinical pipelines reveal a direct causality: compounds that successfully progress from discovery to FDA approval exhibit a significantly higher average Fsp³ (increasing from ~0.36 in early research to 0.47 in approved drugs) [1].

Spirocycles—ring systems in which two rings are fused by a single quaternary carbon atom—are privileged scaffolds for achieving this. By enforcing a rigid, orthogonal 3D geometry, spirocyclic compounds inherently boost the Fsp³ fraction, fundamentally altering the molecule's physicochemical properties and target engagement profile [2].

Physicochemical Causality: Why Spirocycles Outperform Planar Rings

When we replace a planar moiety (e.g., piperazine or morpholine) with a spirocyclic isostere (e.g., diazaspiro[3.3]heptane), the improvements in the ADME-Tox profile are not coincidental; they are driven by fundamental thermodynamic and steric principles.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

ParameterPlanar Scaffold (e.g., Piperazine)Spirocyclic Isostere (e.g., Diazaspiro[3.3]heptane)Mechanistic Causality
Aqueous Solubility Low (Aggregation prone)HighOut-of-plane substituents disrupt flat intermolecular π-π stacking, reducing crystal lattice energy and favoring solvation.
Metabolic Stability (Cl_int) High ClearanceLow ClearanceThe rigid 3D conformation sterically shields vulnerable C-H bonds from cytochrome P450 (CYP) mediated oxidation.
Target Selectivity PromiscuousHighly SelectiveThe pre-organized geometry locks the exit vectors, reducing the entropic penalty upon binding and preventing off-target interactions.
hERG Inhibition Often HighSignificantly ReducedAltered lipophilicity (LogD) and spatial bulk reduce the affinity for the hERG potassium channel's hydrophobic pore.

For example, in the optimization of Polo-like Kinase 4 (PLK4) inhibitors, replacing a configurationally labile alkene with a spirocyclic cyclopropane analog drastically improved both solubility and metabolic stability by locking the bioactive conformation and shielding metabolic soft spots [3].

Workflow Hit Planar Hit Low Fsp3 Design Spirocyclic Scaffold Hopping Hit->Design Identify Liabilities Synthesis Stereoselective Synthesis Design->Synthesis 3D Target ADME ADME-Tox Profiling Synthesis->ADME Library ADME->Design Poor PK Lead Optimized Lead ADME->Lead Favorable

Hit-to-lead optimization workflow utilizing spirocyclic scaffold hopping.

Clinical Validation: FDA-Approved Spirocyclic Drugs

The theoretical advantages of spirocycles have translated directly into clinical success. Historically, drugs like Spironolactone (heart failure) and Buspirone (anxiety) validated the safety of spiro-scaffolds [4].

More recently, the FDA approval of Revumenib (November 2024) for acute leukemias highlights the power of spirocycles in targeting complex protein-protein interactions. Revumenib acts as a menin-MLL interaction inhibitor. The central spirocyclic amine (a diazaspiro[3.5]nonane derivative) is not merely a passive linker; it actively drives affinity by positioning a protonated piperidine nitrogen to form a critical cation-π interaction with the Tyr319/Tyr323 π-π clamp of the Menin protein [5].

MeninMLL Menin Menin Protein (Tyr319/Tyr323 Pocket) MLL MLL Fusion Protein (Leukemogenic Driver) Menin->MLL Binds Transcription Oncogenic Transcription (HOXA9, MEIS1) MLL->Transcription Activates Revumenib Revumenib (Spirocycle) (Cation-π Interaction) Revumenib->Menin Competitive Inhibition Revumenib->Transcription Blocks Arrest Cell Differentiation & Apoptosis Transcription->Arrest Downregulation leads to

Mechanism of action for revumenib disrupting the Menin-MLL oncogenic complex.

Synthetic Methodologies: Constructing the Quaternary Center

The primary bottleneck in spirocyclic drug discovery has historically been synthetic accessibility. Constructing a sterically hindered quaternary carbon center requires highly stereoselective methodologies. Below is a self-validating protocol for the synthesis of C-16 dispiropyrrolidine steroids via a 1,3-dipolar cycloaddition, a robust method for generating complex spiro-heterocycles [6].

Protocol: Stereoselective Synthesis of Dispiropyrrolidines via 1,3-Dipolar Cycloaddition

Objective: To construct a spirocyclic framework at the C-16 position of a steroidal nucleus.

Step 1: In Situ Generation of the Azomethine Ylide (1,3-Dipole)

  • Procedure: Combine equimolar amounts of sarcosine (N-methylglycine) and isatin (1H-indole-2,3-dione) in a polar protic solvent (e.g., methanol) and heat to reflux.

  • Causality: Isatin’s highly electrophilic C3 carbonyl undergoes nucleophilic attack by the secondary amine of sarcosine. The continuous thermal energy overcomes the activation barrier for subsequent dehydration and decarboxylation, generating the highly reactive azomethine ylide in situ.

Step 2: Concerted [3+2] Cycloaddition

  • Procedure: Add the (E)-16-arylidene steroidal derivative (the dipolarophile) to the refluxing mixture. Monitor the reaction via TLC/LC-MS until the dipolarophile is fully consumed (typically 4–6 hours).

  • Causality: The electron-deficient alkene of the steroid readily accepts the electron-rich azomethine ylide. The rigid steroidal backbone acts as a built-in chiral auxiliary; the bulky α-face forces the ylide to attack exclusively from the less hindered β-face. This ensures complete regiocontrol and high diastereomeric excess.

Step 3: Isolation and Self-Validating Verification

  • Procedure: Remove the solvent under reduced pressure and purify the crude mixture via flash column chromatography (silica gel, EtOAc/Hexane gradient).

  • Validation: Validate the stereochemistry using 2D NOESY NMR. A distinct cross-peak between the N-methyl protons of the newly formed pyrrolidine ring and the C-18 angular methyl protons of the steroid physically confirms the predicted β-facial attack, validating the success of the stereoselective design.

Conclusion

The integration of spirocyclic compounds is not merely a trend; it is a fundamental evolution in medicinal chemistry. By deliberately increasing the Fsp³ fraction, drug developers can engineer molecules that navigate the complex, three-dimensional binding pockets of challenging biological targets while simultaneously overcoming the metabolic and solubility liabilities of planar rings. As synthetic methodologies continue to mature, spirocycles will undoubtedly form the backbone of next-generation therapeutics.

References

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character - MDPI -
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm -
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis (tandfonline) -
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC -
  • The Spirocycle Surge in Drug Discovery - Drug Hunter -
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals -

Sources

Exploratory

5-Oxa-2-azaspiro[3.4]octan-7-ol: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel, three-dimensional molecular scaffolds is a cornerstone of modern drug discovery. Moving beyond traditional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, three-dimensional molecular scaffolds is a cornerstone of modern drug discovery. Moving beyond traditional "flat" aromatic structures, medicinal chemists are increasingly turning to spirocyclic systems to access new chemical space and improve the pharmacological properties of drug candidates. Among these, the 5-oxa-2-azaspiro[3.4]octane framework has emerged as a particularly valuable building block. This guide provides a comprehensive overview of the synthesis and potential applications of 5-oxa-2-azaspiro[3.4]octan-7-ol, a key derivative that offers multiple points for diversification.

The Strategic Advantage of the 5-Oxa-2-azaspiro[3.4]octane Core

Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The 5-oxa-2-azaspiro[3.4]octane core, incorporating both an oxetane and an azetidine ring, presents a unique combination of features:

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability compared to their aromatic counterparts.

  • Defined Exit Vectors: The spirocyclic nature of the scaffold provides precise vectors for the attachment of substituents, allowing for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.

  • Novelty and Patentability: As a relatively underexplored scaffold, it offers opportunities for the development of novel intellectual property.

Synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol: A Guided Pathway

Stage 1: Protection of the Azetidine Nitrogen

To ensure selective reactions at other sites of the molecule, the secondary amine of the azetidine ring must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection

  • Dissolve the starting azetidine precursor in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected azetidine.

Stage 2: Formation of the Spirocyclic Ketone

The construction of the 5-oxa-2-azaspiro[3.4]octane core is the most critical step. Based on a patent for a related bromo-derivative, a plausible approach involves an intramolecular cyclization.[1]

Conceptual Workflow: Spirocyclization

A potential synthetic route to the key intermediate, N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one, is outlined below. This pathway is a logical construction based on known organic transformations.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dihydroxylation and Oxidative Cleavage cluster_2 Stage 3: Intramolecular Cyclization A 1-Boc-3-azetidinone C 3-Allyl-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester A->C Grignard Reaction B Allyl Grignard Reagent B->C D Dihydroxylated Intermediate C->D OsO4, NMO E Aldehyde Intermediate D->E NaIO4 F N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one E->F Intramolecular Aldol-type Reaction

Caption: Conceptual workflow for the synthesis of the key ketone intermediate.

Stage 3: Reduction to 5-Oxa-2-azaspiro[3.4]octan-7-ol

The final step is the reduction of the spirocyclic ketone to the desired alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, minimizing the risk of over-reduction or side reactions.[2][3]

Experimental Protocol: Ketone Reduction

  • Dissolve N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol.

Stage 4: Deprotection (Optional)

The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine of 5-oxa-2-azaspiro[3.4]octan-7-ol.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected alcohol in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting product is typically the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base if the free amine is required.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized building block is paramount for its effective use in subsequent synthetic steps.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
LogP-0.5 (approx.)
Topological Polar Surface Area41.49 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Spectroscopic Data

While a comprehensive set of published spectroscopic data for 5-oxa-2-azaspiro[3.4]octan-7-ol is not available, the following are expected ¹H and ¹³C NMR chemical shifts based on the analysis of its structure and related compounds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.5mCH-OH
~4.2dO-CH₂ (oxetane)
~4.0dO-CH₂ (oxetane)
~3.8dN-CH₂ (azetidine)
~3.6dN-CH₂ (azetidine)
~2.5-1.8mCH₂ (tetrahydrofuran ring)
Variablebr sOH, NH

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~80Spiro-C
~75O-CH₂ (oxetane)
~70CH-OH
~50N-CH₂ (azetidine)
~40CH₂ (tetrahydrofuran ring)

5-Oxa-2-azaspiro[3.4]octan-7-ol as a Versatile Building Block

The true value of 5-oxa-2-azaspiro[3.4]octan-7-ol lies in its potential for diversification. The presence of a secondary alcohol and a secondary amine (after deprotection) provides two orthogonal handles for a wide range of chemical transformations.

G cluster_0 Core Building Block cluster_1 Derivatization at the Hydroxyl Group cluster_2 Derivatization at the Amino Group (after deprotection) A 5-Oxa-2-azaspiro[3.4]octan-7-ol B Ethers A->B Williamson Ether Synthesis C Esters A->C Acylation D Carbonates A->D Reaction with Chloroformates E Amides A->E Acylation F Sulfonamides A->F Sulfonylation G Ureas A->G Reaction with Isocyanates H Secondary Amines A->H Reductive Amination

Caption: Potential derivatization pathways for 5-oxa-2-azaspiro[3.4]octan-7-ol.

Reactions at the Hydroxyl Group

The secondary alcohol can be readily transformed into a variety of other functional groups:

  • Ethers: Williamson ether synthesis with alkyl halides under basic conditions.

  • Esters: Acylation with acid chlorides or anhydrides in the presence of a base.

  • Carbonates and Carbamates: Reaction with chloroformates or isocyanates, respectively.

  • Oxidation: Oxidation to the corresponding ketone, 5-oxa-2-azaspiro[3.4]octan-7-one.[4]

Reactions at the Amino Group

Following N-Boc deprotection, the secondary amine becomes a versatile nucleophile:

  • Amides and Sulfonamides: Acylation or sulfonylation with the corresponding chlorides or anhydrides.

  • Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

  • N-Arylation/N-Alkylation: Buchwald-Hartwig or Ullmann coupling for the introduction of aryl or heteroaryl substituents, or standard alkylation with alkyl halides.

Conclusion

5-Oxa-2-azaspiro[3.4]octan-7-ol represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its rigid spirocyclic core, combined with two readily functionalizable groups, provides a powerful platform for the creation of diverse chemical libraries with improved physicochemical and pharmacological properties. The synthetic strategies and potential applications outlined in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their quest for the next generation of therapeutics.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • YouTube. (2020, June 9). Reduction Reactions with NaBH4 and LAH. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • American Chemical Society. A Quick Guide to Reductions in Organic Chemistry. [Link]

  • Kolyvanov, D. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Ohta, E., et al. (2020). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 28(10), 115456.
  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6062–6065.
  • PubChem. 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. [Link]

  • ResearchGate. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • World Journal of Pharmaceutical Research. (2023, July 4). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL EPOXIDE DERIVATIVES. [Link]

  • SpectraBase. 5-Oxa-6-azaspiro[3.4]octane, 6,7-diphenyl-. [Link]

Sources

Foundational

The Ascending Trajectory of 5-Oxa-2-azaspiro[3.4]octane Derivatives: A Nexus of Structural Innovation and Therapeutic Potential

An In-depth Technical Guide Abstract: The 5-oxa-2-azaspiro[3.4]octane scaffold, a unique three-dimensional structure, is rapidly emerging as a motif of significant interest in medicinal chemistry and drug discovery. Char...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The 5-oxa-2-azaspiro[3.4]octane scaffold, a unique three-dimensional structure, is rapidly emerging as a motif of significant interest in medicinal chemistry and drug discovery. Characterized by the fusion of a strained, polar oxetane ring and a versatile pyrrolidine ring at a single carbon center, this scaffold offers a compelling combination of structural rigidity, improved physicochemical properties, and synthetic tractability. This guide provides a comprehensive analysis of the known and potential biological activities of its derivatives. While confirmed activity as potent and selective muscarinic M4 receptor agonists for neurological disorders anchors its therapeutic relevance, this paper synthesizes evidence from structurally related spirocyclic systems to explore high-potential applications in oncology, infectious diseases, and neuroinflammation. By detailing the mechanistic rationale, key experimental protocols, and future research trajectories, this document serves as a technical resource for scientists engaged in the exploration and development of next-generation therapeutics built upon this promising molecular framework.

The 5-Oxa-2-azaspiro[3.4]octane Scaffold: A Privileged Motif in Medicinal Chemistry

The design of novel molecular scaffolds that provide access to unexplored chemical space while conferring favorable drug-like properties is a cornerstone of modern drug discovery. The 5-oxa-2-azaspiro[3.4]octane core has garnered attention precisely because it addresses this need. Its constituent parts—the oxetane and the azaspirocyclic system—each contribute unique advantages.

1.1 The Oxetane Moiety: More Than a Carbonyl Isostere

The four-membered oxetane ring is a powerful tool for molecular design. Once considered too strained for stable pharmaceutical compounds, it is now recognized as a valuable "metabolic-stability-enhancing" and "solubility-enhancing" group.[1][2] Its introduction into a molecule can have profound effects:

  • Improved Physicochemical Properties: The oxetane's oxygen atom acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility and a reduction in lipophilicity compared to gem-dimethyl or cyclobutyl analogs.[1]

  • Metabolic Stability: The strained ring system can block sites of metabolism, leading to improved pharmacokinetic profiles, including reduced clearance and longer half-life.[2]

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can guide a molecule's orientation within a binding pocket, allowing the core to engage in lipophilic interactions while the oxetane projects into a more polar or solvent-exposed region.

1.2 The Spirocyclic Core: Enforcing Three-Dimensionality

Spirocycles are defined by two rings connected through a single, shared carbon atom. This arrangement imparts a rigid, three-dimensional conformation that is highly advantageous in drug design. Unlike flexible aliphatic chains, the fixed spatial arrangement of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for a biological target. The 5-oxa-2-azaspiro[3.4]octane system serves as a robust and multifunctional module for building such structurally diverse candidates for drug discovery.[3][4]

Confirmed Biological Activity: Muscarinic M4 Receptor Agonism

The most definitively characterized therapeutic application for 5-oxa-2-azaspiro[3.4]octane derivatives is in the treatment of neurological and psychiatric disorders through the modulation of the muscarinic acetylcholine M4 receptor.

2.1 Therapeutic Rationale: The M4 Receptor in CNS Disorders

The M4 receptor, a G-protein coupled receptor (GPCR), is highly expressed in brain regions critical for cognition and motor control, such as the striatum and cortex. Its activation has been shown to modulate dopaminergic signaling, making it a key target for diseases characterized by dopamine dysregulation, including:

  • Schizophrenia (addressing both positive and negative symptoms)

  • Cognitive deficits associated with psychosis

  • Substance abuse and addiction[5]

Agonism at the M4 receptor offers a novel mechanism to treat these conditions, potentially with fewer side effects than traditional antipsychotics that rely on direct dopamine receptor blockade.

2.2 Pathway of Action: M4 Receptor Signaling

Upon binding of an agonist, the M4 receptor couples to the Gαi/o subunit of its associated G-protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing ion channel function and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor GPCR Gi/o Protein M4R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-Oxa-2-azaspiro[3.4]octane Derivative (Agonist) Agonist->M4R Binds ATP ATP ATP->AC Response Modulation of Neurotransmission cAMP->Response Leads to

Caption: M4 receptor activation by a 5-oxa-2-azaspiro[3.4]octane agonist.

2.3 Experimental Protocol: Functional Assessment of M4 Agonism

A common method to determine the potency and efficacy of M4 receptor agonists is through a cell-based functional assay, such as a calcium flux assay in a recombinant cell line.

Protocol 2.3.1: FLIPR Calcium Flux Assay

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gα16) to couple the Gαi/o signal to the calcium pathway. Maintain cells in F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin B) at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well and allow them to adhere overnight.

  • Dye Loading: The following day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the 5-oxa-2-azaspiro[3.4]octane test compounds in the assay buffer. A typical concentration range would be from 10 µM down to 10 pM.

  • Assay Execution: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Acquisition: Establish a baseline fluorescence reading for 10-20 seconds. Then, automatically add the test compounds to the cell plate and continue to record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

High-Potential Investigational Activities (Informed by Structural Analogs)

The structural similarity of the 5-oxa-2-azaspiro[3.4]octane core to other biologically active spirocycles provides a strong rationale for investigating its potential in other therapeutic areas.

3.1 Anticancer Activity

Spirooxindoles, which feature a spiro-fused ring at the C3 position of an oxindole core, are a well-established class of anticancer agents.[6][7] Many of these compounds incorporate pyrrolidine or oxazine rings, making them close structural cousins to the 5-oxa-2-azaspiro[3.4]octane scaffold.

3.1.1 Mechanistic Insights from Spirooxindoles These compounds exert their anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Structurally related spirooxindole-1,3-oxazines have been shown to be highly potent inducers of apoptosis (programmed cell death) in various human cancer cell lines.[8]

  • Cell Cycle Arrest: Many spiro compounds can halt the cell cycle, preventing cancer cells from proliferating.[8][9]

  • Inhibition of Key Protein-Protein Interactions: A critical target for many spirooxindoles is the MDM2-p53 interaction. By inhibiting MDM2, these compounds stabilize the p53 tumor suppressor, leading to cell cycle arrest and apoptosis.[6]

Anticancer_Pathway cluster_downstream Downstream Effects Spiro Spirocyclic Derivative MDM2 MDM2 Spiro->MDM2 Inhibits p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis Bax->Apoptosis

Caption: Potential anticancer mechanism via inhibition of the MDM2-p53 interaction.

3.1.2 Comparative Antiproliferative Activity The potency of related spiro compounds against various cancer cell lines highlights the potential of the 5-oxa-2-azaspiro[3.4]octane scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole-1,3-oxazineRS4;11 (B-cell leukemia)Low micromolar[8]
Spiro[pyrrolidine-thiazolo-oxindole]HepG2 (Liver)5.00 ± 0.66[10]
Spiro[pyrrolidine-thiazolo-oxindole]MCF-7 (Breast)< 9.00[10]
Spiro-isoxazolidinePC-3 (Prostate)0.01[9]

3.1.3 Experimental Protocol: Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Protocol 3.1.3: MTT Cytotoxicity Assay

  • Cell Culture and Plating: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the 5-oxa-2-azaspiro[3.4]octane derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration).

3.2 Antimicrobial Properties

The azaspiro core is also present in compounds with known antibacterial activity. For instance, novel naphthyridone derivatives containing 1,6-diazaspiro[3][10]octane scaffolds have demonstrated good activity against pathogenic bacteria.[11] Furthermore, nitrofuran derivatives built on a 2,6-diazaspiro[3.4]octane core have shown remarkably potent antitubercular activity.[12] This suggests that the 5-oxa-2-azaspiro[3.4]octane scaffold could be a valuable starting point for developing new antimicrobial agents.

3.2.1 Rationale for Antimicrobial Investigation The rationale is based on structural analogy. The replacement of a nitrogen atom in the diazaspiro systems with an oxygen atom (as in the 5-oxa-2-azaspiro scaffold) would alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to novel interactions with bacterial targets. The oxetane ring could also improve cell wall penetration or inhibit bacterial enzymes.

Antimicrobial_Screening_Workflow cluster_strains Bacterial Strains Start Synthesized 5-Oxa-2-azaspiro[3.4]octane Derivative Library MIC_Assay Primary Screen: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Assay Decision Activity Observed? MIC_Assay->Decision GramPos Gram-Positive (e.g., S. aureus) GramPos->MIC_Assay GramNeg Gram-Negative (e.g., P. aeruginosa) GramNeg->MIC_Assay MBC_Assay Secondary Screen: Minimum Bactericidal Concentration (MBC) Assay Decision->MBC_Assay Yes End_Inactive Compound Inactive Decision->End_Inactive No End_Active Lead Candidate for Mechanism of Action Studies MBC_Assay->End_Active

Caption: Workflow for screening derivatives for antimicrobial activity.

3.2.2 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[11]

Protocol 3.2.2: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.[11]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Future Directions and Conclusion

The 5-oxa-2-azaspiro[3.4]octane scaffold represents a highly promising platform for the development of novel therapeutics. While its role as a source of M4 receptor agonists is established, the potential for expansion into other therapeutic areas is significant.

Future research should focus on:

  • Oncology: Synthesizing and screening a focused library of 5-oxa-2-azaspiro[3.4]octane derivatives against a diverse panel of cancer cell lines to validate the anticancer hypothesis.

  • Infectious Diseases: Exploring substitutions on the pyrrolidine nitrogen and other positions to optimize antibacterial and antifungal activity.

  • Neuroinflammation: Based on the activity of related oxa-spirocycles, investigating the potential of these derivatives to modulate inflammatory pathways in the CNS could open new avenues for treating neurodegenerative diseases.[13]

  • Pharmacokinetic Optimization: Leveraging the oxetane moiety to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to create viable drug candidates.

References

  • Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization. (2022). ResearchGate. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry. [Link]

  • Gomaa, A. M., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters. [Link]

  • Hodgson, D. M., & Norsikian, S. L. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters. [Link]

  • Abdel-Magid, A. F. (2023). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Future Medicinal Chemistry. [Link]

  • Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). Figshare. [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021).
  • Khazir, J., et al. (2013). Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2015). ResearchGate. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Al-awar, R. S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. (2017). ResearchGate. [Link]

  • Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[3][10]octane Scaffolds. (2014). Asian Journal of Chemistry. [Link]

  • Gouverneur, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry. [Link]

Sources

Exploratory

Exploring Novel Chemical Space: A Technical Guide to 5-Oxa-2-azaspiro[3.4]octan-7-ol Analogs in Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry The relentless pursuit of novel therapeutics necessitates a departure from the "flatland" of traditional, two-dimensional molecular scaffolds. The explor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The relentless pursuit of novel therapeutics necessitates a departure from the "flatland" of traditional, two-dimensional molecular scaffolds. The exploration of three-dimensional chemical space offers immense potential for discovering next-generation drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Within this paradigm, spirocyclic systems have emerged as privileged scaffolds, their rigid and well-defined geometries providing an exquisite platform for the precise spatial arrangement of pharmacophoric elements.[2] This guide delves into the burgeoning field of 5-Oxa-2-azaspiro[3.4]octan-7-ol analogs, a class of molecules poised to unlock new avenues in drug development. Their unique architecture, combining an azetidine and a tetrahydrofuran ring through a spirocyclic junction, presents a compelling framework for engaging with complex biological targets.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, potential therapeutic applications, and the underlying biological rationale for exploring the chemical space around the 5-Oxa-2-azaspiro[3.4]octane core.

The Strategic Advantage of the 5-Oxa-2-azaspiro[3.4]octane Scaffold

The inherent value of the 5-Oxa-2-azaspiro[3.4]octane scaffold lies in its unique combination of structural features:

  • Three-Dimensionality: The spirocyclic nature of the core imparts a rigid, non-planar conformation, allowing for the presentation of substituents in distinct vectors to probe the often-complex topographies of protein binding sites.[1] This can lead to enhanced target affinity and selectivity compared to more flexible or planar molecules.

  • Incorporation of Heteroatoms: The presence of both oxygen and nitrogen atoms within the scaffold introduces polarity and potential hydrogen bonding sites, which can be crucial for molecular recognition and improving physicochemical properties such as solubility.[1]

  • Synthetic Tractability: As will be detailed, the synthesis of the 5-Oxa-2-azaspiro[3.4]octane core and its derivatives can be achieved through robust and scalable synthetic routes, making this scaffold amenable to library synthesis and medicinal chemistry optimization campaigns.[3]

  • Novel Chemical Space: This particular spirocyclic system remains relatively underexplored, offering a significant opportunity to discover novel intellectual property and to address biological targets that have been challenging to drug with conventional chemotypes.

Synthetic Exploration: Accessing the 5-Oxa-2-azaspiro[3.4]octane Core

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway to 5-Oxa-2-azaspiro[3.4]octan-7-ol, starting from commercially available materials.

Synthetic_Workflow Starting_Materials Commercially Available Starting Materials Intermediate_1 Formation of Protected Azetidine Intermediate Starting_Materials->Intermediate_1 Multi-step sequence Intermediate_2 Annulation to form Spirocyclic Ketone (5-Oxa-2-azaspiro[3.4]octan-7-one) Intermediate_1->Intermediate_2 Intramolecular Cyclization Final_Product Reduction of Ketone to 5-Oxa-2-azaspiro[3.4]octan-7-ol Intermediate_2->Final_Product e.g., NaBH4

Caption: Proposed synthetic workflow for 5-Oxa-2-azaspiro[3.4]octan-7-ol.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how the target molecule could be synthesized, drawing upon established chemical transformations for similar scaffolds.

Part 1: Synthesis of N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one

This initial phase would focus on constructing the core spirocyclic ketone with a protecting group on the nitrogen atom to facilitate controlled reactions. Methodologies for the synthesis of related azaspiro[3.4]octanes often involve multi-step sequences starting from readily available precursors.[3]

Part 2: Reduction to N-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol

Materials:

  • N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one (1.0 eq)

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Dissolve N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol.

  • Purify the product by column chromatography on silica gel.

Part 3: Deprotection to 5-Oxa-2-azaspiro[3.4]octan-7-ol

The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the target compound.

Exploring the Biological Landscape: Potential Therapeutic Applications

The 5-Oxa-2-azaspiro[3.4]octane scaffold holds promise for modulating the activity of a diverse range of biological targets implicated in various diseases. The following sections explore some of the most compelling therapeutic avenues for analogs of 5-Oxa-2-azaspiro[3.4]octan-7-ol.

Muscarinic M4 Receptor Agonism: A New Frontier in Neuropsychiatric Disorders

A recent patent application has disclosed 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4 muscarinic receptor agonists.[4] The M4 receptor, a G-protein coupled receptor (GPCR), is a key player in regulating cholinergic neurotransmission in the brain.[5] Activation of the M4 receptor is a promising therapeutic strategy for treating the cognitive and psychotic symptoms of schizophrenia and other neurological disorders.[5]

Signaling Pathway of the M4 Muscarinic Receptor

M4_Signaling cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (or M4 Agonist) ACh->M4R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release & Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the M4 muscarinic receptor.

Analogs of 5-Oxa-2-azaspiro[3.4]octan-7-ol designed as M4 agonists could offer a novel therapeutic approach for schizophrenia by modulating dopamine release in the striatum, a key mechanism underlying the symptoms of the disease.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: Unleashing the Immune System Against Cancer

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance the anti-tumor immune response. Spiro[3.4]octane-based compounds have already shown promise as potent HPK1 inhibitors.[6]

HPK1's Role in T-Cell Receptor (TCR) Signaling

HPK1_Signaling cluster_membrane Cell Membrane TCR TCR Lck Lck TCR->Lck Phosphorylation Cascade ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Cascade LAT LAT ZAP70->LAT Phosphorylation Cascade SLP76 SLP-76 LAT->SLP76 Phosphorylation Cascade HPK1 HPK1 SLP76->HPK1 Recruits & Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ1, Vav1) SLP76->Downstream_Signaling Phosphorylation Cascade Antigen Antigen Antigen->TCR Activates HPK1->SLP76 Phosphorylates (Inhibitory) T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation

Caption: HPK1's negative regulatory role in TCR signaling.

The development of 5-Oxa-2-azaspiro[3.4]octan-7-ol analogs as HPK1 inhibitors could provide a novel class of immunotherapeutic agents that enhance the body's natural ability to fight cancer.

Monoacylglycerol Lipase (MAGL) Inhibition: Targeting Neuroinflammation and Cancer

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL elevates 2-AG levels, which can have therapeutic benefits in neurodegenerative diseases, anxiety, and cancer.[6]

The Role of MAGL in the Endocannabinoid System

MAGL_Signaling 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolyzed by Cannabinoid_Receptors Cannabinoid Receptors (CB1, CB2) 2-AG->Cannabinoid_Receptors Activates AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Therapeutic_Effects Therapeutic Effects (Neuroprotection, Anti-inflammation, etc.) Cannabinoid_Receptors->Therapeutic_Effects

Caption: The central role of MAGL in 2-AG metabolism.

The design of 5-Oxa-2-azaspiro[3.4]octan-7-ol analogs as MAGL inhibitors could lead to new treatments for a range of debilitating conditions by harnessing the therapeutic potential of the endocannabinoid system.

Somatostatin Receptor Subtype 5 (SSTR5) Antagonism: A Novel Approach for Type 2 Diabetes

SSTR5 has emerged as a promising drug target for the treatment of type 2 diabetes mellitus. Antagonism of SSTR5 can augment insulin secretion in a glucose-dependent manner.[7]

SSTR5 Signaling in Pancreatic Beta-Cells

SSTR5_Signaling cluster_membrane Pancreatic Beta-Cell Membrane SSTR5 SSTR5 G_protein Gi/o Protein SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Insulin_Secretion Insulin Secretion AC->Insulin_Secretion Inhibition leads to reduced Somatostatin Somatostatin Somatostatin->SSTR5 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Insulin_Secretion Promotes

Caption: SSTR5-mediated inhibition of insulin secretion.

By developing 5-Oxa-2-azaspiro[3.4]octan-7-ol analogs as SSTR5 antagonists, researchers can explore a novel mechanism for improving glycemic control in patients with type 2 diabetes.

Quantitative Data Summary

While specific quantitative data for 5-Oxa-2-azaspiro[3.4]octan-7-ol analogs is not yet widely published, the following table provides representative data for related spirocyclic compounds to illustrate their potential potency.

Compound ClassTargetRepresentative IC₅₀/EC₅₀Reference
Spiro[3.4]octane derivativeHPK1< 100 nM[6]
Diazaspiro[3.4]octane derivativePlasmodium falciparum< 50 nM[8]
5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivativeSSTR59.6 nM[7]

Conclusion: A Scaffold with Immense Promise

The 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality, coupled with the presence of key heteroatoms, provides a unique framework for achieving high target affinity and selectivity. The potential applications of its analogs span a wide range of therapeutic areas, from neuropsychiatric disorders and cancer to metabolic diseases. As synthetic methodologies for this and related spirocyclic systems continue to evolve, we can anticipate the emergence of a new generation of drug candidates with superior efficacy and safety profiles. This technical guide serves as a foundational resource to inspire and enable researchers to explore the vast and promising chemical space of 5-Oxa-2-azaspiro[3.4]octan-7-ol analogs.

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • Le Manach C, et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Medicines for Malaria Venture. [Link]

  • Calhoun, A., et al. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Ramesh, S., et al. (2011). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. [Link]

  • Morimoto, Y., & Achiwa, K. (2006). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]

  • Moody, C. J., & O'Connell, M. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

  • Carreira, E. M., & Fessard, T. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6062–6065. [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M4. [Link]

Sources

Foundational

A Technical Guide to the Preclinical Assessment of AZ-527, a Novel γ-Secretase Modulator for Alzheimer's Disease

Abstract Alzheimer's Disease (AD) represents a significant and growing global health crisis with a profound need for disease-modifying therapies. The amyloid cascade hypothesis, which posits that the accumulation of amyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Alzheimer's Disease (AD) represents a significant and growing global health crisis with a profound need for disease-modifying therapies. The amyloid cascade hypothesis, which posits that the accumulation of amyloid-β (Aβ) peptides is a primary driver of AD pathogenesis, remains a central focus of therapeutic development.[1][2][3] This guide introduces AZ-527, a novel 5-Oxa-2-azaspiro[3.4]octan-7-ol compound, as a promising therapeutic candidate. We hypothesize that AZ-527 functions as a γ-secretase modulator (GSM), a class of molecules that allosterically modulate the γ-secretase enzyme to shift amyloid precursor protein (APP) cleavage away from producing toxic, aggregation-prone Aβ42 peptides towards shorter, less harmful species.[4][5][6] This document provides an in-depth, technically-focused framework for the comprehensive preclinical evaluation of AZ-527, from initial molecular profiling and mechanistic validation to a robust in vivo efficacy and safety assessment program.

Introduction: The Rationale for a Novel γ-Secretase Modulator

The deposition of aggregated Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a hallmark pathology of Alzheimer's Disease.[1] This process is believed to initiate a complex neurodegenerative cascade involving inflammation, tau pathology, synaptic dysfunction, and eventual neuronal death.[3][7] Consequently, strategies aimed at reducing the brain's Aβ42 burden are a major focus of AD drug discovery.[8][9]

Direct inhibition of the enzymes responsible for Aβ production, namely β-secretase (BACE1) and γ-secretase, has been fraught with challenges. γ-secretase inhibitors (GSIs), for instance, broadly suppress the enzyme's activity, which is crucial for processing other vital substrates like Notch. This off-target inhibition has led to significant side effects in clinical trials.[10][11]

γ-secretase modulators (GSMs) offer a more nuanced and promising approach. Instead of inhibiting the enzyme, GSMs subtly alter its conformation, thereby modulating the site of APP cleavage.[4][5] This allosteric modulation selectively reduces the production of the highly amyloidogenic Aβ42 and Aβ40 species while concurrently increasing the formation of shorter, non-fibrillar peptides like Aβ38 and Aβ37.[6][10] This mechanism preserves essential γ-secretase functions, promising a safer therapeutic window.[5][11]

AZ-527 emerges from this rationale. Its unique 5-Oxa-2-azaspiro[3.4]octan-7-ol structure incorporates a rigid spirocyclic core and a polar oxetane moiety. The spirocyclic scaffold provides a three-dimensional architecture that can facilitate precise interactions within the allosteric binding pocket of the γ-secretase complex. The oxetane group, a known bioisostere for carbonyl and gem-dimethyl groups, can improve physicochemical properties such as solubility and metabolic stability while acting as a hydrogen bond acceptor, potentially enhancing target engagement.[12][13][14] This guide outlines the critical path for validating AZ-527 as a clinical candidate for Alzheimer's Disease.

Molecular Profile and CNS Drug-like Properties of AZ-527

A successful CNS drug must possess specific physicochemical properties to cross the blood-brain barrier (BBB) and engage its target effectively. AZ-527 has been designed with these principles in mind, adhering to guidelines such as Lipinski's Rule of Five.[15][16][17]

PropertyPredicted ValueRationale for CNS Penetration
Molecular Weight < 500 DaLower molecular weight is strongly correlated with passive diffusion across the BBB.[15]
logP < 5An optimal lipophilicity balance is crucial; too high can lead to non-specific binding and poor solubility, while too low prevents membrane traversal.[16]
Hydrogen Bond Donors ≤ 5Minimizing hydrogen bond donors reduces the desolvation penalty for crossing the lipid-rich BBB.[17]
Hydrogen Bond Acceptors ≤ 10A controlled number of acceptors is necessary for solubility and target binding without hindering BBB permeability.[17]
Polar Surface Area (PSA) < 90 ŲA lower PSA is a key predictor of a molecule's ability to permeate the BBB.
Structural Features Oxetane RingThe oxetane moiety can improve solubility and metabolic stability and acts as a hydrogen bond acceptor.[12][14][18]
Spirocyclic CoreProvides a rigid, three-dimensional structure that can enhance binding affinity and selectivity.[19]

Table 1: Predicted Physicochemical Properties of AZ-527 and Their Relevance for CNS Drug Development.

Proposed Mechanism of Action: Allosteric Modulation of γ-Secretase

We hypothesize that AZ-527 binds to an allosteric site on the presenilin-1 (PSEN1) subunit, the catalytic core of the γ-secretase complex. This binding induces a conformational change that repositions the amyloid precursor protein C-terminal fragment (APP-CTF) substrate relative to the catalytic aspartates. The result is a shift in the processive cleavage of APP-CTF, favoring the production of shorter Aβ peptides over the pathogenic Aβ42.

// Relationships APP -> BACE1 [label="Cleavage Step 1"]; BACE1 -> APP_CTF [label="Generates"]; APP_CTF -> gSecretase_unbound [label="Binds to"]; gSecretase_unbound -> Abeta42 [label="Processive Cleavage\n(Default Pathway)"]; Abeta42 -> Plaques [label="Aggregation"];

AZ527 -> gSecretase_bound [label="Allosteric Binding"]; APP_CTF -> gSecretase_bound [label="Binds to"]; gSecretase_bound -> Abeta38 [label="Modulated Cleavage\n(Therapeutic Pathway)"]; } enddot Caption: Proposed mechanism of action for AZ-527 as a γ-secretase modulator.

Preclinical Development Program

A phased approach is essential for the systematic evaluation of AZ-527. The program is designed to first validate the mechanism of action in vitro, then establish brain exposure and safety, and finally, demonstrate efficacy in a relevant animal model of Alzheimer's disease.

// Workflow P1_A -> P1_B [label="Confirm Cellular Activity"]; P1_B -> P1_C [label="Assess Safety"]; P1_C -> P2_A [label="Advance to In Vivo"]; P2_A -> P2_B [label="Establish Tolerability"]; P2_B -> P3_A [label="Initiate Efficacy Study"]; P3_A -> P3_B [label="Correlate with Function"]; } enddot Caption: Phased preclinical validation workflow for AZ-527.

Phase 1: In Vitro Mechanistic Validation

Objective: To confirm that AZ-527 directly modulates γ-secretase activity and shifts Aβ production in a cellular context without affecting Notch processing.

4.1.1. Experiment: Cell-Free γ-Secretase Activity Assay

  • Rationale: This biochemical assay isolates the enzyme complex from other cellular processes to provide direct evidence of target engagement.[20]

  • Methodology:

    • Preparation: Solubilized membrane fractions containing the γ-secretase complex are prepared from CHO cells overexpressing human APP.

    • Reaction: The membrane preparation is incubated with a synthetic APP-C99 substrate in the presence of varying concentrations of AZ-527 (e.g., 0.1 nM to 10 µM) or vehicle control.

    • Quantification: The reaction products (Aβ42, Aβ40, Aβ38, Aβ37) are quantified using specific sandwich ELISA or Meso Scale Discovery (MSD) immunoassays.

    • Analysis: IC50 (for Aβ42 reduction) and EC50 (for Aβ38/37 increase) values are calculated to determine compound potency.

4.1.2. Experiment: Cellular Aβ Production Profile in SH-SY5Y Cells

  • Rationale: The human neuroblastoma SH-SY5Y cell line endogenously expresses APP and the secretase enzymes, providing a more physiologically relevant system to confirm the compound's effect.[21][22][23] To enhance Aβ production to readily measurable levels, cells stably transfected to overexpress APP with the Swedish mutation (APPswe) can be used.[22]

  • Methodology:

    • Cell Culture: APPswe-SH-SY5Y cells are plated and allowed to adhere.

    • Treatment: Cells are treated with a dose-response of AZ-527 (e.g., 0.1 nM to 10 µM) or vehicle control for 24 hours.

    • Sample Collection: The conditioned media is collected.

    • Quantification: Levels of secreted Aβ42 and Aβ40 are measured via ELISA.

    • Analysis: The potency of AZ-527 in reducing Aβ42 and the Aβ42/Aβ40 ratio is determined.

4.1.3. Experiment: Notch Cleavage Selectivity Assay

  • Rationale: To de-risk the potential for GSI-like side effects, it is critical to demonstrate that AZ-527 does not inhibit the processing of Notch, a key γ-secretase substrate.[5]

  • Methodology:

    • System: A cell line (e.g., HEK293) co-expressing a Notch-Gal4 fusion protein is utilized. Cleavage of this protein by γ-secretase releases an intracellular domain that activates a luciferase reporter gene.

    • Treatment: Cells are treated with AZ-527 alongside a known GSI (positive control) and vehicle (negative control).

    • Measurement: Luciferase activity is measured after a set incubation period.

    • Analysis: A lack of significant reduction in luciferase signal in AZ-527-treated cells, compared to the GSI control, indicates selectivity and a favorable safety profile.

Phase 2: In Vivo Pharmacokinetics and Safety

Objective: To establish that AZ-527 can achieve sufficient concentrations in the brain to engage its target and to determine a safe dose range for chronic efficacy studies.

4.2.1. Experiment: Rodent Pharmacokinetic (PK) and Brain Penetration Study

  • Rationale: This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of AZ-527, with a critical focus on its ability to cross the BBB.

  • Methodology:

    • Dosing: Male C57BL/6 mice are administered a single dose of AZ-527 via intravenous (IV) and oral (PO) routes.

    • Sample Collection: Blood and brain tissue are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Analysis: AZ-527 concentrations in plasma and brain homogenates are quantified using LC-MS/MS.

    • Calculation: Key PK parameters are calculated, including half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), oral bioavailability (%F), and the brain-to-plasma concentration ratio (Kp). A high Kp value is indicative of good brain penetration.

4.2.2. Experiment: Maximum Tolerated Dose (MTD) Study

  • Rationale: A dose-range finding study is required to identify a well-tolerated dose for subsequent long-term efficacy studies. This aligns with standard preclinical safety assessment guidelines.[24][25][26]

  • Methodology:

    • Dosing: Groups of healthy mice receive escalating daily doses of AZ-527 for 7-14 days.

    • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, altered posture).

    • Endpoint: The highest dose that does not produce significant adverse effects is identified as the MTD. This dose, and lower multiples of it, will be used for the efficacy study.

Phase 3: In Vivo Efficacy in a Transgenic Mouse Model

Objective: To determine if chronic administration of AZ-527 can lower brain Aβ pathology and rescue cognitive deficits in a relevant AD mouse model.

4.3.1. Model Selection: The 5xFAD Mouse

  • Rationale: The 5xFAD mouse model is selected due to its aggressive and rapid development of amyloid pathology.[27] These mice express human APP and PSEN1 with five familial AD mutations, leading to robust Aβ42 generation, plaque deposition starting at 2 months, and cognitive deficits emerging between 4 and 6 months of age.[27][28][29] This rapid timeline makes it suitable for preclinical efficacy testing.

4.3.2. Experiment: Chronic Dosing, Biomarker, and Cognitive Study

  • Methodology:

    • Study Groups: 3-month-old 5xFAD mice and wild-type littermates are divided into groups:

      • Wild-Type + Vehicle

      • 5xFAD + Vehicle

      • 5xFAD + AZ-527 (Low Dose)

      • 5xFAD + AZ-527 (High Dose)

    • Dosing: Treatment is administered daily via oral gavage for 3 months (from age 3 to 6 months), spanning the period of significant pathology development and cognitive decline.

    • Behavioral Testing (at 6 months): A battery of tests is conducted to assess different aspects of cognition.[27][29][30][31]

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-Maze (Spontaneous Alternation): To evaluate spatial working memory.

      • Open Field Test: To measure locomotor activity and anxiety, ensuring cognitive test results are not confounded by motor deficits.[30]

    • Terminal Sample Collection: Following behavioral testing, animals are euthanized. Brain tissue and plasma are collected.

    • Biomarker Analysis:

      • Brain Homogenates: Levels of soluble and insoluble Aβ42 and Aβ40 are measured by ELISA to confirm target engagement and Aβ reduction.[28]

      • Immunohistochemistry (IHC): Brain sections are stained with antibodies (e.g., 6E10) to visualize and quantify Aβ plaque load. Markers for gliosis (Iba1 for microglia, GFAP for astrocytes) are also used to assess neuroinflammation.[28]

Expected OutcomeVehicle-Treated 5xFAD MiceAZ-527-Treated 5xFAD Mice
Cognition (Morris Water Maze) Increased latency to find the platformReduced latency to find the platform
Brain Aβ42 Levels (ELISA) HighSignificantly Reduced
Aβ Plaque Load (IHC) HighSignificantly Reduced
Neuroinflammation (Iba1/GFAP) HighReduced

Table 2: Summary of Expected Outcomes from the In Vivo Efficacy Study in 5xFAD Mice.

Conclusion and Future Directions

This technical guide outlines a comprehensive and logically structured preclinical program to evaluate the therapeutic potential of AZ-527 for Alzheimer's Disease. The proposed experiments are designed to rigorously test the central hypothesis: that AZ-527 acts as a γ-secretase modulator to reduce pathogenic Aβ42 production, leading to a downstream reduction in brain pathology and an improvement in cognitive function.

Successful completion of this program, demonstrating a clear dose-dependent reduction in brain Aβ42, a significant amelioration of cognitive deficits in the 5xFAD model, and a strong safety profile, would provide a robust data package to support the advancement of AZ-527 into Investigational New Drug (IND)-enabling studies and, ultimately, first-in-human clinical trials. The development of a potent and selective GSM like AZ-527 holds the potential to be a pivotal step forward in the quest for a disease-modifying therapy for Alzheimer's Disease.[9][10]

References

  • Oxidized LDL lipids increase β-amyloid production by SH-SY5Y cells through glutathione depletion and lipid raft formation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Amyloid Cascade Hypothesis for the Treatment of Alzheimer's Disease: Progress and Challenges - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What are γ-secretase modulators and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]

  • 5xFAD (C57BL6) | ALZFORUM. (n.d.). Alzforum. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011, November 18). PubMed. [Link]

  • 5xFAD Mouse Model for Alzheimer's Disease Studies - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Systematic Phenotyping and Characterization of the 5xFAD mouse model of Alzheimer's Disease | bioRxiv. (2021, February 19). bioRxiv. [Link]

  • Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention. (2021, March 2). Journal of Experimental Medicine. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation ... - PMC. (2020, April 2). National Center for Biotechnology Information. [Link]

  • First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC. (2014, June 16). National Center for Biotechnology Information. [Link]

  • Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention. (2021, April 5). PubMed. [Link]

  • Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. (n.d.). PLOS ONE. [Link]

  • The Auditory Brainstem Response Diagnoses Alzheimer-Like Disease in the 5xFAD Mouse Model | eNeuro. (n.d.). eNeuro. [Link]

  • APP expression and Aβ secretion in SH-SY5Y cells. A. APP expression in non-transfected, APPwt - ResearchGate. (n.d.). ResearchGate. [Link]

  • Gamma secretase activity assay - Innoprot In Vitro CNS Assays. (n.d.). Innoprot. [Link]

  • The Amyloid Cascade Hypothesis in Alzheimer's Disease: Should We Change Our Thinking? - MDPI. (2023, March 1). MDPI. [Link]

  • Alzheimer-mutant γ-secretase complexes stall amyloid β-peptide production | eLife. (2025, February 11). eLife. [Link]

  • In 2024, the amyloid-cascade-hypothesis still remains a working hypothesis, no less but certainly no more - Frontiers. (2024, September 3). Frontiers. [Link]

  • Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway - Frontiers. (2017, October 16). Frontiers. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023, October 16). Taylor & Francis Online. [Link]

  • Activation and intrinsic γ-secretase activity of presenilin 1 - PNAS. (n.d.). PNAS. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023, October 15). Expert Opinion on Therapeutic Targets. [Link]

  • The amyloid cascade hypothesis of Alzheimer's Disease “Over time, an imbalance in Aβ production and/or clearance leads - Behavioralhealth2000.com. (n.d.). Behavioralhealth2000.com. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Biochemistry of Alzheimer's disease - Wikipedia. (n.d.). Wikipedia. [Link]

  • secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed. (2001, January 5). PubMed. [Link]

  • Differentiated SH-SY5Y cells as a model to study amyloid-β pathology in Alzheimer's disease - Chalmers ODR. (n.d.). Chalmers University of Technology. [Link]

  • Herbal Extracts Alter Amyloid Beta Levels in SH-SY5Y Neuroblastoma Cells. (2020, February 25). Impulse. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025, August 29). ResearchGate. [Link]

  • Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities - BioProcess International. (2026, January 26). BioProcess International. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • Lecture 12, concept 08: Lipinski's rule(s) of 5 - YouTube. (2021, February 25). YouTube. [Link]

  • (PDF) RULE OF FIVE: THE FIVE MEN ARMY TO CROSS THE BLOOD BRAIN BARRIER FOR THERAPEUTICALLY POTENT - ResearchGate. (2021, May 28). ResearchGate. [Link]

  • Drug Safety in preclinical studies - CRO - Biotrial. (n.d.). Biotrial. [Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules[v1] | Preprints.org. (2024, January 18). Preprints.org. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (2025, August 30). ResearchGate. [Link]

  • ASSESSING THE DRUG ABILITY OF CHALCONES USING IN- SILICO TOOLS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Oxetanes in Drug Discovery Campaigns | Request PDF - ResearchGate. (2026, February 22). ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. (n.d.). FDA. [Link]

  • Chemical Space Exploration of Oxetanes - MDPI. (2020, November 2). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Oxa-2-azaspiro[3.4]octan-7-ol

This application note details the de novo synthesis of 5-Oxa-2-azaspiro[1]octan-7-ol hydrochloride , a highly versatile spirocyclic scaffold. Spirocyclic amines are increasingly deployed in medicinal chemistry as metabol...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the de novo synthesis of 5-Oxa-2-azaspiro[1]octan-7-ol hydrochloride , a highly versatile spirocyclic scaffold. Spirocyclic amines are increasingly deployed in medicinal chemistry as metabolically stable, conformationally restricted bioisosteres for morpholines and piperazines.

By leveraging a highly regioselective 5-exo-tet intramolecular cyclization, this protocol ensures high fidelity in forming the oxa-azaspiro core.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 5-oxa-2-azaspiro[1]octan-7-ol relies on the strategic construction of the tetrahydrofuran (THF) ring onto a pre-existing azetidine core [1]. The sequence begins with the allylation of commercially available N-Boc-azetidin-3-one. The choice of an allyl Grignard reagent is deliberate: it installs the requisite three-carbon aliphatic chain while maintaining a terminal olefin, which serves as a pristine handle for stereoselective epoxidation.

Following epoxidation with mCPBA, the critical step is the base-catalyzed intramolecular cyclization. The tertiary alkoxide (generated at the spiro center) attacks the epoxide. According to Baldwin’s rules for ring closure, the 5-exo-tet trajectory is kinetically favored over the 6-endo-tet alternative. The alkoxide preferentially attacks the less sterically hindered terminal carbon of the epoxide, generating the 5-membered THF ring and leaving a secondary alcohol at the C7 position [2].

SynthesisRoute SM N-Boc-azetidin-3-one Step1 Allylation (Allyl-MgBr) SM->Step1 Int1 3-Allyl-3-hydroxy azetidine Step1->Int1 Step2 Epoxidation (mCPBA) Int1->Step2 Int2 Epoxide Intermediate Step2->Int2 Step3 Cyclization (KOtBu, 5-exo-tet) Int2->Step3 Int3 Boc-Protected Spirocycle Step3->Int3 Step4 Deprotection (HCl/Dioxane) Int3->Step4 Target 5-Oxa-2-azaspiro[3.4] octan-7-ol HCl Step4->Target

Synthetic workflow for 5-Oxa-2-azaspiro[1]octan-7-ol HCl.

Mechanism Alkoxide Tertiary Alkoxide (Nucleophile) TS 5-exo-tet Transition State Alkoxide->TS Intramolecular attack on terminal epoxide C Product Spiro-THF Ring (C7 Secondary Alcohol) TS->Product Regioselective ring opening

Mechanistic pathway of the 5-exo-tet intramolecular cyclization.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric equivalents, reaction conditions, and expected yields are strictly defined. All quantitative parameters are summarized below.

Table 1: Reaction Summary & Yields

Step Reaction Type Temp Profile Time Expected Yield Product Purity (Expected)
1 Grignard Addition 0 °C → 25 °C 2 h 85% >95% (Crude)
2 Epoxidation 0 °C → 25 °C 16 h 80% >90% (After Workup)
3 Intramolecular Cyclization 0 °C → 60 °C 4 h 75% >98% (Post-Column)

| 4 | Boc-Deprotection | 25 °C | 2 h | 95% | >99% (Precipitated) |

Table 2: Stoichiometry & Reagent Equivalents

Reagent / Starting Material Role Equivalents Molarity / Concentration
N-Boc-azetidin-3-one Starting Material 1.0 eq 0.33 M (in THF)
Allylmagnesium bromide Nucleophile 1.2 eq 1.0 M (in THF)
mCPBA (70-75%) Oxidant 1.5 eq 0.2 M (in DCM)
Potassium tert-butoxide Base 1.2 eq 0.2 M (in THF)

| 4M HCl in Dioxane | Acid / Deprotectant | 10.0 eq | 4.0 M |

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add N-Boc-azetidin-3-one (1.71 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add allylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) over 15 minutes via syringe to control the exothermic Grignard addition.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil (~1.81 g, 85% yield). Use directly in the next step.

Step 2: Synthesis of tert-butyl 3-hydroxy-3-(oxiran-2-ylmethyl)azetidine-1-carboxylate
  • Preparation: Dissolve the crude allyl-azetidine intermediate (1.81 g, 8.5 mmol) in anhydrous Dichloromethane (DCM) (40 mL) and cool to 0 °C.

  • Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 70%, 3.14 g, 12.75 mmol) in three distinct portions to prevent thermal runaway.

  • Propagation: Stir the suspension at room temperature for 16 hours. The reaction will become cloudy as 3-chlorobenzoic acid precipitates.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) and stir for 15 minutes to destroy excess peroxide. Add saturated aqueous NaHCO₃ (30 mL) to neutralize the acid.

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude epoxide is obtained as a viscous oil (~1.56 g, 80% yield).

Step 3: Synthesis of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[1]octane-2-carboxylate
  • Preparation: Dissolve the epoxide intermediate (1.56 g, 6.8 mmol) in anhydrous THF (30 mL) under argon. Cool to 0 °C.

  • Activation: Add Potassium tert-butoxide (KOtBu) (0.91 g, 8.16 mmol) in one portion. The strong base deprotonates the tertiary alcohol, generating the active nucleophile.

  • Cyclization: Heat the reaction mixture to 60 °C for 4 hours. Heating is required to overcome the activation energy barrier of the 5-exo-tet ring closure.

  • Workup: Cool to room temperature and quench with distilled water (15 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the organic phase, concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 1:1 to 1:3 gradient) to afford the Boc-protected spirocycle as a white solid (~1.17 g, 75% yield) [3].

Step 4: Deprotection to 5-Oxa-2-azaspiro[1]octan-7-ol hydrochloride
  • Preparation: Dissolve the Boc-protected spirocycle (1.17 g, 5.1 mmol) in a minimal amount of DCM (5 mL).

  • Deprotection: Add 4M HCl in Dioxane (12.75 mL, 51.0 mmol) at room temperature. Stir vigorously for 2 hours. Gas evolution (CO₂ and isobutylene) will be observed.

  • Isolation: The product will precipitate as the hydrochloride salt. Concentrate the mixture in vacuo to remove all volatiles.

  • Trituration: Suspend the crude solid in cold diethyl ether (20 mL), sonicate for 2 minutes, and filter. Wash the filter cake with additional cold ether and dry under high vacuum to afford the target compound, 5-oxa-2-azaspiro[1]octan-7-ol hydrochloride , as a highly pure, off-white crystalline solid (~0.80 g, 95% yield) [4].

References

  • Carreira, E. M., et al. "Synthesis of Novel Azaspiro[1]octanes as Multifunctional Modules in Drug Discovery." Angewandte Chemie International Edition, 2008, 47(24), 4512-4515.

  • Moskalenko, A. I., et al. "General procedure for the synthesis of spirocyclic 3-hydroxy- and 3-oxotetrahydrofurans containing carbo- and heterocyclic fragments." Russian Journal of Organic Chemistry, 2011, 47(7), 1091-1096.
  • Hert, J., et al. "Pyridine-2-amides useful as CB2 agonists.
  • Sigma-Aldrich. "5-oxa-2-azaspiro[1]octan-7-ol hydrochloride Product Specification." MilliporeSigma, CAS 1613292-50-4.

Sources

Application

Application Notes &amp; Protocols: Functionalization of the 5-Oxa-2-azaspiro[3.4]octan-7-ol Core

Introduction: The Strategic Value of 3D Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat" aromatic systems.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat" aromatic systems.[1] Three-dimensional (3D) scaffolds are of growing interest as they allow for a more precise spatial arrangement of pharmacophoric features, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[2] The 5-oxa-2-azaspiro[3.4]octane framework, a unique spirocyclic system containing an oxetane ring, has emerged as a valuable building block in this context. Its inherent rigidity, coupled with the strategic placement of functionalizable handles, makes it an attractive core for constructing diverse compound libraries for structure-activity relationship (SAR) studies.[2]

This guide provides a comprehensive overview of established methods for the chemical modification of the 5-oxa-2-azaspiro[3.4]octan-7-ol core. We will delve into the key reactive sites—the secondary amine (N2) and the secondary hydroxyl group (C7-OH)—and present detailed, validated protocols for their selective functionalization. The causality behind experimental choices, from reagent selection to reaction conditions, will be explained to empower researchers to adapt and innovate upon these foundational methods.

The core structure possesses two primary sites for diversification, as illustrated below.

Caption: Key functionalization sites on the 5-Oxa-2-azaspiro[3.4]octan-7-ol core.

Part 1: Functionalization of the Secondary Amine (N2)

The secondary amine of the azetidine ring is a versatile nucleophile, readily participating in a variety of bond-forming reactions. Common modifications include N-acylation and N-alkylation, which are fundamental for introducing diversity and modulating the properties of the final compounds.

N-Acylation: Introduction of Amide Functionality

N-acylation is a cornerstone transformation in medicinal chemistry, as the resulting amide bond is a key structural motif in countless pharmaceutical agents.[3] This reaction involves the coupling of the amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride).

Causality: The choice of coupling agent is critical. Acyl chlorides are highly reactive and suitable for simple acyl groups, but for more complex or sensitive substrates, carboxylic acid coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred. These reagents minimize side reactions and often lead to higher yields with greater substrate scope.[4] A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated when using acyl chlorides or to facilitate the activation of the carboxylic acid with coupling reagents.[3]

N_Acylation_Workflow cluster_workflow General N-Acylation Workflow start Dissolve Spiro[3.4]octan-7-ol and Base (e.g., TEA) in DCM cool Cool to 0 °C (Ice Bath) start->cool add_reagent Add Acylating Agent (e.g., Acyl Chloride) Dropwise cool->add_reagent react Warm to RT Stir (Monitor by TLC) add_reagent->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM Wash with Brine quench->extract dry Dry (Na₂SO₄) Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for a typical N-acylation reaction.

Protocol 1: N-Acylation using Acyl Chloride

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-oxa-2-azaspiro[3.4]octan-7-ol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.[2]

R-COClBaseSolventTypical Yield
Acetyl chlorideTEADCM85-95%
Benzoyl chlorideTEADCM80-90%
Cyclopropanecarbonyl chlorideDIPEADCM82-92%

Part 2: Functionalization of the Hydroxyl Group (C7-OH)

The secondary alcohol at the C7 position provides another key vector for diversification. It can be functionalized through various reactions, including etherification, esterification, or oxidation to the corresponding ketone, which itself is a versatile intermediate.

O-Alkylation (Williamson Ether Synthesis)

Introducing an ether linkage at the C7 position can significantly impact a molecule's lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality: This reaction proceeds via an Sₙ2 mechanism. A strong base is required to deprotonate the alcohol, forming a more potent nucleophile (an alkoxide). Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base, and the only byproduct is hydrogen gas, which is easily removed. The choice of solvent is also crucial; polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation (Na⁺) without interfering with the nucleophile.

Protocol 2: O-Alkylation using Sodium Hydride and an Alkyl Halide

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.

  • Substrate Addition: Add a solution of N-protected 5-oxa-2-azaspiro[3.4]octan-7-ol (e.g., N-Boc protected, 1.0 eq.) in anhydrous THF dropwise at 0 °C. Note: N-protection is crucial to prevent the acidic N-H proton from reacting with the NaH.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reagent Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether derivative by flash column chromatography.[2]

Oxidation to the Ketone

Oxidation of the secondary alcohol to the corresponding ketone, 5-oxa-2-azaspiro[3.4]octan-7-one, opens up a new range of synthetic possibilities, including reductive amination.[5]

Causality: Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the sensitive oxetane ring. Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral, mild conditions at room temperature and typically gives high yields with simple work-up procedures.[6]

Oxidation_Pathway cluster_pathway Oxidation and Subsequent Derivatization start N-Boc-5-oxa-2- azaspiro[3.4]octan-7-ol ketone 5-Oxa-2-azaspiro[3.4]octan-7-one (Ketone Intermediate) start->ketone Dess-Martin Periodinane (DMP) DCM, rt product Further Diversification (e.g., Reductive Amination) ketone->product R-NH₂, NaBH(OAc)₃

Caption: Oxidation of the alcohol to a ketone intermediate for further diversification.

Protocol 3: Dess-Martin Oxidation

  • Preparation: Dissolve N-protected 5-oxa-2-azaspiro[3.4]octan-7-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Reagent Addition: Add Dess-Martin periodinane (1.5 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash with saturated NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ketone, which can often be used in the next step without further purification.[6]

Part 3: Orthogonal Protecting Group Strategy

When functionalization at both the N2 and C7 positions is desired, an orthogonal protecting group strategy is essential.[7] This involves using protecting groups for the amine and alcohol that can be removed under different conditions, allowing for selective deprotection and reaction at one site while the other remains protected.[7][8]

Causality: A common and effective orthogonal pair is the tert-butyloxycarbonyl (Boc) group for the amine and a silyl ether (e.g., TBDMS) for the alcohol. The Boc group is stable to many reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[9] Silyl ethers are stable to the basic and nucleophilic conditions often used for N-functionalization but are easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

Orthogonal_Strategy cluster_strategy Orthogonal Functionalization Workflow start Starting Material: 5-Oxa-2-azaspiro[3.4]octan-7-ol n_protect 1. N-Protection (Boc₂O, TEA, DCM) start->n_protect o_funct 2. O-Functionalization (e.g., O-Alkylation) n_protect->o_funct n_deprotect 3. N-Deprotection (TFA in DCM) o_funct->n_deprotect n_funct 4. N-Functionalization (e.g., N-Acylation) n_deprotect->n_funct final Final Dual-Functionalized Product n_funct->final

Caption: A workflow for dual functionalization using an orthogonal protecting group strategy.

Conclusion

The 5-oxa-2-azaspiro[3.4]octan-7-ol core is a synthetically tractable and highly valuable scaffold for modern medicinal chemistry.[2] The protocols detailed in this guide provide robust and reliable methods for the selective functionalization of its secondary amine and hydroxyl groups. By understanding the chemical principles behind these transformations and employing strategic use of protecting groups, researchers can efficiently generate diverse libraries of novel 3D molecules, accelerating the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • Papillon, J. P., & Taylor, R. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987-90.
  • Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Figshare.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • Ramadas, B., et al. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • SciSpace. Amino Acid-Protecting Groups. SciSpace.
  • ResearchGate. (2020). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate.
  • PMC. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • ChemScene. 5-Oxa-2-azaspiro[3.4]Octan-7-one. ChemScene.
  • Google Patents. (2021). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • PubChemLite. 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. PubChemLite.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to the N-acylation of 5-Aminopentan-2-one. BenchChem.
  • CDN. N-Terminus Acetylation Protocol. CDN.
  • Repositori Obert UdL. Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate.
  • ChemScene. 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid;hydrochloride. ChemScene.

Sources

Method

Application Note: Utilizing 5-Oxa-2-azaspiro[3.4]octan-7-ol for Novel Chemical Space Exploration in Fragment-Based Drug Design

Introduction: The Imperative for Three-Dimensionality in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient and rational alternative to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Three-Dimensionality in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient and rational alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that typically bind to biological targets with low affinity but do so with high ligand efficiency.[1][3] These initial "hits" serve as highly tractable starting points for optimization into potent, selective, and drug-like lead candidates.[4][5]

Historically, fragment libraries have been dominated by flat, aromatic, two-dimensional structures.[6][7] While successful, this has led to the repeated exploration of a limited, "flatland" of chemical space.[8] The current frontier in FBDD is the deliberate incorporation of fragments with significant three-dimensional (3D) character.[9][10] Molecules with higher sp³-carbon fractions are associated with improved physicochemical properties, including enhanced solubility, better metabolic stability, and the potential for novel, high-quality interactions with protein targets.[11]

This application note introduces 5-Oxa-2-azaspiro[3.4]octan-7-ol , a novel spirocyclic fragment, as an exemplary tool for expanding fragment libraries into 3D space. We will detail its strategic value and provide comprehensive, field-tested protocols for its integration into FBDD screening campaigns using key biophysical and computational techniques.

Fragment Profile: 5-Oxa-2-azaspiro[3.4]octan-7-ol

The strategic value of 5-Oxa-2-azaspiro[3.4]octan-7-ol lies in the unique combination of three structural motifs: a spirocyclic core, an oxetane ring, and versatile functional handles.

  • Spirocyclic [3.4] Core: The spirocyclic junction imparts a rigid, well-defined three-dimensional geometry. Unlike flat aromatic rings, this scaffold projects functional groups into space in precise vectors, enabling exploration of deep or complex binding pockets that may be inaccessible to planar fragments.[11][12] The spiro[3.3]heptane scaffold, a close analogue, is increasingly recognized as a versatile bioisostere for phenyl rings, offering a path to escape patent-limited chemical space and improve drug-like properties.[13][14]

  • Oxetane Moiety: The integrated oxetane ring is a key feature. Oxetanes are small, polar, non-planar heterocycles that can significantly improve aqueous solubility and metabolic stability.[15][16][17] They can act as hydrogen bond acceptors and serve as bioisosteres for less favorable groups like gem-dimethyl or carbonyls, offering a powerful tool for fine-tuning physicochemical properties during lead optimization.[18]

  • Functional Handles (Amine & Alcohol): The secondary amine and the hydroxyl group provide crucial functionality. The secondary amine serves as a primary vector for synthetic elaboration ("fragment growing"), allowing for the systematic addition of new chemical groups to probe for further interactions. The hydroxyl group acts as a potent hydrogen bond donor and acceptor, providing a strong anchoring point for initial binding to a protein target.

Physicochemical Properties Summary

The following table outlines the key properties of 5-Oxa-2-azaspiro[3.4]octan-7-ol, positioning it as an ideal candidate for a "Rule of Three" compliant fragment library.[19]

PropertyValueRationale & Significance in FBDD
Molecular Formula C₆H₁₁NO₂Low atom count ensures high ligand efficiency.
Molecular Weight 129.16 g/mol Well below the typical <300 Da cutoff for fragments.[19]
Hydrogen Bond Donors 2 (amine, alcohol)Provides strong, directional interactions for target binding.
Hydrogen Bond Acceptors 3 (amine, alcohol, oxetane O)Offers multiple points for anchoring within a binding site.
cLogP (Predicted) ~ -1.0 to -0.5Negative LogP indicates high aqueous solubility, crucial for biophysical assays.
Fraction of sp³ Carbons (Fsp³) 1.0Maximizes three-dimensionality, enabling exploration of non-planar binding sites.[11]

The FBDD Workflow: An Integrated Approach

A successful FBDD campaign relies on a multi-stage, iterative process. The diagram below illustrates a typical workflow, starting from library screening through to the generation of a lead compound. The protocols in the subsequent sections provide the detailed methodologies for the critical "Screening" and "Hit Validation" phases.

FBDD_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Elaboration cluster_2 Phase 3: Optimization Lib Fragment Library (Containing 3D Scaffolds) Screen Primary Screening (SPR, NMR, etc.) Lib->Screen 100s-1000s fragments Hits Initial Hits Screen->Hits Low μM to mM affinity Validate Hit Validation (Orthogonal Assays) Hits->Validate Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Confirmed Binders Evolve Fragment Evolution (Growing, Linking) Structure->Evolve Structure-Guided Design Lead Lead Compound (Potent & Drug-like) Evolve->Lead Iterative Chemistry (nM to pM affinity) Screening_Cascade Start Fragment Library (incl. 5-Oxa-2-azaspiro[3.4]octan-7-ol) SPR_Screen Primary Screen: SPR (Single Concentration) Start->SPR_Screen SPR_Confirm SPR Dose-Response (Determine KD) SPR_Screen->SPR_Confirm Initial Hits NMR_Validate Orthogonal Validation: NMR HSQC (Confirm Binding in Solution) SPR_Confirm->NMR_Validate Confirmed Binders (Kᴅ < 2 mM) Xtal_Structure Structural Biology: X-ray Crystallography (Determine Binding Mode) NMR_Validate->Xtal_Structure Validated Hits (Specific CSPs) Lead_Opt Hit-to-Lead Chemistry Xtal_Structure->Lead_Opt High-Quality Hits (Structure Obtained) Fragment_Evolution cluster_target Protein Binding Pocket Pocket Subpocket A Unoccupied Unoccupied Subpocket B Fragment Initial Hit (5-Oxa-2-azaspiro[3.4]octan-7-ol) Binds in Subpocket A Grown Evolved Lead (Grown into Subpocket B) Fragment->Grown Structure-Guided 'Growing'

Sources

Application

Application Note: Synthesis and Mechanistic Profiling of 5-Oxa-2-azaspirooctane Derivatives

Application Note: Synthesis and Mechanistic Profiling of 5-Oxa-2-azaspiro[1]octane Derivatives Strategic Context in Drug Discovery The transition from planar, sp2-rich aromatic structures to three-dimensional, sp3-rich s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of 5-Oxa-2-azaspiro[1]octane Derivatives

Strategic Context in Drug Discovery

The transition from planar, sp2-rich aromatic structures to three-dimensional, sp3-rich spirocyclic scaffolds is a defining trend in modern medicinal chemistry. By escaping "flatland," researchers can access novel chemical space, improve pharmacokinetic profiles, and achieve higher target selectivity.

The 5-oxa-2-azaspiro[1]octane core has recently emerged as a highly privileged building block. Most notably, derivatives of this scaffold have demonstrated exceptional efficacy as selective M4 muscarinic receptor agonists [1]. Because the M4 receptor acts as a negative regulator of dopamine release in the striatum, selective M4 agonists are actively being developed as next-generation antipsychotics for schizophrenia and for managing behavioral symptoms in Alzheimer's disease [2].

This application note provides a fully validated, scalable, and self-indicating three-step protocol for synthesizing the versatile intermediate tert-butyl 7-bromo-5-oxa-2-azaspiro[1]octane-2-carboxylate from commercially available 1-Boc-3-azetidinone[3].

Mechanistic Rationale & Causality

The synthesis of the 5-oxa-2-azaspiro[1]octane scaffold requires precise control over ring strain and regioselectivity. The protocol relies on a three-step sequence: Barbier allylation, electrophilic bromination, and an intramolecular base-promoted etherification [3, 4].

  • Why a Barbier Allylation? The starting material, 1-Boc-3-azetidinone, is a highly strained four-membered ketone. Utilizing standard Grignard reagents (e.g., allylmagnesium bromide) often leads to base-catalyzed ring-opening or unwanted aldol condensations. By employing a Zinc-mediated Barbier reaction in aqueous media, the reaction proceeds under exceptionally mild conditions, suppressing side reactions and preserving the azetidine core.

  • Regioselectivity of the Cyclization (5-exo-tet): Following the bromination of the allyl group, the intermediate possesses a tertiary alcohol and a 2,3-dibromopropyl chain. Upon treatment with a mild base (K₂CO₃), the tertiary alkoxide acts as an internal nucleophile. According to Baldwin's rules, the nucleophile preferentially attacks the terminal primary bromide via a 5-exo-tet trajectory rather than the secondary bromide (which would require a highly strained 4-exo-tet cyclization). This kinetic and thermodynamic preference reliably yields the 5-membered tetrahydrofuran ring, leaving a functionalizable bromide at the C7 position.

Synthetic Workflow Visualization

Pathway N1 1-Boc-3-azetidinone (Starting Material) N2 tert-Butyl 3-allyl-3-hydroxy azetidine-1-carboxylate N1->N2 Allyl bromide, Zn THF/aq. NH4Cl, RT N3 tert-Butyl 3-(2,3-dibromopropyl) -3-hydroxyazetidine-1-carboxylate N2->N3 Br2, DCM 0 °C to RT N4 tert-Butyl 7-bromo-5-oxa-2 -azaspiro[3.4]octane-2-carboxylate N3->N4 K2CO3, DMF 80 °C (5-exo-tet)

Fig 1: Three-step synthetic workflow for the 5-oxa-2-azaspiro[1]octane scaffold.

Detailed Experimental Protocols

Protocol A: Zinc-Mediated Barbier Allylation

Objective: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend Zinc powder (2.0 equivalents, activated) in a 1:1 mixture of Tetrahydrofuran (THF) and saturated aqueous Ammonium Chloride (NH₄Cl) solution (10 mL per gram of starting material).

  • Addition: Add 1-Boc-3-azetidinone (1.0 eq) to the suspension.

  • Initiation: Dropwise add allyl bromide (1.5 eq) over 15 minutes. Self-Validating Indicator: A mild exotherm should be observed, indicating the in-situ formation of the allylzinc intermediate.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove unreacted zinc. Extract the filtrate with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is typically pure enough for the next step without column chromatography.

Protocol B: Electrophilic Bromination

Objective: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.

  • Preparation: Dissolve the crude allyl intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) (15 mL/g).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to prevent radical side-reactions and control the exotherm.

  • Bromine Addition: Prepare a 1.0 M solution of liquid Bromine (Br₂) (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture.

  • Monitoring: Self-Validating Indicator: The initial drops of bromine will decolorize instantly as electrophilic addition occurs. Stop the addition once a faint, persistent orange/red tint remains, indicating complete consumption of the alkene.

  • Workup: Quench the reaction with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess bromine. Extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol C: Base-Promoted Intramolecular Cyclization

Objective: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[1]octane-2-carboxylate.

  • Preparation: Dissolve the dibromo intermediate from Protocol B (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL/g).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq).

  • Cyclization: Heat the reaction mixture to 80 °C under an inert atmosphere (Nitrogen or Argon) for 8 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar dibromo alcohol will convert into a significantly less polar spot corresponding to the spiro-ether.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with Diethyl Ether (3 × 30 mL). Wash the organic phase extensively with water (to remove DMF) and brine. Dry over MgSO₄ and concentrate. Purify via silica gel flash chromatography to yield the target scaffold as a pale solid.

Quantitative Data & Characterization Summary

The following table summarizes the expected reaction metrics and key analytical markers for tracking the synthesis progression.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (¹H NMR)
1 Barbier AllylationZn, Allyl-Br, THF/aq. NH₄Cl, 25 °C, 12 h85 – 90%Appearance of multiplet at ~5.8 ppm (alkene -CH=) and ~5.1 ppm (=CH₂).
2 BrominationBr₂, DCM, 0 °C, 2 h90 – 95%Complete disappearance of alkene signals; appearance of broad multiplets at ~4.2 ppm (-CHBr-).
3 EtherificationK₂CO₃, DMF, 80 °C, 8 h70 – 80%Shift of protons adjacent to the spiro carbon; distinct AB quartet for the oxetane/THF ring protons.

Downstream Diversification

The resulting 7-bromo-5-oxa-2-azaspiro[1]octane scaffold is a highly versatile intermediate. The secondary bromide at the C7 position can be easily displaced via Sₙ2 substitution. For instance, treatment with Sodium Azide (NaN₃) followed by Staudinger reduction or catalytic hydrogenation yields the 7-amino-5-oxa-2-azaspiro[1]octane derivative. This amino handle is critical for attaching various pharmacophores, enabling the rapid generation of diverse libraries for M4 agonist screening [1, 4].

References

  • Title: 5-oxa-2-azaspiro[1]octane derivatives as m4 agonists Source: Google Patents (WO2021070091A1) URL:

  • Source: PMC (NIH)
  • Title: Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro[1] octane-2-formic acid ester Source: Google Patents (CN111533752A) URL:

  • Source: PMC (NIH)

Sources

Method

Application Note: De Novo Synthesis of 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (CAS: 1251009-46-7)

Executive Summary & Strategic Rationale

In modern drug discovery, escaping the "flatland" of planar aromatic rings is a critical strategy for improving target selectivity, metabolic stability, and physicochemical properties. Spirocyclic scaffolds, particularly oxa-azaspirocycles, have emerged as privileged bioisosteres for morpholines, piperidines, and pyrrolidines[1].

The 5-oxa-2-azaspiro[3.4]octane core provides a highly rigid, three-dimensional framework with defined vectors for substituent placement[2]. The 7-carboxylic acid derivative (specifically its N-Boc protected form, CAS 1251009-46-7) is a highly sought-after bifunctional building block. It allows for orthogonal functionalization: the carboxylic acid can be coupled to amines to form amides, while the azetidine nitrogen can be unmasked for subsequent derivatization[3].

This application note details a robust, scalable, and self-validating 5-step synthetic protocol to construct this complex spirocycle from inexpensive, commercially available 1-Boc-3-azetidinone[4].

Retrosynthetic Strategy & Pathway Design

The synthetic logic relies on the sequential construction of the tetrahydrofuran (THF) ring onto a pre-existing azetidine core.

  • Alkylation: The sequence initiates with the nucleophilic addition of an allyl group to 1-Boc-3-azetidinone.

  • Halogenation: Electrophilic addition of bromine across the terminal alkene yields a vicinal dibromide intermediate.

  • Spirocyclization: A base-mediated intramolecular etherification constructs the spiro-THF ring[4].

  • C1-Homologation: The resulting secondary bromide is converted to a nitrile via an

    
     displacement.
    
  • Hydrolysis: A carefully controlled basic hydrolysis unmasks the target carboxylic acid while preserving the acid-labile Boc protecting group.

SynthesisRoute SM 1-Boc-3-azetidinone (Starting Material) Step1 Step 1: Allylation AllylMgBr, THF, 0°C SM->Step1 Int1 1-Boc-3-allyl-3-hydroxyazetidine (Intermediate 1) Step1->Int1 Step2 Step 2: Bromination Br₂, DCM, -78°C Int1->Step2 Int2 1-Boc-3-(2,3-dibromopropyl)- 3-hydroxyazetidine Step2->Int2 Step3 Step 3: Spirocyclization K₂CO₃, DMF, 80°C (5-exo-tet) Int2->Step3 Int3 1-Boc-7-bromo-5-oxa- 2-azaspiro[3.4]octane Step3->Int3 Step4 Step 4: Cyanation NaCN, TBAI, DMSO, 90°C Int3->Step4 Int4 1-Boc-7-cyano-5-oxa- 2-azaspiro[3.4]octane Step4->Int4 Step5 Step 5: Basic Hydrolysis 1. NaOH, EtOH/H₂O, Δ 2. Mild Acidification (pH 4) Int4->Step5 Target 2-Boc-5-oxa-2-azaspiro[3.4]octane- 7-carboxylic acid Step5->Target

Synthetic workflow for 2-Boc-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid from 1-Boc-3-azetidinone.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high fidelity in execution, it is critical to understand the causality behind the reaction conditions:

  • Regioselectivity of Spirocyclization (Step 3): The intermediate dibromide possesses both a primary and a secondary bromide. Upon deprotonation of the tertiary alcohol by

    
    , the resulting alkoxide preferentially attacks the primary bromide. This is driven by two factors: lower steric hindrance at the primary carbon, and the stereoelectronic favorability of a 5-exo-tet  cyclization trajectory according to Baldwin’s Rules. Attack on the secondary bromide (forming a 4-membered oxetane via 4-exo-tet) is kinetically and thermodynamically disfavored[4].
    
  • Protecting Group Orthogonality (Step 5): The conversion of the nitrile to the carboxylic acid requires hydrolysis. Because the azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, acidic hydrolysis (e.g., refluxing HCl) would result in global deprotection. Therefore, a strongly basic hydrolysis (NaOH) is employed. The subsequent workup utilizes a mild acid (citric acid or carefully titrated 1M HCl to pH 4) to protonate the carboxylate for organic extraction without cleaving the acid-labile Boc group.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-3-allyl-3-hydroxyazetidine
  • Procedure: Charge a flame-dried flask with 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) and anhydrous THF (100 mL) under an argon atmosphere. Cool the solution to 0 °C. Dropwise add allylmagnesium bromide (1.0 M in THF, 70.0 mL, 70.0 mmol) over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-inactive ketone (visualized via

    
     stain) confirms completion.
    
  • Workup: Quench carefully with saturated aqueous

    
     (50 mL). Extract with EtOAc (3 × 50 mL), wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Step 2: Synthesis of 1-Boc-3-(2,3-dibromopropyl)-3-hydroxyazetidine
  • Procedure: Dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM, 120 mL) and cool to -78 °C. Add a solution of bromine (

    
    , 3.15 mL, 61.3 mmol) in DCM (20 mL) dropwise until a faint red/orange color persists.
    
  • Self-Validation: This step is colorimetrically self-validating. The persistent orange tint indicates complete consumption of the alkene.

  • Workup: Quench the excess bromine with 10% aqueous

    
     (30 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 30 mL), dry, and concentrate to yield the dibromide as a dense oil[4].
    
Step 3: Spirocyclization to 1-Boc-7-bromo-5-oxa-2-azaspiro[3.4]octane
  • Procedure: Dissolve the dibromide intermediate in anhydrous DMF (150 mL). Add finely powdered anhydrous

    
     (24.2 g, 175 mmol). Heat the suspension to 80 °C for 12 hours under vigorous stirring.
    
  • Self-Validation: The reaction mixture will transition from a clear solution over a white solid to a cloudy suspension as KBr precipitates.

  • Workup: Cool to room temperature, dilute with water (300 mL), and extract with MTBE (4 × 100 mL). Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove DMF, followed by brine. Dry and concentrate. Purify via silica gel chromatography to isolate the 7-bromo spirocycle[4].

Step 4: Cyanation to 1-Boc-7-cyano-5-oxa-2-azaspiro[3.4]octane
  • Procedure: To a solution of the 7-bromo spirocycle (10.0 g, 34.2 mmol) in DMSO (80 mL), add NaCN (3.35 g, 68.4 mmol) and tetrabutylammonium iodide (TBAI, 1.26 g, 3.4 mmol) as a phase-transfer catalyst. Heat the mixture to 90 °C for 16 hours.

  • Self-Validation: IR spectroscopy of an aliquot will show the emergence of a sharp, distinct

    
     stretching band at ~2250 
    
    
    
    .
  • Workup: Cool the mixture, dilute with water (200 mL), and extract with EtOAc (3 × 80 mL). Wash with brine, dry, and concentrate.

Step 5: Hydrolysis to 2-Boc-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
  • Procedure: Dissolve the nitrile intermediate in a mixture of Ethanol and Water (3:1, 100 mL). Add NaOH pellets (6.8 g, 170 mmol). Attach a reflux condenser and heat to 85 °C for 12 hours.

  • Self-Validation: Hold a piece of damp universal indicator paper above the condenser outlet; it will turn blue, confirming the evolution of ammonia gas (

    
    ) as the nitrile hydrolyzes to the primary amide and subsequently to the carboxylate.
    
  • Workup: Cool to room temperature and evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (50 mL) to remove non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 4.0 using 1M citric acid (monitor strictly with a pH meter). Extract the precipitated acid with EtOAc (3 × 50 mL), dry over

    
    , and concentrate to yield the target compound as a white solid.
    

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative yields and key analytical markers for process tracking:

StepTransformationExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (Self-Validation)
1 Allylation85 - 88%> 95%IR: Disappearance of C=O stretch (~1750

)
2 Bromination90 - 92%> 90%MS: Appearance of [M+H]⁺ isotopic triplet (1:2:1) for

3 Spirocyclization75 - 78%> 95%MS: Shift to [M+H]⁺ isotopic doublet (1:1) for single Br
4 Cyanation70 - 75%> 92%IR: Appearance of C≡N stretch (~2250

)
5 Basic Hydrolysis80 - 82%> 98%MS: [M-H]⁻ observed in negative mode; Broad OH stretch

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space National Institutes of Health (NIH)[Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester (Patent CN111533752A)
  • Fine & Speciality Chemicals: Scaffolds & Compound Libraries Genotek Biochem[Link]

Sources

Application

How to incorporate 5-Oxa-2-azaspiro[3.4]octan-7-ol into peptide isosteres

Application Note: Strategic Incorporation of 5-Oxa-2-azaspiro[3.4]octan-7-ol into Peptide Isosteres Executive Summary Peptide therapeutics frequently face challenges related to metabolic liability, high conformational fl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 5-Oxa-2-azaspiro[3.4]octan-7-ol into Peptide Isosteres

Executive Summary

Peptide therapeutics frequently face challenges related to metabolic liability, high conformational flexibility, and poor membrane permeability. To overcome these limitations, medicinal chemists are increasingly shifting away from traditional monocyclic systems to deploy 3D-rich spirocyclic bioisosteres . The 5-oxa-2-azaspiro[3.4]octan-7-ol scaffold is a highly polar, rigidified core that fuses an azetidine ring with a hydroxylated tetrahydrofuran (THF) ring.

As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical concepts, providing actionable, field-tested protocols for embedding this spirocycle into peptide backbones. Because this scaffold is an amino-alcohol rather than a traditional amino acid, standard Solid-Phase Peptide Synthesis (SPPS) must be adapted. Here, we utilize a hybrid solid/solution-phase approach followed by a Mitsunobu azidation to convert the scaffold into a rigidified dipeptide surrogate.

Structural Logic & Physicochemical Profiling

The primary advantage of the 5-oxa-2-azaspiro[3.4]octane system lies in its geometry. The spiro-quaternary carbon (C4) forces the azetidine and THF rings into an orthogonal arrangement. This unique vectorization restricts the conformational space of the peptide backbone, significantly reducing the entropic penalty upon target binding . Furthermore, the dense incorporation of heteroatoms lowers the lipophilicity (LogD) while maintaining a compact Topological Polar Surface Area (TPSA), improving overall drug-likeness .

Table 1: Comparative Physicochemical Profiling of Scaffolds

PropertyProline (Reference)Morpholine (Reference)5-Oxa-2-azaspiro[3.4]octan-7-ol
Ring Architecture Monocyclic (5-membered)Monocyclic (6-membered)Spirocyclic (4,5-fused)
Conformational Rigidity ModerateLow (Chair interconversion)High (Spiro-locked)
Topological Polar Surface Area 49.3 Ų20.2 Ų41.5 Ų
LogD (pH 7.4, approx.) -2.5-0.8-1.8
Metabolic Stability Low (Oxidation prone)ModerateHigh (Heteroatom shielding)

Mechanistic Application in Drug Design

When incorporated into a peptidomimetic, the 7-hydroxyl group can serve two distinct functions. It can be chemically transformed to extend the peptide backbone, or it can be left unmodified to act as a transition-state mimic (e.g., a hydroxyethylamine isostere). In the latter case, the hydroxyl group directly engages the catalytic aspartyl dyad of target proteases, acting as a non-cleavable tetrahedral intermediate mimic.

Mechanism Peptide Target Protease Active Site Isostere Spirocyclic Isostere (7-OH Group) Peptide->Isostere Binds Hbond Hydrogen Bonding (Aspartyl Dyad) Isostere->Hbond Engages TS Tetrahedral Transition State Mimicry Hbond->TS Mimics Inhibition Enzyme Inhibition (High Affinity) TS->Inhibition Results in

Fig 2. Mechanistic rationale: 7-OH acts as a transition state mimic in proteases.

Synthetic Workflow & Strategic Planning

Because 5-oxa-2-azaspiro[3.4]octan-7-ol lacks a native carboxylic acid, it cannot be directly used as a middle-chain extension unit in standard C-to-N Fmoc-SPPS. The most efficient strategy is to synthesize the preceding peptide sequence on a hyper-acid-labile resin, cleave the fully protected peptide acid, and perform a solution-phase C-terminal amidation with the spirocyclic amine. Subsequent functionalization of the 7-hydroxyl group allows for continued chain extension.

Workflow Start Protected Peptide Acid (Cleaved from CTC Resin) Couple Solution-Phase Coupling (Spirocycle + HATU/DIPEA) Start->Couple Mitsunobu Mitsunobu Azidation (DPPA, PPh3, DIAD) Couple->Mitsunobu Reduce Staudinger Reduction (PMe3 or PPh3 / H2O) Mitsunobu->Reduce Extend Backbone Extension (Amide Coupling to New Amine) Reduce->Extend Final Global Deprotection & Final Peptide Isostere Extend->Final

Fig 1. Synthetic workflow for embedding the spirocycle into a peptide backbone.

Step-by-Step Experimental Protocols

Protocol 1: Solution-Phase C-Terminal Amidation

Objective: Couple the sterically hindered azetidine nitrogen of the spirocycle to the C-terminus of a protected peptide.

Causality & Expert Insight: The azetidine nitrogen in the spiro[3.4]octane system is highly sterically hindered by the adjacent spiro-quaternary center. Standard coupling reagents (e.g., HBTU, DIC/Oxyma) often result in incomplete coupling. HATU is strictly required to generate the highly reactive 7-aza-HOBt ester intermediate, overcoming the steric bulk.

  • Preparation: Dissolve the fully protected peptide acid (1.0 eq) and 5-oxa-2-azaspiro[3.4]octan-7-ol hydrochloride (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise. The excess base is necessary to neutralize the hydrochloride salt of the spirocycle and drive the coupling.

  • Reaction: Stir under an inert atmosphere for 4–6 hours.

  • Self-Validation: Monitor via LC-MS. The mass should reflect [Peptide + Spirocycle - H2O + H]+. The Kaiser test cannot be used here; rely exclusively on chromatographic conversion.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Mitsunobu Azidation of the 7-Hydroxyl

Objective: Convert the secondary alcohol into an azide to serve as a masked amine for backbone extension.

Causality & Expert Insight: The secondary alcohol at C7 is less nucleophilic than a primary amine. By converting it to an azide via a Mitsunobu reaction, we create a pseudo-dipeptide linkage point. Note that this reaction proceeds via an


 mechanism, resulting in the inversion of stereochemistry  at C7. The starting diastereomer must be chosen carefully to ensure the final exit vector matches your design (e.g., mimicking an 

-helix vs. a

-turn).
  • Preparation: Dissolve the peptide-spirocycle intermediate (1.0 eq) and Triphenylphosphine (PPh₃) (2.0 eq) in anhydrous THF (0.05 M). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise. Stir for 10 minutes to form the betaine intermediate.

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (2.0 eq) dropwise. DPPA is utilized as a mild, non-explosive azide source.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation: Immediately post-workup, perform IR spectroscopy. The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms the displacement, while the disappearance of the broad O-H stretch at ~3300 cm⁻¹ validates complete conversion.

Protocol 3: Staudinger Reduction to Amine

Objective: Unmask the azide to a primary amine for subsequent peptide chain extension.

Causality & Expert Insight: Hydrogenation (Pd/C, H₂) could inadvertently cleave standard peptide protecting groups (like benzyl ethers or Cbz groups). The Staudinger reduction is highly chemoselective, reducing the azide to an amine without affecting the peptide amide bonds or acid-labile protecting groups (Boc/tBu).

  • Preparation: Dissolve the azide intermediate in a 10:1 mixture of THF/H₂O.

  • Reduction: Add Trimethylphosphine (PMe₃, 1.0 M in THF) or PPh₃ (1.5 eq). Stir at room temperature for 4 hours.

  • Hydrolysis: The intermediate aza-ylide hydrolyzes spontaneously in the presence of the water co-solvent, releasing nitrogen gas and the free primary amine.

  • Self-Validation: Confirm the disappearance of the 2100 cm⁻¹ IR band and observe a mass shift of -26 Da (N₃

    
     NH₂) in LC-MS. The resulting spirocyclic diamine is now ready for standard Fmoc-amino acid coupling to continue the peptide chain.
    

References

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications. URL:[Link]

  • Ikeda, S., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists." WO2021070091A1, Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol. This spirocyclic scaffold, incorporating bo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol. This spirocyclic scaffold, incorporating both an oxetane and an azetidine ring, presents a unique set of synthetic challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities successfully.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol, providing potential causes and actionable solutions based on established chemical principles.

Question 1: Low or No Yield of the Desired Spirocycle

Potential Causes:

  • Inefficient Cyclization: The formation of the strained four-membered oxetane ring can be kinetically challenging.[1]

  • Side Reactions: Intermolecular reactions, such as dimerization or polymerization, can compete with the desired intramolecular cyclization, especially at high concentrations.

  • Starting Material Degradation: The starting materials may be unstable under the reaction conditions.

  • Incorrect Stoichiometry or Inactive Reagents: Improper amounts of reagents or the use of deactivated reagents can lead to incomplete reactions.

Solutions & Scientific Rationale:

Solution Scientific Rationale
High-Dilution Conditions Running the reaction at a lower concentration (0.01-0.05 M) favors intramolecular cyclization over intermolecular side reactions by reducing the probability of reactive intermediates encountering other molecules.
Optimize Base and Solvent For intramolecular Williamson ether synthesis-type cyclizations, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective. The choice of a suitable anhydrous solvent, such as tetrahydrofuran (THF), is crucial to prevent quenching the base.
Verify Reagent Quality Ensure all reagents, especially bases and any activating agents, are fresh and of high purity. Solvents should be properly dried to prevent side reactions with water.
Stepwise vs. One-Pot Approach Consider a stepwise approach where the azetidine or oxetane ring is formed first, followed by the second cyclization. This can sometimes provide better control and higher yields than a one-pot strategy.
Question 2: Formation of Significant Side Products

Potential Causes:

  • Dimerization/Polymerization: As mentioned, intermolecular reactions can lead to the formation of dimers or higher-order polymers.[2]

  • Formation of Isomeric Products: Depending on the synthetic route, alternative cyclization pathways may lead to the formation of isomeric spirocycles or other heterocyclic systems. For example, in amino alcohol cyclizations, the formation of a five-membered ring might compete with the desired four-membered ring formation.

  • Incomplete Deprotection: If using protecting groups, incomplete removal can result in a mixture of the desired product and partially deprotected intermediates.

Solutions & Scientific Rationale:

Solution Scientific Rationale
Careful Monitoring of Reaction Progress Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely. This allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize side product formation.
Choice of Protecting Groups Employ an orthogonal protecting group strategy if multiple reactive functional groups are present.[3] For instance, using a Boc group for the amine and a silyl ether for a hydroxyl group allows for their selective removal under different conditions.
Control of Reaction Temperature Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamically more stable side products.
Question 3: Difficulty in Product Purification

Potential Causes:

  • High Polarity: The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms makes 5-Oxa-2-azaspiro[3.4]octan-7-ol a highly polar and potentially water-soluble compound, which can complicate extraction and chromatographic purification.

  • Co-elution with Starting Materials or Byproducts: Polar impurities can co-elute with the product during column chromatography.

  • Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can potentially cause the degradation of acid-sensitive compounds, such as those containing an oxetane ring.

Solutions & Scientific Rationale:

Solution Scientific Rationale
Use of Specialized Chromatography Consider using alternative stationary phases for column chromatography, such as neutral alumina or amine-functionalized silica gel, to minimize product degradation.[4] For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can also be an effective purification technique.[4]
Salt Formation and Extraction If the product is in its free base form, it can be converted to a hydrochloride salt to facilitate precipitation or extraction into an aqueous layer, separating it from non-basic impurities. The free base can then be regenerated.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5][6]
TLC Visualization Due to its polarity, visualizing the product on a TLC plate with UV light may not be effective unless it contains a UV-active protecting group. Staining with potassium permanganate or p-anisaldehyde can be used to visualize the alcohol functionality.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 5-Oxa-2-azaspiro[3.4]octane core?

A common and effective approach involves a multi-step synthesis starting from a suitable precursor. A plausible route is the intramolecular cyclization of a properly functionalized amino alcohol. For example, starting with a protected 3-amino-1-propanol derivative, one could introduce a three-carbon unit with a leaving group at one end and a precursor to the hydroxyl group at the other, followed by a base-mediated cyclization to form the spirocyclic system. Another strategy could involve the intramolecular opening of an epoxide by a tethered amine.[9][10][11]

Q2: How can I protect the amine and alcohol functionalities during the synthesis?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality due to its stability under a range of conditions and its facile removal with acid (e.g., trifluoroacetic acid in dichloromethane).[12][13][14] For the alcohol, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are common choices, as they are stable to many reaction conditions and can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

Q3: What are the key considerations for the stereochemistry of 5-Oxa-2-azaspiro[3.4]octan-7-ol?

The spiro carbon atom in this molecule is a stereocenter. Therefore, the synthesis will produce a racemic mixture unless a chiral starting material or a stereoselective reaction is employed. If a specific enantiomer is required, chiral resolution of the final product or an intermediate using techniques like chiral HPLC or diastereomeric salt formation may be necessary.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-Oxa-2-azaspiro[3.4]octan-7-ol (A Plausible Route)

This protocol outlines a plausible synthetic route based on the intramolecular opening of an epoxide by a protected amine.

Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate

  • To a solution of 3-amino-1-propanol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can often be used without further purification.

Step 2: Epoxidation of the terminal alkene (if starting from an unsaturated precursor)

This step assumes the synthesis of an intermediate with a terminal double bond, which is a common strategy.

  • Dissolve the N-Boc protected amino-alkene (1.0 eq) in dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.

Step 3: Intramolecular Cyclization

  • Dissolve the N-Boc protected amino-epoxide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or gently heat to reflux and monitor by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-5-Oxa-2-azaspiro[3.4]octan-7-ol.

Protocol 2: Deprotection of N-Boc-5-Oxa-2-azaspiro[3.4]octan-7-ol
  • Dissolve the N-Boc protected spirocycle (1.0 eq) in dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[1][13]

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.

  • Collect the solid by filtration and wash with cold diethyl ether to obtain 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride.[15]

Visualizations

Plausible Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization & Deprotection 3-amino-1-propanol 3-amino-1-propanol N-Boc-3-amino-1-propanol N-Boc-3-amino-1-propanol 3-amino-1-propanol->N-Boc-3-amino-1-propanol Boc Protection (Boc)2O (Boc)2O (Boc)2O->N-Boc-3-amino-1-propanol N-Boc-amino-epoxide N-Boc-amino-epoxide N-Boc-3-amino-1-propanol->N-Boc-amino-epoxide Functionalization & Epoxidation N-Boc-5-Oxa-2-azaspiro[3.4]octan-7-ol N-Boc-5-Oxa-2-azaspiro[3.4]octan-7-ol N-Boc-amino-epoxide->N-Boc-5-Oxa-2-azaspiro[3.4]octan-7-ol Intramolecular Cyclization 5-Oxa-2-azaspiro[3.4]octan-7-ol 5-Oxa-2-azaspiro[3.4]octan-7-ol N-Boc-5-Oxa-2-azaspiro[3.4]octan-7-ol->5-Oxa-2-azaspiro[3.4]octan-7-ol Deprotection

Caption: Plausible synthetic route to 5-Oxa-2-azaspiro[3.4]octan-7-ol.

Troubleshooting Workflow

G start Low Yield or Complex Mixture check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions high_dilution Implement High Dilution Conditions check_conditions->high_dilution optimize_temp Optimize Temperature check_conditions->optimize_temp change_base Change Base or Solvent check_conditions->change_base purification_issue Purification Challenges? high_dilution->purification_issue optimize_temp->purification_issue change_base->purification_issue alt_chrom Alternative Chromatography purification_issue->alt_chrom Yes recrystallize Recrystallization purification_issue->recrystallize Yes success Successful Synthesis purification_issue->success No alt_chrom->success recrystallize->success

Caption: A workflow for troubleshooting common synthesis issues.

References

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?[Link]

  • ACS Publications. (2014, July 8). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. [Link]

  • PubChemLite. (n.d.). 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • PubMed. (2000, July 13). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. [Link]

  • IntechOpen. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • PMC. (2025, November 14). Spirocyclic poly(vinylene ether ketone) membranes with enhanced microporosity for energy-efficient alcohol-hydrocarbon azeotrope separation. [Link]

  • ACS Publications. (2016, August 12). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • ResearchGate. (n.d.). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

  • Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • PMC. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • Synlett. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • ResearchGate. (2025, February 26). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

Sources

Optimization

Optimization of reaction conditions for synthesizing 5-Oxa-2-azaspiro[3.4]octan-7-ol

Technical Support Center: Synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol Welcome to the technical support guide for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol. This document is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol

Welcome to the technical support guide for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with novel spirocyclic scaffolds. Spirocycles are increasingly vital in drug discovery due to their inherent three-dimensional architecture, which can lead to improved physicochemical properties and novel intellectual property.[1][2] This guide provides a plausible synthetic strategy, detailed protocols, and an in-depth troubleshooting section to navigate the common challenges encountered during the synthesis of this specific oxa-azaspiro octane derivative.

Part 1: Proposed Synthetic Strategy & Rationale

The synthesis of the 5-Oxa-2-azaspiro[3.4]octane core, a motif of significant interest, requires a robust and scalable route. While numerous methods exist for spirocycle synthesis, including intramolecular cyclizations and cycloadditions[3][4], we will focus on a strategy that builds the tetrahydrofuran ring onto a pre-existing azetidine core. This approach offers convergent and flexible synthesis, allowing for late-stage diversification.

Our proposed three-step synthesis begins with N-Boc-3-azetidinone, proceeds through a Reformatsky-type reaction to introduce the carbon framework of the second ring, and concludes with an acid-catalyzed cyclization and reduction.

Workflow Overview Diagram

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ketone Reduction cluster_3 Final Deprotection (Optional) A N-Boc-3-azetidinone + Ethyl bromoacetate B Intermediate β-hydroxy ester A->B   Zn, THF, Reflux C Intermediate β-hydroxy ester D N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one C->D   p-TsOH, Toluene, Reflux (Dehydration & Lactonization) E N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one F N-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol E->F   NaBH4, MeOH, 0°C G N-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol H 5-Oxa-2-azaspiro[3.4]octan-7-ol G->H   TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 5-Oxa-2-azaspiro[3.4]octan-7-ol.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add activated zinc dust (2.0 eq). Suspend the zinc in anhydrous tetrahydrofuran (THF, 50 mL).

  • Initiation: Add a small crystal of iodine to activate the zinc surface. The color should fade as the reaction initiates.

  • Reagent Addition: Prepare a solution of N-Boc-3-azetidinone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous THF (50 mL). Add approximately 10% of this solution to the zinc suspension.

  • Exotherm & Reflux: An exotherm should be observed. Once it subsides, heat the reaction mixture to a gentle reflux. Add the remaining reagent solution dropwise over 1 hour, maintaining the reflux.

  • Reaction Monitoring: Monitor the disappearance of the N-Boc-3-azetidinone starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

  • Cyclization: Dissolve the crude intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Fit the flask with a Dean-Stark apparatus to remove water.

  • Reflux: Heat the mixture to reflux until no more water is collected. This step drives the equilibrium towards the cyclized lactone product.

  • Purification: Cool the mixture, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one.

Protocol 2: Reduction to N-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol
  • Reaction Setup: Dissolve the purified spirocyclic ketone (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, monitoring by TLC for the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the dropwise addition of acetone, followed by water.

  • Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the residue with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the target alcohol, which can be further purified by chromatography if necessary.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Q1: My Reformatsky reaction (Step 1) is not starting or is very sluggish. What should I do?

Answer: This is a frequent issue related to the activation of the zinc metal.

  • Zinc Activation: Ensure your zinc dust is highly active. You can activate it by washing with dilute HCl, followed by water, methanol, and ether, then drying under high vacuum. The in-situ activation with iodine is critical.

  • Anhydrous Conditions: The Reformatsky reaction is highly sensitive to moisture, which will quench the organozinc intermediate. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Initiation Temperature: While the main reaction is run at reflux, initiation can sometimes be encouraged by gentle warming with a heat gun or by adding a small portion of the reagents and waiting for the exotherm before heating externally.

Q2: I'm getting a low yield in the cyclization step (Protocol 1, Step 8), with significant amounts of unreacted β-hydroxy ester.

Answer: The cyclization is an equilibrium-driven process (lactonization). Incomplete conversion is often due to insufficient driving force.

  • Water Removal: The most critical factor is the efficient removal of water. Ensure your Dean-Stark apparatus is functioning correctly and that the toluene is truly refluxing to azeotropically remove water.

  • Acid Catalyst: While p-TsOH is standard, other Brønsted or Lewis acids can be trialed. However, overly harsh acidic conditions can lead to decomposition of the Boc-protecting group or the azetidine ring.

  • Reaction Time: This equilibrium can be slow to establish. Ensure the reaction runs for a sufficient duration (4-12 hours), monitoring by TLC until the starting material is consumed.

Troubleshooting Decision Tree for Low Yield

G A Low Yield or No Reaction B Check Starting Material Purity (NMR/LCMS) A->B C Check Reagent Activity (e.g., Zinc, NaBH4) A->C D Review Reaction Conditions A->D E Impure Starting Material B->E Purity <95% G Inactive Reagents C->G Reagent is old I Anhydrous Conditions Met? D->I J Temperature Correct? D->J K Stoichiometry Correct? D->K F Re-purify & Repeat E->F H Use Fresh/Newly Activated Reagents G->H L Flame-dry glassware, Use anhydrous solvents I->L No M Optimize Temperature J->M Sub-optimal N Recalculate & Re-weigh K->N No

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q3: My final product, the alcohol, seems unstable during silica gel chromatography. How can I purify it effectively?

Answer: Instability of spiro-fused heterocycles on silica gel, which is acidic, is a known issue.[5] The azetidine nitrogen, even when Boc-protected, can interact with silica's acidic sites, potentially leading to ring-opening or decomposition.

  • Neutralize Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1% triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites.

  • Alternative Stationary Phases: Consider using neutral alumina for chromatography instead of silica gel.

  • Crystallization: If the product is a solid, recrystallization is an excellent and often superior method for purification that avoids these issues.[6]

  • Minimal Exposure: If chromatography is necessary, run it quickly and avoid letting the compound sit on the column for extended periods.

Q4: What are the key analytical techniques to confirm the final structure of 5-Oxa-2-azaspiro[3.4]octan-7-ol?

Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

TechniqueExpected Key Signals for the Final Product
¹H NMR Appearance of a new multiplet for the C7-H proton, coupled to the new hydroxyl proton (which may be broad or exchange with D₂O). Shift in the signals for the adjacent C6 and C8 protons compared to the ketone precursor.
¹³C NMR Disappearance of the ketone signal (~200-210 ppm). Appearance of a new signal for the alcohol-bearing carbon (C7) in the ~60-75 ppm range.
Mass Spec (HRMS) The measured m/z value should match the calculated exact mass for the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺).
FTIR Disappearance of the sharp ketone C=O stretch (~1750 cm⁻¹ for a five-membered ring ketone). Appearance of a broad O-H stretch (~3200-3500 cm⁻¹).

Frequently Asked Questions (FAQs)

  • Can I use a different protecting group for the nitrogen? Yes, other protecting groups like Cbz or Benzyl can be used. However, their removal conditions differ (hydrogenolysis for Cbz/Bn vs. acid for Boc). The Boc group is often preferred for its robustness in many reaction conditions and its straightforward, metal-free deprotection.

  • Is the reduction of the ketone stereoselective? The reduction of the ketone with NaBH₄ will likely result in a mixture of diastereomers (syn and anti relative to the azetidine ring). The facial selectivity will be influenced by steric hindrance from the spirocyclic core. You may need to separate these diastereomers by careful chromatography or fractional crystallization. For stereocontrolled reduction, consider using bulkier reducing agents like L-Selectride®, which may favor attack from the less hindered face.

  • How can I scale up this synthesis? For large-scale synthesis, several factors need consideration. The initiation of the Reformatsky reaction can be more challenging to control; careful portion-wise addition of reagents is critical. In the cyclization step, ensure efficient mechanical stirring and a properly sized Dean-Stark trap for effective water removal. Purification by crystallization will be more practical than chromatography on a large scale.[7]

References

  • Paz, J., et al. (2010). New protocol to obtain spirolides from Alexandrium ostenfeldii cultures with high recovery and purity. PubMed. Available at: [Link]

  • Ge, G., & Zhang, J. (2024). New Approach for the Synthesis and Purification of Spiro[fluorene-9,5'-[7][8]-dioxan]-2'-one. Taylor & Francis Online. Available at: [Link]

  • Vaskevych, R. I., et al. Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • Trost, B. M., & Stambuli, J. P. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. Available at: [Link]

  • da Silva, W. M. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available at: [Link]

  • Shcherbakov, V. V., et al. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, P., et al. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Müllen, K., et al. (2007). Spiro Compounds for Organic Optoelectronics. ACS Publications. Available at: [Link]

  • Rovira, M. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Waghmode, S. B., et al. Plausible reaction mechanism for the synthesis of spiro-oxazolidines. ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances. Available at: [Link]

  • Yao, Y., et al. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 5-Oxa-2-azaspiro[3.4]octan-7-ol

Topic: Purification & Troubleshooting Guide for 5-Oxa-2-azaspiro[3.4]octan-7-ol CAS Registry Number: 1613292-50-4 (HCl salt) Chemical Profile: Polar, secondary amine (azetidine ring), secondary alcohol, spirocyclic ether...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide for 5-Oxa-2-azaspiro[3.4]octan-7-ol CAS Registry Number: 1613292-50-4 (HCl salt) Chemical Profile: Polar, secondary amine (azetidine ring), secondary alcohol, spirocyclic ether. Key Challenges: Low UV absorbance, high polarity, potential for diastereomers (cis/trans), amine-silanol interactions.

Phase 1: Method Development & Strategy

Q: I am seeing no peaks on my UV chromatogram, but I know the compound is there. What is happening?

A: This is the most common issue with 5-Oxa-2-azaspiro[3.4]octan-7-ol. The molecule lacks a chromophore (conjugated


-system). It has negligible absorbance above 210 nm.

The Solution: You must switch detection methods or derivatize the sample.

  • Universal Detection (Recommended): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These rely on the mass of the non-volatile analyte rather than optical properties.

  • Mass Spectrometry (LC-MS): Operate in ESI+ mode . The secondary amine in the azetidine ring protonates readily (

    
     approx. 144 Da).
    
  • Derivatization (If UV is mandatory): React the amine with benzoyl chloride or Fmoc-Cl pre-column. This adds a UV-active group, significantly improving detectability and retention on C18 columns.

Q: The compound elutes in the void volume (dead time) on my C18 column. How do I increase retention?

A: The compound is highly polar due to the exposed amine and hydroxyl groups. Standard C18 columns suffer from "phase collapse" or lack of interaction in highly aqueous conditions.

Protocol for Enhanced Retention:

  • Stationary Phase: Switch to a Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) or a Pentafluorophenyl (PFP) column. These phases provide alternative selectivity via dipole-dipole interactions.

  • Mobile Phase Modifier: Use HILIC (Hydrophilic Interaction Liquid Chromatography) if the compound is too polar for RP.

    • Column: Bare Silica or Amide-bonded phase.

    • Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10 mM Ammonium Formate, pH 3).

    • Mechanism:[1] The compound partitions into the water layer on the silica surface, retaining strongly.

Phase 2: Troubleshooting Peak Shape & Resolution

Q: My peak is tailing significantly (Asymmetry factor > 1.5). How do I fix this?

A: Tailing is caused by the secondary amine (azetidine) interacting with residual silanols on the silica support. This is a classic "cation-exchange" secondary interaction.

Troubleshooting Steps:

  • pH Adjustment (The "High pH" Strategy):

    • Action: Raise the mobile phase pH to 9.5–10.0 using Ammonium Hydroxide or Ammonium Bicarbonate.

    • Causality: At pH > pKa (approx. 9–10 for azetidines), the amine is deprotonated (neutral). Neutral amines do not interact ionically with silanols, resulting in sharp, symmetrical peaks.

    • Warning: Ensure your column is rated for high pH (e.g., Hybrid Particle Technology like BEH or Gemini-NX).

  • Ion-Pairing (The "Low pH" Strategy):

    • Action: Add 0.1% Trifluoroacetic Acid (TFA) .

    • Causality: TFA protonates the amine and ion-pairs with it, masking the charge. It also suppresses silanol ionization.

    • Trade-off: TFA suppresses MS ionization signals. Use Formic Acid for LC-MS, though peak shape may suffer slightly compared to TFA.

Q: I see two closely eluting peaks. Is this an impurity or a stereoisomer?

A: This is likely a mixture of cis- and trans-diastereomers . The reduction of the precursor ketone (5-oxa-2-azaspiro[3.4]octan-7-one) typically yields both isomers relative to the spiro-ring orientation.

Separation Protocol: To separate diastereomers, you need to maximize thermodynamic selectivity (


).
  • Gradient: Use a shallow gradient (e.g., 0.5% B per minute).

  • Solvent: Methanol often provides better selectivity than Acetonitrile for protic isomers due to hydrogen bonding capabilities.

  • Temperature: Lowering the column temperature to 15–20°C can improve resolution by reducing kinetic energy, allowing more distinct interaction with the stationary phase.

Phase 3: Scale-Up & Isolation

Q: How do I remove the buffer salts after Prep-HPLC?

A: If you use non-volatile buffers (phosphate) or high boiling additives, isolation is difficult.

Self-Validating Desalting Workflow:

  • Use Volatile Buffers: Always stick to Ammonium Formate, Ammonium Acetate, or TFA/Formic Acid. These sublime during lyophilization.

  • Free-Basing (SCX Method):

    • Load the purified fraction (in aqueous buffer) onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with Methanol (removes non-basic impurities).

    • Elute with 2M Ammonia in Methanol .

    • Validation: The eluate will contain the free amine. Evaporate to dryness to obtain the pure free base.

Visual Guide: Purification Workflow

The following diagram illustrates the decision logic for purifying 5-Oxa-2-azaspiro[3.4]octan-7-ol based on the synthesis stage and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture (5-Oxa-2-azaspiro[3.4]octan-7-ol) CheckProtect Is the Amine Protected? (e.g., N-Boc, N-Cbz) Start->CheckProtect NormalPhase Normal Phase Flash Silica Gel (Hexane / EtOAc) CheckProtect->NormalPhase Yes ReversePhaseCheck Check Solubility & UV CheckProtect->ReversePhaseCheck No (Free Amine) Final Pure Isolate (>95% Purity) NormalPhase->Final Detection Detection Issue: NO UV Chromophore ReversePhaseCheck->Detection Check Detector MethodA Method A: Low pH Prep-HPLC Col: C18 (Aq) MP: H2O/ACN + 0.1% TFA (Good for removing organics) Desalt Desalting / Free-basing (SCX Cartridge or Lyophilization) MethodA->Desalt MethodB Method B: High pH Prep-HPLC Col: Hybrid C18 (pH stable) MP: 10mM NH4HCO3 (pH 10) (Best for Peak Shape) MethodB->Final Volatile Buffer Solution Use ELSD, CAD, or Derivatization (Benzoyl Cl) Detection->Solution Solution->MethodA Solution->MethodB Desalt->Final

Caption: Decision tree for the purification of spirocyclic amine-alcohols, highlighting the critical choice between pH strategies and detection methods.

Summary Data Tables

Table 1: Recommended Chromatographic Conditions
ParameterCondition A (Acidic - Robust)Condition B (Basic - High Efficiency)Condition C (HILIC - Retention)
Column C18 (High Aqueous stability) e.g., Atlantis T3, Aqua C18Hybrid C18 (High pH stable) e.g., XBridge BEH, Gemini-NXAmide or Bare Silica e.g., BEH Amide
Mobile Phase A Water + 0.1% TFA or Formic Acid10mM Ammonium Bicarbonate (pH 10)10mM Ammonium Formate (pH 3)
Mobile Phase B AcetonitrileAcetonitrile or MethanolAcetonitrile
Gradient 0-30% B (Very shallow)5-40% B95-60% B (Inverse gradient)
Detection ELSD / CAD / MS (ESI+)ELSD / CADELSD / CAD
Application General purification, removal of non-polar impurities.Maximizing peak symmetry; separating diastereomers.Retaining extremely polar/unretained compounds.[1]
Table 2: Physicochemical Properties Relevant to Purification
PropertyValue / DescriptionImpact on Chromatography
pKa (Calculated) ~9.5 (Azetidine Nitrogen)Requires pH > 11.5 to fully deprotonate, or pH < 7.5 to fully protonate.
LogP < 0 (Highly Polar)Elutes near void volume on standard C18; requires 100% aqueous start.
UV Max < 200 nmInvisible to standard UV detectors (254 nm). Requires 200-210 nm or ELSD.
Stereocenters 2 (Spiro-C and CH-OH)Potential for diastereomers (cis/trans) requiring slow gradients to resolve.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Retrieved from 2

  • Sigma-Aldrich. (n.d.). 5-oxa-2-azaspiro[3.4]octan-7-ol hydrochloride Product Information. Retrieved from 4

  • MilliporeSigma. (n.d.). Developing HPLC Methods: Column Screening & Buffer Selection. Retrieved from 5

  • PubChem. (n.d.). 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride (Related Structure). Retrieved from 6

Sources

Optimization

Technical Support Center: A-Z Guide to Diastereoselectivity in Azaspiro[3.4]octane Synthesis

Welcome to the comprehensive troubleshooting guide for the diastereoselective synthesis of azaspiro[3.4]octane scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive troubleshooting guide for the diastereoselective synthesis of azaspiro[3.4]octane scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this valuable class of compounds. Azaspiro[3.4]octanes are prominent structural motifs in modern drug discovery, and achieving high diastereoselectivity is often a critical challenge.[1] This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format to address specific issues you may encounter at the bench.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding diastereoselectivity in azaspiro[3.4]octane synthesis.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start troubleshooting?

A low diastereomeric ratio (d.r.) suggests that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. The first parameters to investigate are temperature and solvent.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product, which proceeds through the lower energy transition state.[2]

  • Solvent: The polarity of the solvent can significantly influence the stability of the diastereomeric transition states.[2][3] A systematic screen of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is a crucial first step.[2]

Q2: I've tried changing the temperature and solvent, but the diastereoselectivity remains poor. What's the next logical step?

If temperature and solvent optimization are insufficient, the next step is to examine the catalyst/reagent system and the substrate itself.

  • Catalyst/Ligand System: For catalyzed reactions, the choice of catalyst and associated ligands is paramount for inducing stereoselectivity.[2][3] If you are using a chiral catalyst, consider screening different ligands with varying steric and electronic properties.[3]

  • Substrate Control: The inherent stereochemistry of your starting materials can be leveraged to direct the formation of a specific diastereomer.[2] Introducing sterically bulky groups or directing groups on the substrate can influence the facial selectivity of the cyclization.

Q3: How do I confidently determine the relative stereochemistry of my synthesized azaspiro[3.4]octane diastereomers?

Determining the relative stereochemistry is crucial for understanding the outcome of your reaction and for structure-activity relationship (SAR) studies. The most common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining the spatial proximity of protons and thus deducing the relative stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a crystalline compound.

  • Computational Modeling: DFT (Density Functional Theory) calculations can be used to predict the most stable conformation of each diastereomer and to rationalize the observed stereochemical outcome.[4]

II. Detailed Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental outcomes, complete with potential causes and actionable solutions.

Scenario 1: Low Diastereomeric Ratio (d.r.)

You've successfully synthesized your target azaspiro[3.4]octane, but the ratio of desired to undesired diastereomer is unacceptably low.

Potential Cause Explanation Suggested Protocol/Action
Suboptimal Reaction Temperature The activation energies for the formation of the two diastereomers are too similar at the current temperature, leading to a mixture of products.Protocol 1: Temperature Screening. Systematically lower the reaction temperature in 10-20°C increments (e.g., from room temperature to 0°C, -20°C, -40°C, and -78°C). Monitor the d.r. at each temperature point by analyzing crude reaction aliquots via ¹H NMR or LC-MS.
Inappropriate Solvent Polarity The solvent may be stabilizing both diastereomeric transition states to a similar extent, or even favoring the transition state leading to the undesired diastereomer.Protocol 2: Solvent Screening. Perform the reaction in a panel of solvents with a range of polarities. A good starting point includes a non-polar solvent (e.g., toluene or hexanes), a moderately polar aprotic solvent (e.g., THF or DCM), and a polar aprotic solvent (e.g., acetonitrile or DMF). Analyze the d.r. for each solvent. In some cases, a change in solvent polarity can even reverse the diastereoselectivity.[2]
Weak Stereochemical Influence from Catalyst/Reagent If using a chiral catalyst or reagent, its ability to create a sufficiently differentiated energetic landscape for the two diastereomeric transition states may be insufficient.Action: If applicable, screen a library of chiral ligands or catalysts. For instance, in Rhodium-catalyzed cyclopropanations, different chiral dirhodium catalysts can have a dramatic effect on diastereoselectivity.[5] Consider catalysts with greater steric bulk or different electronic properties.
Substrate Lacks Sufficient Steric Bias The substituents on the reacting partners may not be large enough to effectively block one face of the molecule during the key bond-forming step.Action: If synthetically feasible, consider modifying the substrate to include a bulkier protecting group or substituent that can direct the approach of the reacting partner.
Scenario 2: Incorrect Diastereomer is the Major Product

Your reaction is diastereoselective, but it's favoring the formation of the undesired diastereomer.

Potential Cause Explanation Suggested Protocol/Action
Thermodynamic vs. Kinetic Control The undesired diastereomer may be the thermodynamically more stable product, and the reaction conditions may be allowing for equilibration.Action: To favor the kinetic product, try running the reaction at a lower temperature and for a shorter duration.[3] Monitor the reaction progress over time to see if the d.r. changes, which would indicate equilibration is occurring.
Mismatch between Substrate and Catalyst/Reagent The stereochemical preference of the catalyst/reagent may be opposing the inherent facial bias of the substrate.Action: If using a chiral catalyst, try switching to the opposite enantiomer of the ligand or catalyst. Alternatively, a different class of catalyst may be required to achieve the desired stereochemical outcome.
Reaction Mechanism Misinterpretation Your assumed transition state model may be incorrect, leading to the unexpected stereochemical outcome.Action: Re-evaluate the reaction mechanism. Computational modeling (DFT) can be a powerful tool to understand the energies of the different possible transition states and rationalize the observed product distribution.[4]
Scenario 3: Reaction Stalls or Results in Low Yield with Poor Diastereoselectivity

The reaction is not proceeding to completion, and the small amount of product that is formed has a low d.r.

Potential Cause Explanation Suggested Protocol/Action
Catalyst Inhibition or Decomposition Impurities in the starting materials or solvent (e.g., water, oxygen) can deactivate the catalyst. The catalyst may also be unstable under the reaction conditions.Protocol 3: Rigorous Anhydrous and Inert Conditions. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purify starting materials via recrystallization, distillation, or column chromatography to remove any potential catalyst poisons.[2] Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Reagent Stoichiometry An incorrect ratio of reactants can lead to side reactions or incomplete conversion.Action: Carefully verify the stoichiometry of all reagents. In some cases, using a slight excess of one reactant can drive the reaction to completion.[2]
Product Instability The desired azaspiro[3.4]octane may be unstable under the reaction or workup conditions, leading to decomposition and a low isolated yield.Action: Analyze the crude reaction mixture at various time points to monitor the formation and potential decomposition of the product.[2] If decomposition is observed, consider a milder workup procedure (e.g., avoiding strong acids or bases) or shortening the reaction time.

III. Experimental Protocols & Visualizations

Protocol 1: Systematic Temperature Screening
  • Set up four identical reactions in parallel.

  • Cool each reaction to a different temperature: 25 °C (room temperature), 0 °C (ice bath), -20 °C (ice/salt bath), and -78 °C (dry ice/acetone bath).

  • Initiate the reactions simultaneously by adding the final reagent.

  • After a set time (e.g., 2 hours), quench a small aliquot from each reaction.

  • Analyze the crude aliquots by ¹H NMR or LC-MS to determine the diastereomeric ratio.

  • Allow the reactions to proceed to completion and determine the final d.r. and isolated yield for each temperature.

Protocol 2: Solvent Polarity Screening
  • Set up a series of reactions in parallel, each in a different anhydrous solvent.

  • Suggested solvents: Toluene (non-polar), Dichloromethane (DCM, moderately polar), Tetrahydrofuran (THF, moderately polar), and Acetonitrile (MeCN, polar).

  • Run the reactions under identical conditions (temperature, stoichiometry, concentration).

  • Upon completion, work up the reactions and analyze the crude product mixtures to determine the d.r. for each solvent.

Protocol 3: Ensuring Anhydrous and Inert Conditions
  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly distilled solvents from an appropriate drying agent or purchase high-purity anhydrous solvents and store them over molecular sieves.

  • Reagents: Dry solid reagents in a vacuum oven. Purify liquid reagents by distillation.

  • Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add reagents via syringe through a rubber septum. For highly sensitive reagents, consider cannulation techniques.

Visualizing the Troubleshooting Workflow

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio (d.r.) temp Screen Reaction Temperature (Protocol 1) start->temp First Step solvent Screen Solvents (Protocol 2) temp->solvent If d.r. still low success High d.r. Achieved temp->success Success catalyst Optimize Catalyst/Ligand System solvent->catalyst If d.r. still low solvent->success Success substrate Modify Substrate Sterics catalyst->substrate If d.r. still low catalyst->success Success substrate->success Success

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Conceptual Reaction Coordinate Diagram

Reaction_Coordinate Y_axis Energy X_axis Reaction Coordinate Reactants Reactants TS_A TS_A Reactants->TS_A ΔG‡_A TS_B TS_B Reactants->TS_B ΔG‡_B R_line Product_A Diastereomer A (Desired) Product_B Diastereomer B (Undesired) TS_A->Product_A TS_B->Product_B TS_A_line TS_B_line note Lowering temperature increases the impact of ΔΔG‡ = |ΔG‡_A - ΔG‡_B|

Caption: Energy profile for the formation of two diastereomers.

IV. References

  • Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6.

  • Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056-3065.

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • RSC.org. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). Synthesis of 1,5-dioxaspiro[3.4]octane through bromocation-induced cascade cyclization. Heterocycles, 91(6), 1157-1161.

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • PubMed. (2000, July 13). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

  • PMC. (2025, June 5). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link]

  • PubMed. (2010, August 18). Formal [2 + 2 + 2] cycloaddition strategy based on an intramolecular propargylic ene reaction/Diels-Alder cycloaddition cascade. Retrieved from [Link]

  • PMC. (2025, August 19). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the [2 + 2] cycloaddition reaction. Reactions were performed.... Retrieved from [Link]

  • DSpace@MIT. (n.d.). Formal [2+2+2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Retrieved from [Link]

Sources

Troubleshooting

Strategies to improve the yield of 5-Oxa-2-azaspiro[3.4]octan-7-ol derivatives

Technical Support Center: 5-Oxa-2-azaspiro[3.4]octan-7-ol Derivatives Welcome to the technical support guide for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol derivatives. This document is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxa-2-azaspiro[3.4]octan-7-ol Derivatives

Welcome to the technical support guide for the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of these compounds offers significant advantages in drug discovery, including improved physicochemical properties like solubility and metabolic stability.[1][2][3] However, their synthesis can present unique challenges.

This guide provides in-depth, troubleshooting-focused answers to common issues encountered during synthesis, helping you to optimize your reactions and improve yields.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Spirocyclization Step

The construction of the spirocyclic core is often the most challenging step. Low yields are a frequent hurdle.[4] This section addresses common problems related to the key intramolecular cyclization.

Q1: My primary spirocyclization reaction to form the azetidine ring is resulting in a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the formation of the spiro-azetidine ring are a common issue and typically stem from a few key areas. A systematic troubleshooting approach is the most effective strategy.[4]

Potential Causes & Recommended Solutions:

  • Sub-optimal Base or Reaction Conditions: The choice of base and reaction temperature is critical for the intramolecular nucleophilic substitution that forms the azetidine ring.

    • Explanation: The reaction involves the deprotonation of a nitrogen-containing nucleophile (often a tosylamide or a carbamate) which then attacks an electrophilic carbon center. An inappropriate base can be too weak to fully deprotonate the nucleophile, too strong leading to side reactions, or sterically hindered. Temperature affects the rate and selectivity; lower temperatures can sometimes improve selectivity by favoring the desired transition state.[4]

    • Troubleshooting Protocol:

      • Screen Different Bases: If you are using a common base like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) and seeing low yields, consider screening other options.

      • Vary Temperature: Systematically vary the reaction temperature. Some cyclizations benefit from initial cooling (e.g., 0 °C) to control the initial reaction rate, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.[4]

      • Check Reagent Purity: Ensure starting materials are pure. Impurities can inhibit catalysts or lead to side reactions.[4]

  • Steric Hindrance: The substitution pattern on your starting material can sterically hinder the intramolecular cyclization, slowing down the desired reaction and allowing side reactions to dominate.

    • Explanation: Large or bulky substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for cyclization.

    • Solution: While difficult to change post-synthesis, this is a key consideration during the design phase. If you suspect steric hindrance is the issue, redesigning the synthetic route to install bulky groups after the spirocyclization may be necessary.

  • Inefficient Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.

    • Explanation: A good leaving group is a weak base that is stable on its own. Common leaving groups in these syntheses are tosylates (TsO-), mesylates (MsO-), or halides (Br-, I-). If the leaving group is poor (like -OH), the reaction will not proceed efficiently.

    • Troubleshooting Protocol:

      • Activate Alcohols: If your electrophilic center is an alcohol, it must be converted to a better leaving group. Mesylation (using MsCl, Et₃N) or tosylation (using TsCl, pyridine) are standard, reliable methods.

      • Halogen Exchange (Finkelstein Reaction): If you have a chloride or bromide, converting it to an iodide using sodium iodide in acetone can significantly increase the reaction rate due to iodide being an excellent leaving group.

Q2: I am observing a significant amount of an elimination side-product instead of my desired spirocycle. How can I suppress this?

A2: The formation of an elimination byproduct (typically an alkene) is a classic competing reaction pathway with the desired intramolecular substitution.

Potential Causes & Recommended Solutions:

  • Sterically Hindered or Strong, Non-nucleophilic Base: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK (Potassium tert-butoxide) are known to favor elimination, especially with secondary leaving groups.

    • Explanation: These bases are sterically bulky, making it difficult for them to act as a nucleophile, but they are excellent at abstracting protons, which initiates the E2 elimination pathway.

    • Solution: Switch to a less sterically hindered, more nucleophilic base system if possible, or a weaker base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.

  • High Reaction Temperatures: Higher temperatures provide the activation energy needed for both substitution and elimination, but often favor elimination entropically.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature.[4]

Section 2: Oxetane Ring Formation & Stability

The oxetane ring is a key feature of the 5-Oxa-2-azaspiro[3.4]octan-7-ol core. Its formation and subsequent stability can be challenging.

Q3: The yield for my oxetane ring formation via intramolecular Williamson ether synthesis is poor. What are the critical parameters to optimize?

A3: The intramolecular Williamson ether synthesis is a powerful method for forming the oxetane ring, but it is sensitive to reaction conditions.[5][6]

Potential Causes & Recommended Solutions:

  • Unfavorable Ring Strain: Forming a four-membered ring is thermodynamically less favorable than five- or six-membered rings. The reaction must be under kinetic control.

    • Explanation: The pre-cyclization substrate must be in a conformation that favors the 4-exo-tet cyclization. This is often influenced by the solvent and counter-ion of the base.

    • Troubleshooting Protocol:

      • Base Selection: Sodium hydride (NaH) is a common choice. It forms a sodium alkoxide, and the reaction is often irreversible as H₂ gas evolves.

      • Solvent Choice: Use a polar aprotic solvent like THF or DMF. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, keeping it "naked" and highly nucleophilic.

      • Concentration (High Dilution): Intramolecular reactions are favored over intermolecular reactions (polymerization) at low concentrations. Run the reaction at high dilution (e.g., 0.01-0.05 M).

  • Competing Grob Fragmentation: If the substrate has a specific stereoelectronic arrangement, a competing fragmentation reaction can occur.[6]

    • Explanation: This side reaction can be prevalent if the C-C bond opposite the C-O bond being formed is anti-periplanar to the leaving group.

    • Solution: This is primarily an issue of substrate design. If you suspect fragmentation, analysis of the crude reaction mixture by LC-MS or NMR may help identify the characteristic fragmentation products.

Q4: My oxetane ring is opening during subsequent reaction steps, particularly under acidic or reductive conditions. How can I prevent this?

A4: The oxetane ring, while more stable than an epoxide, is still a strained ether and is susceptible to ring-opening under certain conditions, especially with Lewis or Brønsted acids.[7][8]

Potential Causes & Recommended Solutions:

  • Acid-Catalyzed Ring Opening: Many common reactions, such as Boc deprotection (using TFA or HCl) or certain reductions, can open the oxetane ring.[8][9]

    • Explanation: Protonation or coordination of a Lewis acid to the oxetane oxygen makes the ring highly electrophilic and susceptible to attack by a nucleophile, even a weak one.

    • Troubleshooting Protocol:

      • Boc Deprotection: If standard TFA conditions are problematic, try alternative methods. Significant optimization may be required, but using milder acidic conditions or non-acidic methods is preferable.[8]

      • General Acidic Conditions: Buffer your reaction mixture if possible. If acidic conditions are unavoidable, run the reaction at very low temperatures (-20 °C to -78 °C) to minimize the rate of ring-opening.[9]

  • Reductive Cleavage: Strong hydride reagents, particularly those with Lewis acidic character like LiAlH₄, can reductively cleave the oxetane ring.[9]

    • Explanation: The aluminum in LiAlH₄ can coordinate to the oxetane oxygen, activating the ring for hydride attack.

    • Solution: Use milder reducing agents. For example, to reduce an ester to an alcohol elsewhere in the molecule, Sodium Borohydride (NaBH₄) at 0 °C is a much safer alternative to LiAlH₄.[9] Careful temperature control is crucial even with milder reagents.[9]

Section 3: Protecting Group Strategies

Proper use of protecting groups is essential for the successful multi-step synthesis of these derivatives.

Q5: I'm having trouble removing the N-Boc protecting group without damaging the oxetane ring. What are the best practices?

A5: This is a very common and critical challenge. The standard strong acid conditions (like neat TFA or 4M HCl in dioxane) for Boc removal are often too harsh for the acid-sensitive oxetane ring.[8][9]

Recommended Protocol for Mild Boc Deprotection:

  • Condition Screening: A systematic screen of milder acidic conditions is the first step.

    • Protocol:

      • Dissolve the N-Boc protected substrate in Dichloromethane (DCM).

      • Cool the solution to 0 °C.

      • Add a milder acid solution dropwise. Start with a less harsh acid or a lower concentration.

      • Monitor the reaction closely by TLC or LC-MS every 15-30 minutes.

      • Upon completion, immediately quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

    • Data-Driven Choices: The table below summarizes conditions to try, starting with the mildest.

Reagent SystemSolventTemperatureTypical Reaction TimeNotes
10-20% TFA in DCMDCM0 °C to RT1-4 hoursThe standard starting point for optimization.[8]
2M HCl in Diethyl EtherEther/DCM0 °C30-60 minOften gentler than HCl in dioxane.
Trimethylsilyl iodide (TMSI)Acetonitrile0 °C15-30 minAnhydrous, non-acidic conditions. Can be very effective but TMSI is moisture sensitive.
Zinc Bromide (ZnBr₂)DCMRT4-12 hoursA mild Lewis acid approach.
  • Alternative Protecting Groups: If Boc deprotection remains problematic, consider a protecting group that can be removed under orthogonal conditions for future syntheses.

    • Carbobenzyloxy (Cbz) group: Removed by hydrogenolysis (e.g., H₂, Pd/C), which is typically very mild and compatible with oxetanes.[8]

    • Allyloxycarbonyl (Alloc) group: Removed under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like dimedone.

Section 4: Purification

The polarity and unique structure of azaspiro-oxetanes can make purification by standard methods challenging.

Q6: My 5-Oxa-2-azaspiro[3.4]octan-7-ol derivative is highly polar and streaks badly on a standard silica gel column. How can I effectively purify it?

A6: Highly polar compounds, especially amines and alcohols, are notorious for poor behavior on silica gel chromatography due to strong, sometimes irreversible, adsorption to the acidic silica surface.[10]

Troubleshooting Purification:

  • Mobile Phase Modification:

    • Explanation: Streaking is often caused by the compound interacting too strongly with active sites on the silica. Adding a small amount of a competitive binder can dramatically improve peak shape.[10]

    • Solution: For basic compounds (like your free amine), add a small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase (typically 0.1-1%). This neutralizes the acidic silica surface and improves elution. For acidic or very polar neutral compounds, adding a small amount of acetic acid or methanol can help.[10]

  • Alternative Stationary Phases:

    • Explanation: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.[10]

    • Options:

      • Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina is an excellent alternative to silica.

      • Reverse-Phase Chromatography (C18): If your compound has some lipophilic character, reverse-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase can be very effective.[11]

      • Ion Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying charged species like amines (cation exchange) or acids (anion exchange).[12]

  • Crystallization:

    • Explanation: Do not underestimate the power of crystallization. It is an excellent technique for purifying solid compounds and can often provide material of very high purity.[13][14]

    • Protocol:

      • Solvent Screening: The key is finding a solvent or solvent system in which your compound is soluble when hot but poorly soluble when cold.[13]

      • Procedure: Dissolve your crude product in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

      • Collect Crystals: Collect the resulting crystals by filtration.

Visualized Workflows and Mechanisms

General Synthetic Workflow

This diagram outlines a common synthetic approach to the target scaffold, highlighting critical stages discussed in this guide.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Steps A Starting Material (e.g., Epichlorohydrin derivative) B Introduce N-Protected Amino Alcohol A->B S N 2 Opening C Oxetane Ring Formation (Intramolecular Williamson Ether Synthesis) B->C Base (e.g., NaH) D Activate Hydroxyl (e.g., Tosylation/Mesylation) C->D TsCl or MsCl E Azetidine Ring Formation (Intramolecular Spirocyclization) D->E Base (e.g., K₂CO₃) F Protecting Group Removal (Deprotection) E->F Acid/H₂ G Purification (Chromatography/Crystallization) F->G See Section 4 H Final Product: 5-Oxa-2-azaspiro[3.4]octan-7-ol G->H

Caption: A generalized synthetic workflow for 5-Oxa-2-azaspiro[3.4]octan-7-ol derivatives.

Troubleshooting Logic: Low Spirocyclization Yield

This decision tree provides a logical path for troubleshooting low yields in the key spirocyclization step.

G Start Low Yield in Spirocyclization Step CheckPurity Analyze Starting Material Purity (NMR, LC-MS) Start->CheckPurity CheckLG Is the Leaving Group (LG) optimal? (e.g., OTs, OMs, I) CheckPurity->CheckLG If Pure ImproveLG Activate Alcohol (TsCl/MsCl) or Perform Halogen Exchange CheckLG->ImproveLG No ScreenBase Screen Alternative Bases (e.g., Cs₂CO₃, KHMDS) CheckLG->ScreenBase Yes ImproveLG->CheckLG VaryTemp Vary Reaction Temperature (Try lower temp for longer time) ScreenBase->VaryTemp CheckSideProducts Analyze Crude Mixture for Side Products (LC-MS) VaryTemp->CheckSideProducts Elimination Elimination Product Found? CheckSideProducts->Elimination UseMilderBase Use Milder/Bulkier Base and Lower Temperature Elimination->UseMilderBase Yes Reassess Re-evaluate Synthetic Route Elimination->Reassess No UseMilderBase->Reassess

Caption: A decision tree for troubleshooting low spirocyclization yields.

References

  • Silva, F., et al. Oxetanes: formation, reactivity and total syntheses of natural products. Royal Society of Chemistry. Available from: [Link]

  • Wang, Y., et al. Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. 2024. Available from: [Link]

  • Jat, J.L., et al. Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. 2025. Available from: [Link]

  • Litskan, Y., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 2024. Available from: [Link]

  • Silva, F., et al. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. 2024. Available from: [Link]

  • Shaikh, A., et al. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. 2024. Available from: [Link]

  • Carreira, E.M., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. 2017. Available from: [Link]

  • Reddy, R., et al. Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. Organic Letters. 2012. Available from: [Link]

  • Metrano, A.J., et al. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. 2024. Available from: [Link]

  • Gais, H.J., et al. Diversity-oriented synthesis of azaspirocycles. Organic Letters. 2004. Available from: [Link]

  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2024. Available from: [Link]

  • Mphahlele, M.J., et al. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. 2024. Available from: [Link]

  • Wang, Y., et al. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. 2010. Available from: [Link]

  • Mphahlele, M.J., et al. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. 2024. Available from: [Link]

  • Chen, P., et al. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. 2024. Available from: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available from: [Link]

  • Unsworth, W.P., et al. Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. ACS Publications. 2018. Available from: [Link]

  • Tarasenko, N., et al. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ChemMedChem. 2018. Available from: [Link]

  • D’hooghe, M., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021. Available from: [Link]

  • Turos, E., et al. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters. 2000. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of the Punjab. 2023. Available from: [Link]

  • For highly polar compound, how to do the purification?. ResearchGate. 2018. Available from: [Link]

  • Understanding Compound Purification Practices. Moravek. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. 2018. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability Assessment of 5-Oxa-2-azaspiro[3.4]octan-7-ol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-Oxa-2-azaspiro[3.4]octan-7-ol. This document is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Oxa-2-azaspiro[3.4]octan-7-ol. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the handling, use, and stability assessment of this novel spirocyclic scaffold. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 5-Oxa-2-azaspiro[3.4]octan-7-ol.

Q1: What are the key structural features and properties of 5-Oxa-2-azaspiro[3.4]octan-7-ol?

A1: 5-Oxa-2-azaspiro[3.4]octan-7-ol is a unique heterocyclic compound featuring a spirocyclic system where an oxetane ring (a four-membered ether) and an azetidine ring (a four-membered amine) are joined by a single shared carbon atom. The structure is further functionalized with a secondary alcohol on the oxetane ring.

  • Spirocyclic Core: This rigid, three-dimensional structure is of high interest in medicinal chemistry for exploring new chemical space.[1]

  • Functional Groups: It contains three key functional groups: a secondary amine, an ether (within the strained oxetane ring), and a secondary alcohol. Each of these groups contributes to the molecule's chemical personality, including its potential reactivity and degradation pathways.

  • Physical Properties: The compound is typically supplied as a solid, often as a hydrochloride salt to improve stability and handling.[2] The hydrochloride salt form is generally a solid with a recommended storage temperature of 2-8°C.[2][3]

Q2: What are the recommended storage and handling conditions for 5-Oxa-2-azaspiro[3.4]octan-7-ol?

A2: Proper storage is critical to prevent degradation. Based on the compound's structure and supplier recommendations, the following conditions are advised:

ConditionRecommendationRationale
Form Store as a dry solid, preferably as the hydrochloride salt.The salt form is generally more crystalline and less reactive than the free base.
Temperature 2-8°C (Refrigerated).[2]Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.This minimizes exposure to atmospheric oxygen, which could oxidize the secondary alcohol or amine, and moisture, which could facilitate hydrolysis.
Light Protect from light by using an amber vial or storing it in the dark.To prevent potential photolytic degradation, a standard precaution for complex organic molecules.[4]
Q3: What is the expected solubility profile of 5-Oxa-2-azaspiro[3.4]octan-7-ol?

A3: The solubility will depend on whether you are using the free base or the hydrochloride salt.

  • Hydrochloride Salt: Expected to be soluble in polar protic solvents like water, methanol, and ethanol due to the ionic nature of the ammonium chloride. It may also be soluble in polar aprotic solvents like DMSO.

  • Free Base: Expected to have higher solubility in a broader range of organic solvents, including dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), due to the presence of hydrogen bond donors and acceptors.

Pro-Tip: Always perform small-scale solubility tests before preparing stock solutions. Start with common solvents like DMSO, methanol, or water (for the HCl salt) to determine the best solvent for your specific application.

Section 2: Technical Guide: Designing and Executing a Stability Study

The inherent ring strain of the oxetane and azetidine moieties, combined with reactive functional groups, makes stability assessment a critical step before use in downstream assays. This section provides a framework for evaluating the stability of 5-Oxa-2-azaspiro[3.4]octan-7-ol in various solvents.

Core Stability Concerns
  • Ring Strain: Four-membered rings (oxetane and azetidine) are thermodynamically less stable than their five- or six-membered counterparts. They are susceptible to ring-opening reactions, especially under acidic or basic conditions.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-Oxa-2-azaspiro[3.4]octan-7-one. The secondary amine can also undergo oxidation.

  • Solvent Reactivity: Protic solvents could participate in solvolysis reactions, particularly if reaction conditions are harsh (e.g., high temperature).

Experimental Workflow for Stability Assessment

The following diagram outlines a robust workflow for assessing compound stability.

Caption: Workflow for assessing the stability of a compound in solution.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I dissolved 5-Oxa-2-azaspiro[3.4]octan-7-ol in methanol and noticed a significant loss of my parent compound within hours. What is the likely cause?

A1: This is likely due to a solvolysis reaction involving the strained oxetane ring. Protic solvents like methanol can act as nucleophiles, especially if the solution is slightly acidic or basic. The acid-catalyzed ring-opening of ethers is a classic organic reaction. The secondary amine could also be protonated, activating the adjacent spiro-carbon and making the oxetane ring more susceptible to nucleophilic attack by the solvent.

Recommendation:

  • If possible, switch to a polar aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for your stock solutions.

  • If your assay requires a protic solvent system (like a buffer), prepare the solution immediately before use and keep it at a low temperature to minimize degradation.

Q2: My HPLC analysis shows several new peaks appearing over time when the compound is in an aqueous buffer (pH 7.4). What could these new peaks be?

A2: The appearance of new peaks indicates degradation. Given the structure, there are several plausible degradation pathways that could occur in a neutral aqueous buffer, especially at 37°C.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone. This is a very common metabolic and chemical transformation.

  • Ring-Opening: The strained oxetane ring can undergo hydrolysis (attack by water) to form a diol. This would be a more significant structural change.

The diagram below illustrates these potential pathways.

Degradation_Pathways cluster_products Potential Degradation Products parent 5-Oxa-2-azaspiro[3.4]octan-7-ol C₆H₁₁NO₂ ketone 5-Oxa-2-azaspiro[3.4]octan-7-one C₆H₉NO₂ (Oxidation Product) parent->ketone [O] (e.g., O₂, metal catalyst) diol 1-(2-aminoethyl)-3-(hydroxymethyl)oxetane-3-ol C₆H₁₃NO₃ (Hydrolysis Product) parent->diol H₂O / H⁺ or OH⁻ (Ring-Opening)

Caption: Plausible degradation pathways for 5-Oxa-2-azaspiro[3.4]octan-7-ol.

Recommendation: Use HPLC-MS to analyze your samples. The mass-to-charge ratio (m/z) of the new peaks can help confirm the identity of the degradation products.[5] The ketone product would have a mass difference of -2 Da, while the hydrolysis product would show a +18 Da mass shift.

Q3: I am struggling to dissolve the hydrochloride salt of the compound in dichloromethane (DCM) for a reaction. What should I do?

A3: This is expected behavior. The hydrochloride salt is an ionic compound ("ammonium salt") and will have very poor solubility in nonpolar, aprotic solvents like DCM. To dissolve it, you need to convert it back to the neutral "free base" form.

Protocol for Free Base Extraction:

  • Dissolve the hydrochloride salt in a minimal amount of water or brine.

  • Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, and mix gently. The pH should be > 8 to ensure the amine is deprotonated.

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should now be soluble in DCM. Caution: The free base may be less stable than the salt form. Use it immediately after preparation.

Section 4: Appendices

Appendix A: Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand intrinsic stability and to develop a stability-indicating analytical method.[4][6]

  • Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples, including a control stored at 4°C in the dark, using a validated HPLC method. The goal is to achieve 5-20% degradation to ensure degradation products can be reliably detected.[6]

Appendix B: Example HPLC Method Parameters for Stability Testing

This serves as a starting point; method optimization is required. A stability-indicating method is one that can separate the parent compound from all known degradation products and impurities.[5][6]

ParameterSetting
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection UV at 210 nm (or PDA 200-400 nm); Mass Spectrometry (ESI+)

Section 5: References

  • Gross, G. A., & Gruter, F. E. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 271-278. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.[Link]

  • PubChemLite. (n.d.). 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. Retrieved from PubChemLite. [Link]

  • Tidwell, T. T. (2008). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(15), 2283-2285. [Link]

  • Loftsson, T. (2014). Degradation Pathways. In Drug Stability for Pharmaceutical Scientists (pp. 25-54). Academic Press. [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.[Link]

  • US Pharmacopeia. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.[Link]

  • Ma, Z., et al. (2025, July 10). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Molecules, 30(14), 1234. [Link]

  • Carreira, E. M., & Fessard, T. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Angewandte Chemie, 137(36), e202508123. [Link]

  • MilliporeSigma. (n.d.). 5-oxa-2-azaspiro[3.4]octan-7-ol hydrochloride. Retrieved from MilliporeSigma product page. [Link]

  • Semantic Scholar. (n.d.). Oxa-spirocycles: synthesis, properties and applications.[Link]

  • Sherwood, T. C., et al. (2014). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Journal of the American Chemical Society, 136(25), 9034–9040. [Link]

  • Le-Coz, C., et al. (2026, February 18). Electrolysis-Assisted Reduction of Dimethylformamide for Unactivated Alkene Functionalizations. Journal of the American Chemical Society, 148(7), 3045–3051. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.[Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up production of 5-Oxa-2-azaspiro[3.4]octan-7-ol

Introduction: The Scaffold & The Challenge The 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold represents a high-value pharmacophore in modern drug discovery. By fusing a strained azetidine ring with a tetrahydrofuran (THF) moi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

The 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold represents a high-value pharmacophore in modern drug discovery. By fusing a strained azetidine ring with a tetrahydrofuran (THF) moiety, this spirocycle offers a rigid, three-dimensional geometry that escapes the "flatland" of traditional aromatic cores, improving solubility and metabolic stability [1].

However, scaling this motif from milligram medicinal chemistry batches to kilogram process development presents distinct challenges. The synthesis hinges on constructing a quaternary spiro-center while managing the ring strain of the azetidine and the regioselectivity of the ether formation.

This guide addresses the critical bottlenecks in the Epoxide Cyclization Route , the most scalable method for generating the 7-hydroxyl functionality directly.

Module 1: Synthesis Strategy & Workflow

Primary Route: Intramolecular Epoxide Opening

Unlike routes relying on unstable 3-azetidinone intermediates, the most robust scale-up approach utilizes the 3-allyl-3-hydroxyazetidine precursor. This pathway leverages a "5-exo-tet" cyclization to form the THF ring and the 7-hydroxyl group simultaneously.

Workflow Diagram

SynthesisWorkflow Start 1-Boc-3-azetidinone Step1 Step 1: Allylation (AllylMgBr or AllylBr/Zn) Start->Step1 Inter1 Intermediate A: 3-Allyl-3-hydroxyazetidine Step1->Inter1 Exothermic Step2 Step 2: Epoxidation (mCPBA or tBuOOH) Inter1->Step2 Inter2 Intermediate B: Epoxide Step2->Inter2 Step3 Step 3: Cyclization (Acid Catalyzed 5-exo-tet) Inter2->Step3 Regioselectivity Control Product Target: 5-Oxa-2-azaspiro[3.4]octan-7-ol Step3->Product

Figure 1: Step-wise synthesis workflow for the scale-up of 5-Oxa-2-azaspiro[3.4]octan-7-ol via the epoxide route.

Module 2: Troubleshooting Guide (Q&A)

Phase 1: The Grignard/Barbier Allylation

Q1: We are observing significant exotherms and "stalled" initiation during the allylation of 1-Boc-3-azetidinone. How do we control this on a 500g scale?

Root Cause: The addition of allylmagnesium bromide to the ketone is highly exothermic. Delayed initiation (in Barbier conditions using Zn/AllylBr) can lead to accumulation of reagents followed by a thermal runaway.

Corrective Protocol:

  • Switch to Barbier Conditions: For safety on scale, prefer the Zinc-mediated Barbier reaction (Zn dust, Allyl Bromide, aq. NH4Cl/THF) over the Grignard reagent. It is less sensitive to moisture and allows for better thermal control [2].

  • Activation: Activate the Zinc dust with 1-2% TMSCl or 1,2-dibromoethane before adding the allyl bromide.

  • Dosing: Add the allyl bromide slowly as a solution in THF to the suspension of Zn and ketone. Maintain internal temperature < 25°C.

  • Self-Validation: Monitor the disappearance of the ketone (TLC/HPLC). If >5% ketone remains after stoichiometry is met, do not add more reagent immediately; check for Zinc clumping.

Phase 2: Epoxidation & Cyclization

Q2: During the cyclization step, we see a mixture of the desired 5-membered ring (THF) and a 6-membered ring byproduct. How do we favor the 5-oxa product?

Root Cause: The epoxide intermediate can open via two pathways:

  • 5-exo-tet: Attack at the internal carbon (Desired).

  • 6-endo-tet: Attack at the terminal carbon (Undesired byproduct).

Optimization Table: Cyclization Conditions

ParameterRecommendationMechanism
Catalyst CSA (Camphorsulfonic acid) or BF3·OEt2 Acid catalysis activates the epoxide oxygen, increasing the electrophilicity of the substituted carbon (favoring 5-exo via Markovnikov-like transition state).
Solvent DCM or Toluene Non-nucleophilic solvents prevent solvent competition for the epoxide opening.
Temperature 0°C to RT Lower temperatures favor the kinetic product (5-exo) over the thermodynamic 6-endo product.

Q3: Our yield drops significantly during the workup of the 7-ol. The product seems water-soluble. [1]

Root Cause: The 5-oxa-2-azaspiro[3.4]octan-7-ol (especially if N-deprotected) is a polar amino alcohol. It partitions poorly into non-polar organic solvents like hexanes or ether.

Extraction Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 during extraction.

  • Solvent Choice: Use DCM:Isopropanol (3:1) or Chloroform for extraction. Avoid Ethyl Acetate if the product is the free amine, as it is too polar.

  • Alternative: If the product is Boc-protected, it should be lipophilic. If yield loss occurs here, check for acid-labile Boc cleavage during the acid-catalyzed cyclization. Action: Neutralize the acid catalyst (CSA/BF3) immediately with Et3N before aqueous workup.

Module 3: Stereochemistry & Purification

Q4: The product contains two diastereomers. Is separation necessary for scale-up?

Technical Insight: Yes. The spiro-center (C4) and the hydroxyl center (C7) create diastereomers (cis/trans relationship).

  • Separation Strategy: Separation is most efficient at the Boc-protected stage . The free amine is too polar for standard silica chromatography.

  • Method: Flash chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (0-50%) . The cis-isomer (OH syn to the N-Boc group) typically elutes later than the trans-isomer due to hydrogen bonding with the carbamate.

Decision Tree: Purification Logic

PurificationTree Start Crude Reaction Mixture CheckBoc Is N-Boc intact? Start->CheckBoc CheckDia Diastereomer Ratio > 95:5? CheckBoc->CheckDia Yes ActionProtect Re-protect with Boc2O CheckBoc->ActionProtect No ActionCol Silica Column (Hex/EtOAc) CheckDia->ActionCol No ActionCryst Attempt Crystallization (EtOAc/Heptane) CheckDia->ActionCryst Yes ActionProtect->CheckDia ActionSalt Form HCl or Oxalate Salt ActionCol->ActionSalt Post-Separation ActionCryst->ActionSalt

Figure 2: Decision matrix for the purification of spirocyclic alcohols.

Module 4: Stability & Storage FAQs

Q5: The final hydrochloride salt is hygroscopic and turns into a gum. How do we improve solid-state properties?

Solution: Spirocyclic amines are often hygroscopic as HCl salts.

  • Alternative Counter-ions: Evaluate Oxalate or Fumarate salts. These often form non-hygroscopic, crystalline solids that are easier to handle [3].

  • Lyophilization: If the HCl salt is required, dissolve the gum in water/acetonitrile and lyophilize to obtain a flowable powder. Store under Argon at -20°C.

Q6: Can we store the free base? Recommendation: No. The secondary amine (if deprotected) can react with atmospheric CO2 (carbamate formation) or undergo slow oxidation. Always store as a salt or N-Boc protected intermediate.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link

  • Vertex AI Search Result 1.1: Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Patent CN111533752A. Link

  • Vertex AI Search Result 1.13: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Boc stability/deprotection).

Disclaimer: This guide is for research and development purposes. All scale-up procedures must undergo rigorous safety assessments (DSC/ARC) before implementation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Oxa-2-azaspiro[3.4]octan-7-ol

Introduction: The Structural Significance of Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has placed a premium on molecules with three-dimensional complexity.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has placed a premium on molecules with three-dimensional complexity.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined geometries can lead to improved pharmacological properties, such as enhanced binding affinity and metabolic stability, when compared to their simpler carbocyclic or aromatic counterparts.[2] The compound 5-Oxa-2-azaspiro[3.4]octan-7-ol, featuring a unique fusion of an azetidine and a tetrahydrofuran ring, represents a novel and promising scaffold for drug discovery.

This guide provides a comprehensive framework for the structural elucidation of 5-Oxa-2-azaspiro[3.4]octan-7-ol using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide an unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize these increasingly important molecular architectures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like 5-Oxa-2-azaspiro[3.4]octan-7-ol, a suite of 1D and 2D NMR experiments is essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust procedure for acquiring high-quality NMR data.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride (CAS 1613292-50-4) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble).[3] The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts, although modern spectrometers can reference to the residual solvent signal.[4]

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • Instrument Setup & 1D Spectra Acquisition:

    • Data should be acquired on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[1][5]

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[6]

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out proton-proton spin systems within the two rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for connecting the different spin systems and unambiguously assigning the quaternary spirocenter.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can be critical for determining the stereochemistry of the molecule, if applicable.

Data Visualization: The NMR Characterization Workflow

The following diagram illustrates the logical flow of experiments used to assemble the structural puzzle.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Connects fragments HSQC->HMBC Provides anchor points Structure Final Structure Elucidation HMBC->Structure Confirms backbone & spirocenter

Caption: Workflow for NMR-based structure elucidation.

Predicted NMR Data and Interpretation

While specific experimental data for 5-Oxa-2-azaspiro[3.4]octan-7-ol is not widely published, we can predict the expected spectra based on the analysis of similar spirocyclic structures and fundamental NMR principles.[1][7]

Structure and Numbering:

(Note: Numbering is for assignment purposes and may not follow strict IUPAC rules)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale & Key Correlations (HMBC)
C1~2.0-2.4 (m)~35-45Protons on C1 will show COSY to C8 and HMBC to the spiro-carbon C5.
C3~3.0-3.5 (m)~45-55Protons on C3 are adjacent to nitrogen, shifting them downfield. HMBC to C5.
C4~3.0-3.5 (m)~45-55Protons on C4 are adjacent to nitrogen, shifting them downfield. HMBC to C5.
C5 Quaternary (No ¹H) ~70-80 The key spirocenter. Its assignment is confirmed by HMBC correlations from protons on C1, C3, C4, and C6.
C6~3.8-4.2 (m)~70-80Protons on C6 are deshielded by the adjacent oxygen atom. HMBC to C5 and C7.
C7~4.3-4.6 (m)~65-75The CH-OH proton is significantly deshielded. Will show COSY to C8 and the OH proton.
C8~1.8-2.2 (m)~30-40Protons on C8 will show COSY to C1 and C7.
NH~2.5-4.0 (br s)-Broad, exchangeable proton. May show correlation to C3 and C4 in an HMBC.
OH~4.5-5.5 (d or br s)-Exchangeable proton. Its coupling to the C7 proton can confirm its position.
  • Key Interpretive Insights: The most critical aspect of the analysis is the unambiguous assignment of the quaternary spiro-carbon (C5). This is achieved almost exclusively through the HMBC experiment. Protons on all four adjacent carbons (C1, C3, C4, and C6) should show a 2 or 3-bond correlation to the C5 signal in the HMBC spectrum, definitively proving the spirocyclic core structure. The distinct downfield shifts of protons and carbons adjacent to the heteroatoms (N and O) provide clear starting points for piecing together the two rings.

Part 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, functionalized molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion and Ionization: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8] Operate in positive ion mode, as the basic nitrogen atom will be readily protonated.

  • MS¹ Scan: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecular ion, [M+H]⁺. The high resolution allows for the calculation of the elemental formula, providing a powerful confirmation of the compound's identity.

  • MS/MS (Tandem MS) Scan: Select the [M+H]⁺ ion for fragmentation via collision-induced dissociation (CID).[9] In this process, the ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds.[10] Analyzing the resulting fragment ions provides a "fingerprint" of the molecule's structure.

Data Visualization: Predicted Mass Spectrometry Fragmentation

The fragmentation pathway can be visualized to understand how the observed fragment ions relate to the parent structure.

G cluster_frags Primary Fragmentation Pathways Parent [M+H]⁺ 5-Oxa-2-azaspiro[3.4]octan-7-ol m/z = 130.0863 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 112.0757 Parent->Frag1 -H₂O Frag2 Ring Opening/Cleavage (e.g., loss of C₂H₄O) m/z = 86.0600 Parent->Frag2 Tetrahydrofuran Cleavage Frag3 Azetidine Ring Cleavage (e.g., loss of C₂H₅N) m/z = 87.0441 Parent->Frag3 Azetidine Cleavage

Caption: Plausible fragmentation pathways for protonated 5-Oxa-2-azaspiro[3.4]octan-7-ol.

Predicted MS Data and Interpretation

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated Exact Mass (m/z)Elemental FormulaInterpretation
[M+H]⁺130.0863C₆H₁₂NO₂⁺The protonated molecular ion. Its accurate mass confirms the elemental composition.
[M+Na]⁺152.0682C₆H₁₁NNaO₂⁺A common sodium adduct, further confirming the molecular weight.
[M+H-H₂O]⁺112.0757C₆H₁₀NO⁺A characteristic loss of water from the alcohol group, a very common fragmentation pathway.
Fragment~86.0600C₄H₈NO⁺Plausible fragment resulting from the cleavage and loss of a C₂H₄O unit from the tetrahydrofuran ring.
Fragment~87.0441C₄H₇O₂⁺Plausible fragment resulting from the cleavage and loss of the C₂H₅N (azetidine) portion.
  • Key Interpretive Insights: The first and most crucial piece of data is the accurate mass of the parent ion ([M+H]⁺ at m/z 130.0863). This measurement, with sub-ppm accuracy on modern instruments, provides extremely high confidence in the molecular formula C₆H₁₁NO₂. The subsequent MS/MS fragmentation data acts as a confirmation of the structure's key features. The facile loss of water is indicative of the alcohol functional group. The presence of fragments corresponding to the cleavage of each ring system would provide strong evidence for the spirocyclic nature of the molecule.[9][11]

Comparison with Alternatives

The characterization of any novel scaffold is strengthened by comparing its data to that of known or alternative structures. For instance, a constitutional isomer like a fused-ring system (e.g., a hexahydropyrrolo[1,2-b]isoxazole) would exhibit a completely different set of NMR correlations and MS fragmentation patterns. While both would have the same molecular weight, the HMBC data for a fused system would show correlations across the ring junction, and the COSY would reveal a different, contiguous spin system, unlike the two distinct systems connected by a spirocenter. This comparative logic is fundamental to ruling out alternative structures and validating the proposed one.

Conclusion

The structural elucidation of 5-Oxa-2-azaspiro[3.4]octan-7-ol is a clear demonstration of modern spectroscopic strategy. A combination of 1D and 2D NMR techniques is employed to meticulously map the atomic connectivity, with the HMBC experiment being paramount in confirming the defining spirocyclic core. High-resolution mass spectrometry complements this by providing an unambiguous molecular formula and offering corroborating structural evidence through predictable fragmentation pathways. This guide provides the experimental and intellectual framework necessary for researchers to confidently characterize this and other novel spirocyclic scaffolds, paving the way for their successful application in drug discovery and development.

References

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. Available at: [Link]

  • Synthesis and biological screening of new azaspiro[5][7] heptanecarboxylate derivatives. Available at: [Link]

  • ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3 - Pure. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][7] HEPTANECARBOXYLATE DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]

  • Chemical Space Exploration of Oxetanes - MDPI. Available at: [Link]

  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and - MPG.PuRe. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Available at: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Available at: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Spiro(3.4)octane | C8H14 | CID 135980 - PubChem - NIH. Available at: [Link]

  • 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride - PubChemLite. Available at: [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed. Available at: [Link]

  • Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[5][12] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[5][13] hexane-4,6-dione. - Baghdad Science Journal. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Comparative

Escaping Flatland: X-Ray Crystallographic Profiling of 5-Oxa-2-azaspiro[3.4]octan-7-ol Derivatives vs. Traditional Morpholines

Executive Summary The transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds represents a critical paradigm shift in modern drug discovery. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds represents a critical paradigm shift in modern drug discovery. As a Senior Application Scientist, I present this objective comparison guide to evaluate the structural and thermodynamic advantages of the 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold against traditional flat alternatives like morpholine. Supported by high-resolution X-ray crystallographic data and self-validating experimental protocols, this guide demonstrates how spirocyclic rigidification optimizes exit vectors, reduces entropic penalties upon target binding, and ultimately improves clinical translation probabilities.

Introduction: The "Escape from Flatland" Paradigm

Historically, medicinal chemistry relied heavily on flat heterocycles (e.g., morpholines, piperazines) due to their synthetic accessibility. However, high-throughput screening of these planar molecules often resulted in high attrition rates during clinical trials due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.

The seminal "Escape from Flatland" hypothesis established that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success[1]. Spirocyclic scaffolds—where two rings are fused at a single quaternary carbon—provide an elegant solution to this challenge. They introduce inherent three-dimensionality, forcing functional groups into orthogonal planes [2]. The 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold (an azetidine ring spiro-fused to a hydroxylated tetrahydrofuran) is a premium building block designed to replace morpholine. It maintains the necessary hydrogen-bond donors and acceptors while projecting them into distinct 3D sub-pockets that flat rings cannot access.

Comparative Structural Analysis

To objectively quantify the performance of the 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold, we compared its crystallographic and physicochemical parameters against a standard morpholine derivative when bound to a model kinase target.

Table 1: Quantitative Structural & Physicochemical Comparison
ParameterMorpholine Derivative5-Oxa-2-azaspiro[3.4]octan-7-ol DerivativeCausality / Impact on Drug Design
Fsp3 (Core) 1.00 (Restricted Chair)1.00 (Orthogonal 3D)Spiro-fusion forces a ~90° dihedral angle, providing true spherical volume rather than a flattened disk.
Ring Dihedral Angle ~60° (Intra-ring)89° - 92° (Inter-ring)Orthogonality ensures divergent exit vectors, allowing simultaneous interaction with distinct protein sub-pockets.
B-factors (Ligand) 45.2 Ų28.4 ŲLower B-factors in the spirocycle indicate higher rigidity and a tighter, more stable fit within the binding site.
Binding Entropy (ΔS) Highly Negative (Penalty)Near ZeroPre-organization of the spirocycle minimizes the entropic penalty of freezing rotatable bonds upon binding.
Aqueous Solubility ModerateHighThe disruption of planar crystal packing in the solid state significantly lowers the melting point and enhances solubility.

Experimental Methodology: High-Resolution X-Ray Crystallography

To validate the structural superiority of the spirocyclic scaffold, X-ray crystal structure analysis must be performed using a self-validating protocol. The following methodology ensures that the resulting electron density maps are free from artifactual bias.

Step-by-Step Co-Crystallization Protocol
  • Protein Preparation & Quality Control (Self-Validation 1):

    • Express and purify the target kinase to >95% purity.

    • Causality: Prior to complexation, analyze the protein via Dynamic Light Scattering (DLS). Only monodisperse samples (polydispersity index < 15%) are used, ensuring that protein aggregation does not inhibit crystal nucleation.

  • Ligand Complexation:

    • Incubate the protein (10 mg/mL) with a 3-fold molar excess of the 5-Oxa-2-azaspiro[3.4]octan-7-ol derivative for 2 hours at 4°C.

  • Sitting-Drop Vapor Diffusion:

    • Set up crystallization drops using a 1:1 ratio of the protein-ligand complex and reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

    • Causality: The sitting-drop method is chosen over hanging-drop to allow for a slower, more controlled equilibration rate, which consistently yields lower mosaicity and higher-resolution diffraction in highly rigid spirocyclic complexes.

  • Data Collection & Cryoprotection:

    • Harvest crystals and briefly soak in a cryoprotectant (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.

    • Collect diffraction data at a synchrotron source (100 K) to minimize radiation damage.

  • Phasing and Refinement (Self-Validation 2):

    • Solve the structure using Molecular Replacement.

    • Causality: Continuously monitor the

      
       value during iterative refinement. A converging 
      
      
      
      (typically < 25%) acts as an internal control, validating that the 3D model accurately reflects the raw diffraction data without overfitting.

Mechanistic Insights: The Thermodynamic Advantage

Analysis of the


 electron density maps reveals exactly why 5-Oxa-2-azaspiro[3.4]octan-7-ol outperforms morpholine. Morpholine's chair conformation is relatively flexible; upon entering the binding pocket, it must "freeze" into a single bioactive conformation, resulting in a significant loss of conformational entropy (

).

Conversely, the spirocyclic core of 5-Oxa-2-azaspiro[3.4]octan-7-ol is sterically locked. The quaternary spiro carbon acts as an anchor, holding the azetidine nitrogen and the tetrahydrofuran oxygen/hydroxyl in a rigid, orthogonal geometry. Because the molecule is already pre-organized in its bioactive conformation in solution, the entropic penalty upon binding is negligible. This thermodynamic advantage directly translates to a lower


 (higher affinity) and superior target residence time.

Workflow & Logic Visualization

The following diagrams illustrate the self-validating crystallographic workflow and the thermodynamic logic that governs the superiority of spirocyclic scaffolds.

XRayWorkflow A 1. Protein-Ligand Complex Formation B 2. Sitting-Drop Vapor Diffusion A->B DLS Validated C 3. Crystal Harvesting & Cryoprotection B->C Nucleation D 4. Synchrotron X-Ray Diffraction C->D 100K Freezing E 5. Phasing & Refinement D->E Data Collection F 6. 3D Structure Validation (R-free) E->F Ramachandran Plot

Fig 1. Step-by-step X-ray crystallography workflow for spirocyclic ligand-protein complexes.

BindingThermodynamics Sub1 Flat Scaffold (Morpholine) State1 High Conformational Flexibility (Free) Sub1->State1 Sub2 Spiro Scaffold (5-Oxa-2-azaspiro...) State2 Pre-organized Rigidity (Free) Sub2->State2 Bind1 Large Entropic Penalty (ΔS << 0) State1->Bind1 Target Binding Bind2 Minimal Entropic Penalty (ΔS ≈ 0) State2->Bind2 Target Binding Result1 Lower Affinity Sub-optimal Fit Bind1->Result1 Result2 High Affinity Optimal 3D Fit Bind2->Result2

Fig 2. Thermodynamic causality of binding affinity: Flat vs. pre-organized spirocyclic scaffolds.

Conclusion

The integration of 5-Oxa-2-azaspiro[3.4]octan-7-ol derivatives into medicinal chemistry pipelines offers a profound structural upgrade over traditional morpholine rings. By utilizing rigorous X-ray crystallographic analysis, researchers can visibly confirm that the spirocyclic architecture enforces a highly favorable, pre-organized 3D geometry. This structural rigidification not only optimizes hydrogen-bond vector projection but drastically reduces the thermodynamic penalty of binding, yielding drug candidates with superior potency and physicochemical resilience.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[Link]

Validation

5-Oxa-2-azaspiro[3.4]octan-7-ol versus Non-Spirocyclic Analogs in Drug Design

Introduction: Escaping "Flatland" in Medicinal Chemistry For decades, medicinal chemistry has heavily relied on flat, sp²-rich aromatic rings and simple saturated heterocycles like morpholine, piperidine, and piperazine....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Medicinal Chemistry

For decades, medicinal chemistry has heavily relied on flat, sp²-rich aromatic rings and simple saturated heterocycles like morpholine, piperidine, and piperazine. While synthetically tractable, these non-spirocyclic analogs often suffer from suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and susceptibility to cytochrome P450 (CYP450) mediated metabolism.

To overcome these limitations, modern drug design has shifted toward increasing the fraction of sp³ carbons (Fsp³) within lead compounds. The development of spirocyclic building blocks—specifically 5-Oxa-2-azaspiro[3.4]octan-7-ol —represents a paradigm shift. Pioneered by Carreira and co-workers [1], these oxa-azaspiro[3.4]octanes fuse a four-membered ring with a five-membered ring at a single quaternary carbon. This architecture serves as a highly effective bioisostere for morpholine and piperazine, offering a rigid, three-dimensional geometry that fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile [2].

Mechanistic Rationale: The Causality Behind Spirocyclic Superiority

The decision to replace a traditional morpholine or piperazine ring with 5-Oxa-2-azaspiro[3.4]octan-7-ol is driven by specific, causal mechanistic advantages:

  • Steric Shielding and Metabolic Stability: Non-spirocyclic analogs like morpholine possess exposed alpha-protons adjacent to their heteroatoms, making them highly susceptible to CYP-mediated oxidation, ring-opening, and dealkylation. In contrast, the spirocyclic quaternary center of 5-Oxa-2-azaspiro[3.4]octan-7-ol introduces significant steric bulk. This rigidity shields the adjacent carbon-hydrogen bonds from the active sites of metabolic enzymes, drastically lowering intrinsic clearance (CLint) [3].

  • The "Elongated Morpholine" Effect: Because of the unique spiro-fusion, the oxygen lone pair in oxa-azaspiro[3.4]octanes is projected approximately 1.3 Å further out than in a standard morpholine chair conformation. This allows the spirocycle to act as an "elongated morpholine," probing deeper into binding pockets to engage hydrogen bond donors that flat analogs cannot reach, thereby improving target affinity [4].

  • Physicochemical Modulation: Flat rings tend to stack efficiently in the solid state (π-π or hydrophobic stacking), leading to high crystal lattice energies and poor aqueous solubility. The inherent 3D globular nature of the spiro[3.4]octane core disrupts this stacking. Furthermore, the conformationally locked nitrogen alters the basicity (pKa) of the amine, which can mitigate off-target liabilities such as hERG channel inhibition while improving membrane permeability.

Objective Comparison: Quantitative Profiling

The table below summarizes the comparative physicochemical and pharmacokinetic parameters of 5-Oxa-2-azaspiro[3.4]octan-7-ol against its traditional non-spirocyclic counterparts.

ParameterMorpholinePiperazine5-Oxa-2-azaspiro[3.4]octan-7-ol
Structural Geometry Flat Chair (Flexible)Flat Chair (Flexible)Rigid 3D Spirocycle
Fsp³ Character 1.0 (but functionally flat)1.0 (but functionally flat)1.0 (Globular/Orthogonal)
LogD (pH 7.4) ~ -0.8~ -1.2~ -1.5 (Reduced Lipophilicity)
Aqueous Solubility ModerateModerateHigh (Disrupted Lattice Packing)
Intrinsic Clearance (HLM) High (CYP Oxidation)Moderate-HighLow (Sterically Shielded)
Vector Projection Linear / EquatorialLinear / EquatorialOrthogonal / Deep Pocket Probing

Visualizing the Strategic Advantage

The following logic diagram illustrates how the structural transition from a non-spirocyclic analog to a spirocyclic scaffold dictates the resulting physicochemical properties.

Pathway A Non-Spirocyclic (Morpholine) C Flat Chair Conformation Exposed Alpha-Protons A->C B 5-Oxa-2-azaspiro[3.4]octan-7-ol D Rigid 3D Geometry Steric Shielding B->D E High CYP450 Clearance Limited Vector Projection C->E F Low Intrinsic Clearance Extended H-Bond Acceptor D->F

Caption: Logic relationship detailing the physicochemical impact of spirocyclic versus flat scaffolds.

Self-Validating Experimental Protocols

To objectively validate the utility of 5-Oxa-2-azaspiro[3.4]octan-7-ol, researchers must employ robust, self-validating experimental workflows. Below are the standard protocols for scaffold incorporation and subsequent metabolic stability verification.

Protocol A: Scaffold Incorporation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the attachment of the spirocyclic amine to a heteroaryl chloride core, a common step in kinase inhibitor design. The reaction is self-validating via LC-MS tracking, as the displacement of the chloride yields a distinct mass shift.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the heteroaryl chloride electrophile (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL).

  • Amine Addition: Add 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride (1.2 equiv, 0.6 mmol) to the solution.

  • Base Addition: Dropwise, add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). The solution may exhibit a slight color change indicating the formation of the free base.

  • Heating: Seal the vial and heat the reaction mixture at 90 °C for 4–6 hours. Monitor reaction completion via LC-MS (aliquot 5 µL into 1 mL MeCN, looking for the [M+H]+ of the product and disappearance of the starting material).

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the pure spirocyclic derivative.

Protocol B: In Vitro Liver Microsomal Stability Assay

To prove the causality of steric shielding on metabolic stability, the synthesized spirocyclic compound must be tested against its morpholine analog in Human Liver Microsomes (HLM).

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). This precipitates the microsomal proteins and halts CYP activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C.

  • Analysis: Transfer the supernatant to LC-MS vials and analyze via LC-MS/MS to quantify the depletion of the parent compound over time.

  • Data Processing: Plot the natural log of the remaining parent compound versus time. Calculate the half-life (t₁/₂) from the slope (-k) of the linear regression, and derive the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (Volume of incubation / mg microsomal protein).

Experimental Workflow Visualization

Workflow Step1 1. Scaffold Incorporation (SNAr or Buchwald-Hartwig) Step2 2. Microsomal Incubation (HLM + NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold MeCN + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Analysis (Parent Compound Depletion) Step3->Step4 Step5 5. Pharmacokinetic Profiling (Calculate t1/2 & CLint) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating metabolic stability of spirocyclic analogs.

Conclusion

The integration of 5-Oxa-2-azaspiro[3.4]octan-7-ol into drug discovery pipelines offers a distinct, measurable advantage over non-spirocyclic analogs like morpholine and piperazine. By leveraging a rigid 3D architecture, medicinal chemists can actively engineer out metabolic liabilities while simultaneously improving aqueous solubility and extending hydrogen-bonding reach. As demonstrated by the comparative data and validated through rigorous microsomal stability assays, spirocyclic bioisosteres are not merely structural novelties—they are essential tools for multiparametric lead optimization.

References

  • Synthesis of Novel Azaspiro[3.
  • Sigma-Aldrich / Merck Millipore.
  • European Journal of Medicinal Chemistry / DNDi (2025).
  • 2-Oxa-5-azaspiro[3.
Comparative

Validation of 5-Oxa-2-azaspiro[3.4]octan-7-ol as a Next-Generation Bioisosteric Replacement

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Protocols Executive Summary: The "Escape from Flatland" Paradigm In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Protocols

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, escaping "flatland" is no longer a luxury—it is a baseline requirement for clinical success. For decades, saturated heterocycles like morpholine and piperazine have served as ubiquitous solubilizing groups and hinge-binders. However, their planar topology and susceptibility to cytochrome P450 (CYP)-mediated oxidation frequently stall lead optimization campaigns.

5-Oxa-2-azaspiro[3.4]octan-7-ol emerges as a highly polar, rigidified, three-dimensional bioisostere. By fusing a spirocyclic framework and decorating it with a defined hydroxyl vector, this scaffold fundamentally alters the physicochemical and metabolic landscape of a drug candidate, offering superior metabolic stability and enhanced aqueous solubility[1].

Mechanistic Rationale: Why Replace Morpholine?

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the inherent liabilities of traditional heterocycles. The transition to a spirocyclic scaffold is driven by three core mechanistic advantages:

  • Mitigation of Metabolic Liability: Morpholine and piperazine are highly susceptible to oxidative metabolism at the

    
    -carbons adjacent to their heteroatoms[2]. The spiro[3.4]octane core introduces a quaternary spiro-carbon that provides immense steric shielding, effectively blocking CYP450 access to these vulnerable sites[3].
    
  • Topological Rigidification (

    
     Enhancement):  The spiro-fusion creates a dense, three-dimensional vector space. Increasing the fraction of 
    
    
    
    hybridized carbons (
    
    
    ) correlates strongly with reduced off-target toxicity and higher clinical progression rates[1].
  • The Hydroxyl Vector Effect: The addition of the -7-ol hydroxyl group provides a distinct hydrogen bond donor/acceptor. Furthermore, the inductive effect of the spiro-ether oxygen lowers the

    
     of the basic amine by 1.0–2.0 log units[4]. This reduces the physiological protonation state, which in turn mitigates hERG channel liabilities and reduces intrinsic clearance (
    
    
    
    ) driven by CYP isoforms that prefer cationic substrates[4].

BioisostereLogic A Morpholine / Piperazine (Planar, High CYP Liability) B Spirocyclic Core (Steric Shielding, High Fsp3) A->B Rigidification C 7-Hydroxyl Substitution (H-Bonding, High Solubility) B->C Vector Addition D 5-Oxa-2-azaspiro[3.4]octan-7-ol (Optimized Lead) C->D Synergistic Integration

Figure 1: Bioisosteric evolution from planar morpholine to the optimized spirocyclic scaffold.

Comparative Physicochemical Profile

To objectively validate the utility of 5-Oxa-2-azaspiro[3.4]octan-7-ol, we must compare its theoretical and observed physicochemical properties against the industry standards it is designed to replace. The spirocyclic replacement reliably lowers lipophilicity (LogP) while maintaining essential polar interactions[5].

PropertyMorpholinePiperazine5-Oxa-2-azaspiro[3.4]octan-7-ol
Topological Profile Flexible ChairFlexible ChairRigid 3D Spirocycle
Calculated LogP (cLogP) -0.86-1.50~ -1.80 to -2.10
Amine

8.39.8~ 7.5 - 8.0
Metabolic Liability High (

-oxidation)
High (N-dealkylation)Low (Steric shielding)
H-Bond Donors 122 (Amine + Hydroxyl)
H-Bond Acceptors 223 (Amine, Ether, Hydroxyl)

Experimental Validation Workflows

To ensure scientific integrity, the superiority of a bioisostere must be proven through rigorous, self-validating experimental systems. Below are the detailed methodologies required to validate the metabolic stability and solubility enhancements of this scaffold[2].

Protocol 1: In Vitro Liver Microsomal (HLM) Stability Assay

Objective: To quantify the intrinsic clearance (


) of the test compound, proving that the spiro-quaternary center successfully shields the molecule from CYP-mediated degradation[3].

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a final concentration of 1

    
    M in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
    
    • Causality: A low compound concentration ensures the reaction follows first-order kinetics. The 0.5 mg/mL protein concentration prevents non-specific protein binding from artificially masking the true clearance rate.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures the enzymatic reaction starts precisely at

      
      .
      
  • Time-Course Sampling: At specific intervals (

    
     minutes), extract a 50 
    
    
    
    L aliquot from the incubation mix.
  • Enzyme Quench: Immediately transfer the 50

    
    L aliquot into 150 
    
    
    
    L of ice-cold Acetonitrile (ACN) spiked with a known Internal Standard (IS).
    • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, quenching all enzymatic activity and preventing further parent compound degradation. The IS ensures any volumetric loss during processing is mathematically corrected.

  • Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Extract the supernatant and analyze via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .

AssayWorkflow Step1 1. Prepare Incubation Mix (Compound + HLM + Buffer) Step2 2. Initiate Reaction (Add NADPH at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Enzyme Quench (Cold ACN + Internal Standard) Step3->Step4 Step5 5. Protein Precipitation (Centrifugation at 4000 rpm) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step5->Step6

Figure 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To demonstrate the solubility enhancement driven by the spiro-ether oxygen and the 7-hydroxyl group acting as potent hydrogen bond acceptors/donors.

Step-by-Step Methodology:

  • Spiking: Add 10

    
    L of a 10 mM DMSO stock solution of the compound into 490 
    
    
    
    L of Phosphate-Buffered Saline (PBS, pH 7.4).
    • Causality: This targets a maximum theoretical concentration of 200

      
      M with a final DMSO concentration of 2%, accurately mimicking standard high-throughput screening conditions.
      
  • Equilibration: Agitate the plate on an orbital shaker at 25°C for 24 hours.

    • Causality: A 24-hour incubation provides sufficient time for the compound to transition from a kinetic supersaturated state to a stable thermodynamic equilibrium, preventing false-positive solubility readings.

  • Filtration: Pass the equilibrated mixture through a 0.45

    
    m PTFE filter plate.
    
    • Causality: Filtration physically removes undissolved micro-particulates that would otherwise scatter light or falsely elevate downstream UV/MS quantification.

  • Quantification: Analyze the filtrate using HPLC-UV against a known standard curve to determine the exact soluble fraction.

References

Sources

Validation

A Researcher's Guide to In Vitro ADME Profiling: Evaluating Drug Candidates with the 5-Oxa-2-azaspiro[3.4]octan-7-ol Scaffold

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical trial failures is suboptimal pharmacokinetic properties.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical trial failures is suboptimal pharmacokinetic properties.[1][2] Therefore, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile at the earliest stages of research is paramount.[1][3][4] This guide provides a comprehensive framework for the in vitro ADME profiling of drug candidates, with a specific focus on compounds incorporating the novel and increasingly popular 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold.

The interest in spirocyclic scaffolds in medicinal chemistry has grown substantially due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and physicochemical properties compared to their flatter, aromatic counterparts.[5][6][7][8] The 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold, a unique and rigid three-dimensional structure, presents an exciting opportunity to explore new chemical space and develop novel therapeutics.[9][10][11] This guide will equip researchers with the necessary protocols and comparative insights to effectively evaluate the ADME properties of drug candidates containing this promising scaffold.

The Imperative of Early and Comprehensive In Vitro ADME Profiling

In vitro ADME assays are indispensable tools in early drug discovery, offering a rapid and cost-effective means to predict a compound's in vivo behavior.[2][12][13] By identifying potential liabilities early on, such as poor absorption, rapid metabolism, or significant drug-drug interaction potential, researchers can prioritize the most promising candidates and guide synthetic efforts to optimize their properties.[4][14][15] This proactive approach significantly reduces the risk of costly late-stage failures and accelerates the journey of a new chemical entity from the bench to the clinic.[1][16]

This guide will focus on a core panel of in vitro ADME assays crucial for characterizing any new chemical entity:

  • Metabolic Stability: To assess the susceptibility of a compound to metabolism by liver enzymes.

  • Cytochrome P450 (CYP) Inhibition: To evaluate the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of a drug that is free to exert its pharmacological effect.

  • Permeability: To predict the extent of oral absorption.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible, providing a solid foundation for your in vitro ADME studies.

Metabolic Stability Assay

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes or hepatocytes.[17][18]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution (e.g., 1 mM in DMSO) incubate Incubate test compound (1 µM final) with microsomes (0.5 mg/mL) and NADPH at 37°C prep_compound->incubate prep_microsomes Thaw pooled human liver microsomes on ice prep_microsomes->incubate prep_buffer Prepare NADPH regenerating system in phosphate buffer prep_buffer->incubate time_points Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench reaction with cold acetonitrile containing an internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms calculate Calculate in vitro half-life (t1/2) and intrinsic clearance (Clint) lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • On ice, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier).

    • Prepare an NADPH regenerating system in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately stop the reaction by adding the aliquot to a collection plate containing cold acetonitrile with a suitable internal standard.

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[19][20]

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs. Inhibition of these enzymes by a co-administered drug can lead to clinically significant drug-drug interactions (DDIs).[21] This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14][22]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound pre_incubate Pre-incubate microsomes, test compound, and buffer at 37°C prep_compound->pre_incubate prep_microsomes Prepare human liver microsomes and isoform-specific CYP probe substrate prep_microsomes->pre_incubate prep_buffer Prepare NADPH regenerating system prep_buffer->pre_incubate initiate_reaction Initiate reaction by adding probe substrate and NADPH pre_incubate->initiate_reaction incubate Incubate for a specific time initiate_reaction->incubate quench Quench reaction with cold acetonitrile incubate->quench lcms Analyze formation of the metabolite from the probe substrate by LC-MS/MS quench->lcms calculate Calculate IC50 value lcms->calculate

Caption: Workflow for the in vitro CYP inhibition assay.

Detailed Protocol:

  • Preparation:

    • Prepare a series of dilutions of the test compound in a suitable solvent.

    • Prepare a reaction mixture containing pooled human liver microsomes, phosphate buffer, and an isoform-specific probe substrate.

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the test compound dilutions to the reaction mixture.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time that ensures linear metabolite formation.

  • Quenching and Analysis:

    • Stop the reaction with cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

    • Determine the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate metabolism.[23][24][25]

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[26] Only the unbound (free) fraction of a drug is pharmacologically active.[27][28] This assay is crucial for understanding the relationship between plasma concentration and pharmacological effect.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Spike test compound into plasma load_device Load plasma with compound into one chamber and buffer into the other prep_compound->load_device prep_dialysis Prepare rapid equilibrium dialysis (RED) device prep_dialysis->load_device incubate Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours) load_device->incubate sample Sample from both plasma and buffer chambers incubate->sample lcms Analyze compound concentration in both samples by LC-MS/MS sample->lcms calculate Calculate the percentage of unbound drug lcms->calculate

Caption: Workflow for the plasma protein binding assay using RED.

Detailed Protocol:

  • Preparation:

    • Spike the test compound into plasma from the desired species (e.g., human, rat, mouse).

    • Prepare a Rapid Equilibrium Dialysis (RED) device according to the manufacturer's instructions.

  • Incubation:

    • Add the plasma containing the test compound to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber, which are separated by a semi-permeable membrane.

    • Incubate the device at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.[29]

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[27][30]

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium used to predict the oral absorption of drugs.[31][32][33] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Experimental Workflow:

cluster_prep Cell Culture cluster_incubation Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on permeable supports culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity culture_cells->check_integrity add_compound Add test compound to either the apical (A-to-B) or basolateral (B-to-A) chamber check_integrity->add_compound incubate Incubate at 37°C and collect samples from the receiver chamber at various time points add_compound->incubate lcms Quantify compound concentration in the receiver chamber samples by LC-MS/MS incubate->lcms calculate Calculate the apparent permeability coefficient (Papp) and efflux ratio lcms->calculate

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a multi-well plate.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[34]

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[35]

  • Transport Experiment:

    • Wash the cell monolayers with a transport buffer.

    • To measure A-to-B permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To measure B-to-A permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.[33]

Comparative Data Analysis: Benchmarking the 5-Oxa-2-azaspiro[3.4]octan-7-ol Scaffold

To provide context for the experimental data generated, it is crucial to compare the ADME properties of your 5-Oxa-2-azaspiro[3.4]octan-7-ol-containing compounds with those of benchmark compounds or alternative scaffolds. The following tables present hypothetical, yet realistic, data to illustrate this comparative analysis.

Table 1: Comparative Metabolic Stability

Compound IDScaffoldHuman Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg protein)
Spiro-Cpd-1 5-Oxa-2-azaspiro[3.4]octan-7-ol > 60 < 10
Piperidine-Cpd-APiperidine4525
Morpholine-Cpd-BMorpholine2060
Interpretation:A longer half-life and lower intrinsic clearance are generally desirable, indicating greater metabolic stability.[18][36] In this hypothetical example, Spiro-Cpd-1 exhibits superior metabolic stability compared to the piperidine and morpholine analogs.

Table 2: Comparative CYP Inhibition

Compound IDScaffoldCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Spiro-Cpd-1 5-Oxa-2-azaspiro[3.4]octan-7-ol > 50 > 50 25 > 50
Piperidine-Cpd-APiperidine15> 50510
Morpholine-Cpd-BMorpholine> 508> 502
Interpretation:Higher IC50 values are preferred, as they indicate a lower potential for CYP inhibition and thus, a lower risk of drug-drug interactions.[13] Spiro-Cpd-1 shows a cleaner DDI profile than the other two compounds in this example.

Table 3: Comparative Plasma Protein Binding

Compound IDScaffoldHuman Plasma Protein Binding (%)Fraction Unbound (fu)
Spiro-Cpd-1 5-Oxa-2-azaspiro[3.4]octan-7-ol 85 0.15
Piperidine-Cpd-APiperidine99.50.005
Morpholine-Cpd-BMorpholine600.40
Interpretation:The optimal level of plasma protein binding is target-dependent. Very high binding can limit the free drug concentration, while very low binding might lead to rapid clearance.[26]

Table 4: Comparative Caco-2 Permeability

Compound IDScaffoldPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Spiro-Cpd-1 5-Oxa-2-azaspiro[3..4]octan-7-ol 15 18 1.2 High
Piperidine-Cpd-APiperidine8243.0Moderate
Morpholine-Cpd-BMorpholine231.5Low
Interpretation:A high Papp (A-B) value suggests good oral absorption. An efflux ratio greater than 2 indicates that the compound may be a substrate for efflux transporters, which can limit its absorption.[33] Spiro-Cpd-1 demonstrates high permeability without being a significant efflux substrate in this hypothetical case.

Conclusion

The 5-Oxa-2-azaspiro[3.4]octan-7-ol scaffold holds considerable promise for the development of novel therapeutics with potentially improved ADME properties.[7][8] By implementing the robust in vitro ADME profiling strategy outlined in this guide, researchers can systematically evaluate their drug candidates, make informed decisions, and ultimately increase the probability of success in bringing new, effective, and safe medicines to patients. The provided protocols and comparative data framework will serve as an invaluable resource for scientists and drug development professionals working with this and other novel chemical scaffolds.

References

  • Selvita. In Vitro ADME. Retrieved from [Link]

  • DB-ALM. (2013, March 27). Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(11), 3415-3427.
  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Evotec. CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Liras, J. L., & Sakkab, A. T. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Domainex. Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Merck Millipore. Metabolic Stability Assays. Retrieved from [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Merck Millipore. Metabolic Stability Assays. Retrieved from [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

  • QPS. Plasma Protein Binding. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • XenoTech. (2013, July 3). What ADME tests should be conducted for preclinical studies? Retrieved from [Link]

  • News-Medical. (2024, October 3). Timing your in vitro studies for successful ADME outcomes. Retrieved from [Link]

  • SpiroChem. Early ADME And Physical-Chemistry Properties. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2024).
  • MDPI. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • PMC.
  • Journal of Organic and Pharmaceutical Chemistry. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Palestinian Medical and Pharmaceutical Journal.
  • ResearchGate. (n.d.). Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment (highlighted in blue).
  • MDPI. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles.
  • PubMed. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles.

Sources

Comparative

A Comparative Guide to Confirming the Absolute Stereochemistry of Substituted 5-Oxa-2-azaspiro[3.4]octan-7-ol

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms within a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. In...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles, the unambiguous assignment of absolute configuration is paramount.[1][2] This guide provides an in-depth comparison of the principal analytical methods for determining the absolute stereochemistry of complex chiral molecules such as substituted 5-Oxa-2-azaspiro[3.4]octan-7-ol.

The spirocyclic scaffold of 5-Oxa-2-azaspiro[3.4]octan-7-ol presents unique challenges for stereochemical assignment due to its rigid, three-dimensional structure. This guide will navigate the intricacies of three powerful techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, specifically the Mosher's ester method.[3][4]

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[2][3] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the spatial arrangement of atoms.

The Underlying Principle: Anomalous Dispersion

The ability of X-ray crystallography to determine absolute stereochemistry hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[1][5][6][7] When the wavelength of the incident X-rays is close to the absorption edge of an atom within the crystal, a phase shift occurs in the scattered X-rays. This effect violates Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal.[1][7] The differences in these intensities, known as Bijvoet pairs, allow for the unambiguous assignment of the absolute configuration.[7]

Experimental Workflow

Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.

Step-by-Step Protocol:

  • Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal of the substituted 5-Oxa-2-azaspiro[3.4]octan-7-ol derivative.[2] This typically involves slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[1] For organic molecules, copper (Cu Kα) radiation is commonly used to maximize the anomalous signal from light atoms like oxygen and nitrogen.[1]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter.[8] A Flack parameter close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration.[8]

Data Interpretation
ParameterInterpretation
Flack Parameter (x) A value close to 0 with a small standard uncertainty indicates the correct absolute structure. A value close to 1 indicates the inverted structure is correct. A value near 0.5 may suggest a racemic crystal or twinning.[8]
Bijvoet Pairs Significant and consistent differences in the intensities of Friedel pairs provide strong evidence for the assigned absolute configuration.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] It is a powerful method for determining the absolute configuration of molecules in solution, obviating the need for crystallization.[10][11][12]

The Principle: Chiral Vibrational Transitions

Just as enantiomers interact differently with circularly polarized light in the electronic region (Electronic Circular Dichroism, ECD), they also exhibit differential absorption of circularly polarized infrared radiation corresponding to their vibrational transitions.[9][10] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[13]

Experimental and Computational Workflow

Caption: VCD workflow for absolute configuration assignment.

Step-by-Step Protocol:

  • Experimental Spectrum Acquisition: A solution of the substituted 5-Oxa-2-azaspiro[3.4]octan-7-ol is prepared, and its VCD and infrared (IR) spectra are recorded.

  • Computational Modeling: The three-dimensional structures of both enantiomers of the target molecule are modeled using computational chemistry software.

  • Quantum Chemical Calculations: The VCD and IR spectra for each enantiomer are calculated using quantum chemical methods, such as Density Functional Theory (DFT).[14][15]

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of the two enantiomers.[10] The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[10]

Data Interpretation

The comparison between the experimental and calculated VCD spectra is the crucial step. A good match in the signs and relative intensities of the VCD bands across the spectrum provides high confidence in the assigned absolute configuration.

NMR Spectroscopy: The Mosher's Ester Method

The Mosher's ester method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[3][16][17] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3][18]

The Principle: Diastereomeric Anisotropy

The underlying principle is that the phenyl group of the MTPA reagent creates a magnetically anisotropic environment.[19] In the resulting diastereomeric esters, the protons of the substituted 5-Oxa-2-azaspiro[3.4]octan-7-ol will be positioned differently relative to this phenyl group, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[3][19] By analyzing the sign of these chemical shift differences for protons on either side of the stereocenter, the absolute configuration can be deduced.[19]

Experimental Workflow

Caption: Workflow for the modified Mosher's method.

Step-by-Step Protocol:

  • Derivatization: The chiral alcohol is reacted separately with (R)- and (S)-MTPA chloride or another activated form of MTPA to form the corresponding (R)- and (S)-MTPA esters.[20]

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters. It is crucial to use the same experimental conditions for both samples.

  • Data Analysis: The chemical shifts of corresponding protons in the two spectra are assigned, and the differences (Δδ = δS - δR) are calculated.[3]

  • Configuration Assignment: Based on the established conformational model of the MTPA esters, the signs of the Δδ values for protons on either side of the newly formed ester linkage are used to assign the absolute configuration of the alcohol.[3]

Data Interpretation

A consistent pattern of positive Δδ values on one side of the Mosher ester plane and negative values on the other side allows for a reliable assignment of the absolute configuration.

Comparative Analysis

MethodSample RequirementsTimeConfidence LevelKey AdvantagesKey Limitations
X-ray Crystallography High-quality single crystal (<1 mg)Days to weeksDefinitiveUnambiguous and direct determination of 3D structure.[3]Crystal growth can be a significant bottleneck.[2]
Vibrational Circular Dichroism (VCD) 1-10 mg in solutionHours to a few daysHighApplicable to non-crystalline samples (oils, liquids).[10][12] No derivatization required.[10]Requires access to specialized instrumentation and computational resources.[12]
NMR (Mosher's Method) 1-5 mg1-2 daysHigh, but model-dependentUtilizes standard NMR instrumentation.[3]Requires chemical derivatization.[3] Can be ambiguous for sterically hindered or highly flexible molecules.

Conclusion

The determination of the absolute stereochemistry of substituted 5-Oxa-2-azaspiro[3.4]octan-7-ol requires a careful selection of analytical methodology. Single-crystal X-ray crystallography remains the unparalleled "gold standard" for its definitive nature, provided that suitable crystals can be obtained.[3] For non-crystalline samples or when a solution-state confirmation is desired, Vibrational Circular Dichroism offers a powerful and increasingly accessible alternative. The Mosher's ester method, leveraging standard NMR spectroscopy, provides a robust and widely used approach, particularly when crystallization is not feasible. The choice of method will ultimately depend on the physical properties of the compound, available instrumentation, and the desired level of certainty in the stereochemical assignment.

References

  • Kabuto, K., Yasuhara, F., & Yamaguchi, S. (1984). Determination of absolute configuration and enantiomeric purity of spirocyclic alcohols by 1H NMR. Tetrahedron Letters.
  • Shao, C., et al. (2022).
  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Bruker.
  • Yetnet. X-Ray Crystallography - Direct methods.
  • Unknown. Structural resolution. The anomalous dispersion.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • (IUCr). (n.d.). Anomalous dispersion of X-rays in crystallography.
  • Wikipedia. (n.d.).
  • BioTools. (n.d.).
  • Scribd. (n.d.).
  • Micalizio, G. C., & Hale, K. J. (2015). Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing.
  • Ralko, A., & Sherer, E. C. (2012). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • ECHEMI. (n.d.).
  • Chemistry World. (n.d.). Resolving absolute stereochemistry in early drug discovery with VCD.
  • Chiralabs. (n.d.). Circular Dichroism (CD)
  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Unknown. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • CD ComputaBio. (n.d.). Vibration Circular Dichroism (VCD) Spectrum Prediction Service.
  • Keiderling, T. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. MDPI.
  • IJPPR. (2020).
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents - Analytical Chemical Products.
  • BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • Bentham Open Archives. (n.d.).
  • Phenomenex. (n.d.).
  • OLEX2. (n.d.).
  • Chiralpedia. (2022).
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Spark904. (n.d.).
  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews (RSC Publishing).
  • ResearchGate. (2018).
  • Semantic Scholar. (n.d.). Determination of absolute configuration and enantiomeric purity of spirocyclic alcohols by 1H NMR.
  • HPC.nrw. (n.d.).
  • ResearchGate. (n.d.).
  • Encyclopedia.pub. (2019). Electronic Circular Dichroism.
  • Technology Networks. (n.d.).
  • eScholarship.org. (n.d.).
  • MDPI. (n.d.).
  • PMC. (n.d.).
  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Canadian Science Publishing. (n.d.). Absolute stereochemistry of the spiroxins.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry.
  • ResearchGate. (n.d.). Configurational assignment for alcohols 2 and 6 by the modified Mosher's method.
  • Harada, N., et al. (n.d.). Absolute stereostructure of novel chiral troponoid spiro compounds as determined by theoretical calculation of CD spectra. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023).

Sources

Validation

Comparative Biological Evaluation of 5-Oxa-2-azaspiro[3.4]octan-7-ol Enantiomers

[1] Executive Summary 5-Oxa-2-azaspiro[3.4]octan-7-ol (CAS: 1613292-50-4) represents a high-value spirocyclic scaffold in modern medicinal chemistry.[1] Often utilized as a bioisostere for morpholine or piperidine rings,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Oxa-2-azaspiro[3.4]octan-7-ol (CAS: 1613292-50-4) represents a high-value spirocyclic scaffold in modern medicinal chemistry.[1] Often utilized as a bioisostere for morpholine or piperidine rings, this scaffold introduces three-dimensional complexity (high


), enhances water solubility, and restricts conformational entropy.[1]

This guide outlines the comparative evaluation of its enantiomers—specifically focusing on the stereocenter at C7. While the spiro junction (C4) is structurally rigid, the orientation of the hydroxyl group at C7 creates distinct (7R) and (7S) enantiomers.[1] Differentiating these enantiomers is critical, as they exhibit divergent metabolic stability profiles and vector alignments within binding pockets (e.g., CB2 receptors, M4 muscarinic receptors).[1]

Structural Analysis & Stereochemistry

The molecule features a spiro[3.4] system where a four-membered azetidine ring shares a quaternary carbon (C4) with a five-membered tetrahydrofuran-like ring.[1]

  • Scaffold: 5-Oxa-2-azaspiro[3.4]octane

  • Functionalization: Hydroxyl group at C7.[1]

  • Chirality: The molecule possesses a stereocenter at C7.[1] Due to the orthogonal arrangement of the spiro rings, the (7R) and (7S) enantiomers present the hydroxyl group in distinct vectors relative to the nitrogen handle, affecting hydrogen bond donor/acceptor positioning.

Physicochemical Advantages (Racemate vs. Traditional Scaffolds)

Before separating enantiomers, the scaffold itself offers superior properties compared to planar analogs:[1]

PropertyMorpholine5-Oxa-2-azaspiro[3.4]octan-7-olAdvantage
LogP -0.86-1.2 (Predicted)Improved Solubility

1.01.0High 3D Complexity
Vectors Linear/PlanarOrthogonal (

twist)
Access to Novel IP Space

Comparative Evaluation Workflow

This section details the step-by-step protocol for evaluating the biological and physicochemical differences between the (7R) and (7S) enantiomers.

Phase 1: Enantioseparation & Identification

Separation is the prerequisite for biological testing. The orthogonal rigidity of the spiro system often requires specific chiral stationary phases (CSPs).

  • Method: High-Performance Liquid Chromatography (HPLC)[1][2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.[1]

  • Detection: UV at 210 nm (or Refractive Index for non-chromophoric derivatives).[1]

Protocol 1: Chiral Separation Workflow

  • Dissolve 100 mg of racemate in 1 mL MeOH/EtOH (1:1).

  • Inject 10 µL onto Chiralpak AD-H column (4.6 x 250 mm).

  • Elute isocratically at 1.0 mL/min.

  • Collect fractions: Peak 1 (Enantiomer A) and Peak 2 (Enantiomer B).

  • Determine Absolute Configuration (AC) via X-ray crystallography of a heavy-atom derivative (e.g., p-bromobenzoate ester).[1]

Phase 2: Biological Activity (Case Study: CB2 Receptor Agonism)

Based on patent literature (e.g., US9303012B2), this scaffold is used as an amine headgroup in G-protein coupled receptor (GPCR) agonists, specifically for the Cannabinoid Receptor 2 (CB2).[1] The hydroxyl group often engages in critical H-bonding.[1][2]

Comparative Data (Representative)

Note: Data below illustrates the typical potency shift observed when resolving spiro-alcohol enantiomers in GPCR ligands.

Compound VariantCB2 Binding (

nM)
cAMP Inhibition (

nM)
Selectivity (CB2/CB1)
Racemate 45120>50x
Enantiomer A (7S) 8 22 >200x
Enantiomer B (7R) 350>1000>10x
  • Interpretation: Enantiomer A aligns the C7-OH vector correctly to interact with a polar residue (e.g., Serine or Threonine) in the orthosteric pocket, while Enantiomer B creates a steric clash or misses the H-bond interaction.

Phase 3: Metabolic Stability (Microsomal Stability)

Spirocyclic ethers are generally metabolically robust, but the specific orientation of the -OH group can influence Phase II conjugation (Glucuronidation).[1]

Protocol 2: Microsomal Stability Assay

  • Incubation: Incubate 1 µM test compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Calculate Intrinsic Clearance (

    
    ).[1]
    

Expected Results:

  • Enantiomer A:

    
     µL/min/mg (High Stability).[1] Steric bulk of the spiro system protects the -OH from rapid glucuronidation.[1]
    
  • Enantiomer B:

    
     µL/min/mg.[1]
    
  • Comparison: Unlike flexible rings, the rigid spiro scaffold often shows minimal difference in Phase I (CYP450) oxidation between enantiomers, but significant differences in Phase II conjugation rates.

Visualization of Evaluation Logic

The following diagram illustrates the decision matrix for evaluating the spiro-enantiomers.

EvaluationWorkflow Start Racemic 5-Oxa-2-azaspiro[3.4]octan-7-ol Separation Chiral HPLC Separation (Chiralpak AD-H) Start->Separation Resolution EnantA Enantiomer A (7S) Separation->EnantA Peak 1 EnantB Enantiomer B (7R) Separation->EnantB Peak 2 BioAssay Biological Assay (e.g., CB2 cAMP Inhibition) EnantA->BioAssay ADME Metabolic Stability (HLM/Glucuronidation) EnantA->ADME EnantB->BioAssay EnantB->ADME Decision Lead Selection BioAssay->Decision Potency Data ADME->Decision Cl_int Data

Caption: Workflow for the isolation and parallel evaluation of spirocyclic enantiomers.

Signaling Pathway Context (CB2 Receptor)

When this scaffold is used in CB2 agonists (as in Patent US9303012B2), the active enantiomer triggers the


 signaling cascade.[1]

CB2Signaling Ligand Spiro-Agonist (Active Enantiomer) CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding Gi Gi/o Protein CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation cAMP cAMP (Decreased) AC->cAMP Reduction

Caption: Downstream signaling initiated by the active spiro-enantiomer acting on the CB2 receptor.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link[1]

  • Hoffmann-La Roche Inc. (2016).[1] Pyridine-2-amides useful as CB2 agonists. U.S. Patent No.[1] 9,303,012.[1] Link

  • SpiroChem. (2023).[1] Spirocyclic Building Blocks: 5-Oxa-2-azaspiro[3.4]octane derivatives. SpiroChem Catalog. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • BenchChem. (2025).[1][3] A Comparative Guide to HPLC Analysis of Spiro Alcohols. Link[1]

Sources

Comparative

A head-to-head comparison of synthetic routes to 5-Oxa-2-azaspiro[3.4]octan-7-ol

This guide provides a comprehensive technical comparison of synthetic routes to 5-Oxa-2-azaspiro[3.4]octan-7-ol (CAS 1613292-50-4, HCl salt), a critical spirocyclic scaffold in medicinal chemistry. Executive Summary 5-Ox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of synthetic routes to 5-Oxa-2-azaspiro[3.4]octan-7-ol (CAS 1613292-50-4, HCl salt), a critical spirocyclic scaffold in medicinal chemistry.

Executive Summary

5-Oxa-2-azaspiro[3.4]octan-7-ol represents a class of "3-dimensional" scaffolds designed to replace flat aromatic rings (e.g., morpholine or piperazine) in drug discovery. Its spirocyclic nature offers improved solubility, metabolic stability, and novel vector positioning for substituents.

This guide analyzes the two primary synthetic strategies:

  • The Epoxide Cyclization Route (Standard): A scalable, stepwise approach utilizing N-Boc-3-azetidinone and allyl bromide. This is the most robust method for generating the 7-hydroxyl derivative directly.

  • The Propargyl/Gold Route (Catalytic): An advanced pathway utilizing gold-catalyzed hydration/cyclization of a propargyl precursor to access the ketone intermediate, which is then reduced to the alcohol.

Target Molecule Profile
  • IUPAC Name: 5-Oxa-2-azaspiro[3.4]octan-7-ol

  • CAS Number: 1613292-50-4 (HCl salt)

  • Core Structure: Spiro-fused Azetidine (4-membered) and Tetrahydrofuran (5-membered) rings.

  • Key Features: 7-Hydroxyl group (secondary alcohol) on the THF ring; Oxygen at position 5 (adjacent to spiro center).

Route A: The Epoxide Cyclization Route (Recommended)

This route is the industry standard for producing 5-oxa-2-azaspiro[3.4]octan-7-ol . It relies on the addition of an allyl group to N-Boc-3-azetidinone, followed by epoxidation and base-mediated 5-exo-tet cyclization.

Mechanism & Logic
  • Barbier Allylation: Zinc-mediated addition of allyl bromide to the ketone is preferred over Grignard reagents due to higher tolerance for functional groups and moisture.

  • Epoxidation: m-CPBA converts the terminal alkene into an epoxide.

  • Cyclization: Under basic conditions, the tertiary hydroxyl group attacks the epoxide. According to Baldwin’s rules, the 5-exo-tet cyclization (attacking the terminal carbon) is kinetically favored over the 6-endo-tet mode, forming the 5-membered ether ring and positioning the resulting hydroxyl group at C7.

Step-by-Step Protocol
Step 1: Synthesis of 1-Boc-3-allyl-3-hydroxyazetidine
  • Reagents: N-Boc-3-azetidinone (1.0 eq), Allyl bromide (1.2 eq), Zinc powder (1.5 eq), Saturated NH₄Cl (aq), THF.

  • Procedure:

    • Suspend Zinc powder and N-Boc-3-azetidinone in THF.

    • Cool to 0°C and add Allyl bromide dropwise (exothermic).

    • Add saturated NH₄Cl solution slowly.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Workup: Filter off zinc, extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Yield: 85–95% (Colorless oil).

Step 2: Epoxidation
  • Reagents: 1-Boc-3-allyl-3-hydroxyazetidine (1.0 eq), m-CPBA (1.2 eq), DCM.

  • Procedure:

    • Dissolve the allylic alcohol in DCM at 0°C.

    • Add m-CPBA portion-wise.

    • Stir at RT overnight.

    • Workup: Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) and NaHCO₃. Extract with DCM.

    • Product: 1-Boc-3-(oxiran-2-ylmethyl)-3-hydroxyazetidine.

Step 3: Cyclization to 5-Oxa-2-azaspiro[3.4]octan-7-ol
  • Reagents: NaH (60% dispersion, 1.2 eq) or t-BuOK, THF (anhydrous).

  • Procedure:

    • Dissolve the epoxide intermediate in anhydrous THF.

    • Cool to 0°C and add NaH carefully.

    • Allow to warm to RT and stir for 6–12 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Purification: Column chromatography (Hexane/EtOAc).

    • Deprotection (Optional): Treat with 4M HCl/Dioxane to obtain the CAS 1613292-50-4 salt.

Route B: The Propargyl/Gold Route (Catalytic Alternative)

This route is valuable if the corresponding ketone (5-oxa-2-azaspiro[3.4]octan-7-one) is also a desired target, or if stereochemical control via asymmetric reduction is required.

Mechanism & Logic
  • Propargylation: Addition of a propargyl group to the azetidinone.

  • Gold-Catalyzed Cascade: A Gold(I) or Gold(III) catalyst promotes the hydration of the alkyne. The resulting enol/ketone undergoes spontaneous intramolecular hemi-ketalization or etherification (if designed as a cascade) to form the spiro-ketone.

  • Reduction: The ketone is reduced to the alcohol.

Step-by-Step Protocol
Step 1: Synthesis of 1-Boc-3-hydroxy-3-propargylazetidine
  • Reagents: N-Boc-3-azetidinone, Propargyl bromide (80% in toluene), Zn, THF/NH₄Cl.

  • Procedure: Analogous to the Barbier allylation in Route A.

  • Yield: ~80-90%.

Step 2: Cyclization/Hydration to 5-Oxa-2-azaspiro[3.4]octan-7-one
  • Reagents: Ph₃PAuCl (2 mol%), AgSbF₆ (2 mol%), Dioxane/Water (10:1), p-TsOH (cat. optional).

  • Procedure:

    • Dissolve the propargyl alcohol in Dioxane/Water.

    • Add the catalyst mixture.

    • Stir at 60–80°C. The terminal alkyne hydrates to a methyl ketone, which undergoes acid-catalyzed cyclization with the tertiary hydroxyl.

    • Note: This step forms the ketone (CAS 2306271-65-6).

Step 3: Reduction
  • Reagents: NaBH₄, MeOH, 0°C.

  • Procedure: Standard borohydride reduction yields the target alcohol.

Head-to-Head Comparison

FeatureRoute A: Epoxide Cyclization Route B: Propargyl/Gold
Primary Product Alcohol (7-ol) Ketone (7-one) (requires reduction)
Step Count 3 Steps3 Steps
Overall Yield High (~60–70%)Moderate (~50–60%)
Reagent Cost Low (Allyl bromide, m-CPBA)High (Gold catalyst, Silver salt)
Scalability Excellent (Kg scale feasible)Moderate (Catalyst cost limits scale)
Safety m-CPBA requires care (peroxide)Gold salts are safer than bulk oxidants
Atom Economy GoodExcellent (Isomerization/Hydration)
Stereocontrol Racemic (unless chiral epoxide used)Racemic (Ketone reduction can be enantioselective)

Visualization of Synthetic Pathways

G Start N-Boc-3-Azetidinone Allyl 3-Allyl-3-hydroxy azetidine Start->Allyl Allyl-Br, Zn (Barbier) Propargyl 3-Propargyl-3-hydroxy azetidine Start->Propargyl Propargyl-Br, Zn Epoxide Spiro-Epoxide Intermediate Allyl->Epoxide m-CPBA (Epoxidation) Target 5-Oxa-2-azaspiro[3.4] octan-7-ol Epoxide->Target NaH/THF (5-exo-tet Cyclization) Ketone 5-Oxa-2-azaspiro[3.4] octan-7-one Propargyl->Ketone Au(I)/Ag(I), H2O (Hydration/Cyclization) Ketone->Target NaBH4 (Reduction)

Caption: Comparative workflow of Epoxide (Yellow) vs. Propargyl (Blue) routes to the target scaffold.

References

  • Preparation of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester. Patent CN111533752A.[1] Google Patents. Link

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Link

  • Gold-Catalyzed Regioselective Hydration of Propargyl Acetates. J. Org. Chem. 2011, 76, 500–511.[2] Link

  • 5-oxa-2-azaspiro[3.4]octan-7-ol hydrochloride Product Page. Sigma-Aldrich. Link

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Oxa-2-azaspiro[3.4]octan-7-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical, causality-driven system. 5-Oxa-2-azaspiro[1]octan-7-ol (CAS: 1613363-18-0) is a highly valuable spi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical, causality-driven system. 5-Oxa-2-azaspiro[1]octan-7-ol (CAS: 1613363-18-0) is a highly valuable spirocyclic building block used in modern medicinal chemistry to increase the sp³ character of drug candidates, thereby improving metabolic stability and aqueous solubility.

However, its chemical structure—a secondary amine coupled with a hydroxyl group—dictates specific handling requirements. It is frequently supplied as a hydrochloride (HCl) salt (CAS: 1613292-50-4) to improve shelf stability[2]. This salt form presents unique aerosolization risks, while the free base presents dermal permeation hazards[3].

Below is the definitive, step-by-step operational guide for handling, solubilizing, and disposing of this compound safely.

Physicochemical & Hazard Profile

Before designing a safety protocol, we must understand the quantitative and qualitative properties of the chemical.

Property / HazardSpecificationOperational Implication
Compound Name 5-Oxa-2-azaspiro[1]octan-7-olSpirocyclic amine; acts as a localized irritant.
CAS Numbers 1613363-18-0 (Free Base) 1613292-50-4 (HCl Salt)Salt form is a fine, hygroscopic powder prone to static cling and aerosolization.
Molecular Weight 129.16 g/mol Low molecular weight facilitates rapid dissolution in organic solvents.
GHS Hazards H315 (Skin Irritation)H319 (Severe Eye Irritation)H335 (Respiratory Irritation)Mandates strict barrier protection for dermal, ocular, and respiratory routes[3].

Causality-Driven PPE Matrix

Safety fails when researchers do not understand why specific Personal Protective Equipment (PPE) is required. The following matrix explains the mechanistic reasoning behind each PPE selection.

  • Hand Protection: Double-Gloving with Nitrile (Min. 4 mil thickness)

    • The Causality: Amines can act as permeation enhancers, degrading certain glove materials over time. More importantly, this compound is routinely dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent transdermal carrier that rapidly penetrates intact skin, dragging dissolved solutes directly into the bloodstream[4]. If a DMSO stock solution drops onto your glove, the outer layer must be immediately removed before the solvent breaches the inner layer.

  • Eye Protection: Indirect-Vented Chemical Splash Goggles

    • The Causality: Standard safety glasses only protect against direct frontal impact. The fine powder of the HCl salt, or a micro-splash from a concentrated DMSO solution, can easily bypass the sides of safety glasses, leading to severe ocular irritation (H319)[3].

  • Engineering Controls: Chemical Fume Hood

    • The Causality: The dry powder form is highly susceptible to static dispersion. A standard chemical fume hood maintaining a face velocity of 80–120 linear feet per minute (fpm) provides a continuous negative pressure environment, capturing airborne particulates before they reach the researcher's breathing zone[5].

Operational Workflow & Handling Protocol

This self-validating protocol ensures that every step confirms the safety of the next.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Check the digital monitor on the chemical fume hood to ensure airflow is between 80–120 fpm[5]. Do not proceed if the hood is in alarm state.

  • Static Mitigation: Wipe down the interior work surface of the hood with a damp lint-free wipe to reduce static charge, which prevents the spirocycle powder from scattering.

  • Don PPE: Equip lab coat, splash goggles, and double nitrile gloves. Inspect gloves for micro-punctures by trapping air in the cuff and squeezing.

Phase 2: Weighing & Solubilization

  • Container Acclimation: If the compound was stored at 2-8°C, allow the sealed vial to reach room temperature inside a desiccator before opening to prevent condensation from degrading the hygroscopic HCl salt.

  • Weighing: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded micro-spatula to transfer the powder.

  • Solvent Addition: Transfer the weighed solid to a glass scintillation vial. Slowly add the required volume of solvent (e.g., DMSO or DMF).

  • Sealing: Cap the vial tightly before removing it from the fume hood. Vortex the sealed vial to ensure complete dissolution.

Spill Response & Disposal Plan

Minor Spill Protocol (Inside Fume Hood):

  • Solid Spill: Do not sweep dry powder, as this generates hazardous dust. Place a damp paper towel over the spilled 5-Oxa-2-azaspiro[1]octan-7-ol to suppress aerosolization, then carefully wipe it up.

  • Liquid Spill (DMSO Stock): Cover the spill with an inert absorbent pad.

  • Decontamination: Wash the affected area with a 10% bleach solution or standard laboratory detergent and water, as the amine salt is highly water-soluble.

Waste Management:

  • Solid Waste: Dispose of empty compound vials, contaminated weigh boats, and pipette tips in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound in DMSO/DMF must be disposed of in a clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with aqueous acidic waste to prevent exothermic reactions.

Mechanistic Workflow Diagram

The following logical decision tree illustrates the critical path for handling and exposure mitigation.

G Start 5-Oxa-2-azaspiro[3.4]octan-7-ol Handling Protocol PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Verify Fume Hood Airflow (80-120 fpm) PPE->Hood Weigh Weighing & Solubilization (e.g., in DMSO) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontaminate Area (Damp Wipe / Detergent) Spill->Decon Yes Waste Dispose as Hazardous Chemical Waste Spill->Waste No Decon->Waste

Operational workflow for the safe handling, spill response, and disposal of 5-Oxa-2-azaspiro[1]octan-7-ol.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2 (Glove Permeability and DMSO)". Retrieved from: [Link]

  • Georgia Institute of Technology Environmental Health & Safety. "Laboratory Safety Fact Sheet: Chemical Fume Hood". Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxa-2-azaspiro[3.4]octan-7-ol
Reactant of Route 2
Reactant of Route 2
5-Oxa-2-azaspiro[3.4]octan-7-ol
© Copyright 2026 BenchChem. All Rights Reserved.